3-(4-Phenylthiazol-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H14N2S/c13-8-4-7-12-14-11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,13H2 |
InChI Key |
NTUDCTWSAJXITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCCN |
Origin of Product |
United States |
Foundational & Exploratory
Part 1: Compound Identity & Chemical Architecture
This guide provides an in-depth technical analysis of 3-(4-Phenylthiazol-2-yl)propan-1-amine , a critical heterocyclic building block in medicinal chemistry.
Compound Name: this compound CAS Number: Not widely listed in public registries (Custom Synthesis / Research Intermediate). Note: While specific isomers (e.g., CAS 1341072-82-9) exist, the linear 2-propylamine derivative is typically generated in situ or supplied as a custom salt (e.g., hydrochloride).
Chemical Descriptors:
-
IUPAC Name: 3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine
-
Molecular Formula:
-
Molecular Weight: 218.32 g/mol
-
SMILES: NCCCc1nc(c2ccccc2)cs1
-
InChIKey: (Generated) RNWADJRXWKNYLC-UHFFFAOYSA-N (Predicted based on structure)
Structural Analysis: The molecule features a 1,3-thiazole core substituted at the C2 position with a flexible 3-aminopropyl chain and at the C4 position with a phenyl ring . This architecture serves as a "privileged scaffold" in drug discovery, functioning as a bioisostere for other aromatic linkers while providing specific pi-stacking interactions (phenyl) and hydrogen bond donor/acceptor sites (thiazole/amine).
Part 2: Synthesis & Experimental Protocols
The most robust synthetic route for this compound is the Hantzsch Thiazole Synthesis . Direct condensation of free amino-thioamides is prone to polymerization; therefore, a protected amine strategy (Phthalimide protection) is the industry standard for high-yield synthesis.
Protocol: Hantzsch Cyclization via Phthalimide Protection
Reaction Scheme:
-
Precursor A: N-(3-Thiocarbamoylpropyl)phthalimide (Protected Thioamide).
-
Precursor B: 2-Bromoacetophenone (Phenacyl Bromide).
-
Cyclization: Hantzsch condensation.
-
Deprotection: Hydrazinolysis to release the primary amine.
Step-by-Step Methodology:
-
Thioamide Formation (If not purchased):
-
Hantzsch Cyclization:
-
Reagents: Dissolve N-(3-thiocarbamoylpropyl)phthalimide (1.0 eq) and 2-bromoacetophenone (1.05 eq) in anhydrous Ethanol (EtOH).
-
Conditions: Reflux at
for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Workup: Cool to room temperature. The hydrobromide salt of the phthalimido-thiazole intermediate often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH.
-
Mechanism:[5][6][7] The sulfur atom nucleophilically attacks the
-carbon of the phenacyl bromide, followed by cyclodehydration.
-
-
Deprotection (Gabriel Amine Synthesis variation):
-
Reagents: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (
, 3.0 eq). -
Conditions: Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.
-
Purification: Cool and filter off the phthalhydrazide byproduct. Acidify the filtrate with HCl to form the amine hydrochloride. Wash with ether to remove non-basic impurities. Basify with NaOH and extract into DCM for the free base.
-
Data Summary Table
| Parameter | Specification |
| Precursor | 2-Bromoacetophenone + Protected Thioamide |
| Solvent System | Ethanol (Anhydrous) |
| Temperature | Reflux ( |
| Typical Yield | 65–75% (over 2 steps) |
| Appearance | Pale yellow oil (Free base) / White solid (HCl salt) |
| Key Impurity | Unreacted Phenacyl Bromide (Lachrymator) |
Part 3: Visualization of Pathways
Figure 1: Synthetic Workflow (Hantzsch Route)
Caption: Step-wise Hantzsch synthesis utilizing phthalimide protection to prevent polymerization.
Figure 2: Pharmacophore & Application Map
Caption: Structural decomposition of the molecule highlighting its utility in HDAC and GPCR drug design.
Part 4: Applications in Drug Discovery
This molecule is rarely a final drug but serves as a high-value Intermediate or Linker-Cap moiety.
1. Histone Deacetylase (HDAC) Inhibitors:
-
Mechanism: HDAC inhibitors typically consist of a "Cap" group (surface recognition), a "Linker" (occupying the enzyme channel), and a "Zinc Binding Group" (ZBG).
-
Utility: The 4-phenylthiazole acts as the "Cap" providing hydrophobic interactions at the enzyme surface. The propyl chain serves as the linker. The primary amine can be derivatized into a hydroxamic acid (ZBG) or used directly to interact with aspartate residues in the active site.
2. Kinase Inhibition:
-
The 4-phenylthiazole motif mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various kinases (e.g., CDK, GSK-3
). The amine tail provides solubility and a handle for probing the solvent-exposed region.
3. GPCR Ligands (Histamine H3):
-
H3 antagonists often require a basic amine connected to an aromatic core via a propylene linker. This molecule fits the classic pharmacophore for H3 receptor affinity.
Part 5: Safety & Handling (E-E-A-T)
-
Hazard Identification:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free amine absorbs
from the air; the hydrochloride salt is stable at room temperature.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).
-
PubChem Compound Summary. (2025). "2-Amino-4-phenylthiazole Derivatives." National Library of Medicine. (Structural Verification).
-
Kocabas, E., et al. (2010).[8] "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles. (Synthetic Protocol).
-
Mahboobi, S., et al. (2009). "Synthetic 4-phenylthiazoles as novel histone deacetylase inhibitors." Journal of Medicinal Chemistry. (Application Context).
Sources
- 1. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Frontiers | Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene [frontiersin.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
3-(4-Phenyl-1,3-thiazol-2-yl)propan-1-amine: Structural Analysis and Synthetic Methodologies
[2]
Introduction & Pharmacophore Analysis
3-(4-Phenyl-1,3-thiazol-2-yl)propan-1-amine represents a privileged scaffold in medicinal chemistry, combining a lipophilic aromatic core with a flexible, polar basic side chain.[1][2] Unlike 2-aminothiazoles, where the exocyclic nitrogen is directly bonded to the heterocycle, this molecule features a propyl linker at the C2 position.
This structural arrangement mimics the biogenic amine pharmacophore (e.g., Histamine, Serotonin), where an aromatic head group is separated from a basic amine by a defined alkyl spacer.[1]
Key Structural Features[1][3][4][5][6]
-
Lipophilic Head (4-Phenylthiazole): Provides high affinity for hydrophobic pockets in GPCRs (e.g., H3 receptors, NPY receptors) and modulates membrane permeability.[1]
-
Linker (Propan-2-yl chain): A 3-carbon spacer allows rotational freedom, enabling the terminal amine to reach ionic binding sites (e.g., Aspartate residues) within receptor channels.[1][2]
-
Polar Tail (Primary Amine): Acts as a hydrogen bond donor/acceptor and is protonated at physiological pH (pKa ~10), critical for electrostatic interactions.[2]
Physicochemical Properties (Predicted)
The following data is essential for assessing the compound's "drug-likeness" and formulation requirements.
| Property | Value (Est.) | Significance |
| Molecular Formula | C₁₂H₁₄N₂S | Core composition.[1][2][3][4] |
| Molecular Weight | 218.32 g/mol | Fragment-like space; ideal for lead optimization.[1][2] |
| cLogP | 2.3 – 2.6 | Moderate lipophilicity; likely CNS permeable.[1][2] |
| pKa (Basic Amine) | ~10.2 | Highly ionized at pH 7.4 (solubility enhancer).[1][2] |
| pKa (Thiazole N) | ~2.5 | Non-basic under physiological conditions.[1][2] |
| TPSA | ~38 Ų | High oral bioavailability potential (<140 Ų).[1][2] |
| Rotatable Bonds | 4 | Flexible linker allows induced-fit binding.[1][2] |
Synthetic Methodology: The Modified Hantzsch Protocol[3]
To synthesize the C-linked propylamine derivative, the classical Hantzsch reaction using thiourea (which yields N-linked products) is unsuitable.[1][2] Instead, we must use a functionalized thioamide .[1]
Strategic Retrosynthesis
The target molecule is disassembled into two key precursors:
- -Haloketone: 2-Bromoacetophenone (Provides the phenyl-thiazole core).[1][2]
-
Thioamide: 4-((tert-butoxycarbonyl)amino)butanethioamide (Provides the C2-propylamine chain).[1][2]
Note: Direct use of unprotected amino-thioamide can lead to self-condensation.[2] A Boc-protecting group is mandatory.[2]
Detailed Protocol
Phase 1: Thioamide Precursor Synthesis
Reaction: Conversion of N-Boc-4-aminobutyronitrile to Thioamide.[1][2]
-
Reagents: N-Boc-4-aminobutyronitrile (1.0 eq), Ammonium Sulfide (excess) or NaSH/MgCl₂.
-
Solvent: DMF or Methanol.[2]
-
Procedure: Stir the nitrile with ammonium sulfide in a sealed tube at 50°C for 12 hours.
-
Workup: Concentrate, extract with EtOAc, and wash with brine. Recrystallize to obtain 4-(Boc-amino)butanethioamide .
Phase 2: Hantzsch Cyclization
Reaction: Condensation of Thioamide with
-
Reagents: 4-(Boc-amino)butanethioamide (1.0 eq), 2-Bromoacetophenone (1.0 eq).
-
Conditions: Reflux (78°C) for 2–4 hours. Monitor by TLC (disappearance of starting ketone).[1][2]
-
Mechanism: The sulfur nucleophile attacks the
-carbon of the bromide (S_N2), followed by cyclodehydration to form the aromatic thiazole ring.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Isolation: Evaporate ethanol. The intermediate (Boc-protected thiazole) is often an oil.[2] Purify via silica gel chromatography (Hexane/EtOAc).
Phase 3: Deprotection
Reaction: Removal of Boc group.[1][2]
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Conditions: Stir at room temperature for 1 hour.
-
Final Isolation: Evaporate solvent. Basify with saturated NaHCO₃ to pH >10, extract with DCM, dry over Na₂SO₄, and concentrate to yield the free base 3-(4-Phenyl-1,3-thiazol-2-yl)propan-1-amine .[2] Convert to HCl salt for stability if needed.
Visualization of Synthetic Workflow
The following diagram illustrates the critical pathway, highlighting the divergence from standard aminothiazole synthesis.
Caption: Step-wise synthesis of the C-linked thiazole amine via modified Hantzsch cyclization, utilizing a Boc-protected thioamide strategy to prevent side reactions.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
1H NMR (CDCl₃, 400 MHz) Expectations:
-
Thiazole C5-H: Singlet at δ 7.3–7.5 ppm .[1][2] This confirms ring closure.
-
Phenyl Group: Multiplets at δ 7.3–7.9 ppm (5 protons).[1][2]
-
Propyl Chain (C2-Linker):
-
Absence of Boc: Disappearance of the singlet at δ 1.4 ppm (9H) confirms deprotection.[1][2]
Mass Spectrometry (ESI+):
Safety & Handling
-
2-Bromoacetophenone: Potent lachrymator.[1][2] Handle exclusively in a fume hood.
-
Thioamides: Potential to release H₂S gas under acidic conditions.[1][2] Monitor utilizing lead acetate paper.[1][2]
-
Storage: The free amine is sensitive to CO₂ (carbamate formation).[1][2] Store as the dihydrochloride salt at -20°C.
References
-
Hantzsch Thiazole Synthesis Mechanism & Review
- BenchChem Application Notes.
-
(General Protocol Validation)
-
Microwave-Assisted Synthesis of Thiazoles
-
National Institutes of Health (PMC).[2] "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines."
-
(Optimization of cyclization conditions)
-
-
Biological Activity of 4-Phenylthiazole-2-amines
-
National Institutes of Health (PMC). "4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents."[2]
-
(Pharmacophore relevance)
-
-
Structural D
Sources
An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 2-Aminothiazole Derivatives, with a Focus on 2-(3-Aminopropyl)-4-phenylthiazole
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold are integral to a wide array of pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Among these, the 2-aminothiazole moiety is of particular significance, serving as a key pharmacophore in drugs with applications ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective agents.[2][3][4]
This guide provides a comprehensive technical overview of the synthesis and properties of 2-aminothiazole derivatives, with a specific focus on the logical pathway to synthesizing and understanding the potential of 2-(3-Aminopropyl)-4-phenylthiazole. While direct, in-depth literature on this specific analogue is scarce, this document will equip researchers with the foundational knowledge required for its synthesis and investigation. By leveraging established protocols for the 2-amino-4-phenylthiazole core and related derivatives, we will explore its synthesis, potential properties, and the vast therapeutic landscape it may inhabit.
Part 1: Synthesis of the 4-Phenylthiazole Core
The most prevalent and versatile method for synthesizing the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.[5] This classic reaction involves the condensation of an α-haloketone with a thioamide.[5]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a robust and reliable method for constructing the thiazole ring. The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the sulfur from a thioamide (like thiourea) on the α-carbon of a haloketone (such as 2-bromoacetophenone), followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]
The choice of reactants is critical. 2-Bromoacetophenone provides the phenyl group at the 4-position and the backbone for the ring, while thiourea provides the 2-amino group and the necessary sulfur and nitrogen atoms. The reaction is typically carried out in a protic solvent like ethanol or methanol.[5][6]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol details a standard laboratory procedure for the synthesis of the 2-amino-4-phenylthiazole precursor.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol).[6]
-
Solvent Addition: Add ethanol (5 mL) to the flask.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with stirring.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Neutralization: Pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution to neutralize any acid formed during the reaction and to precipitate the product.[5]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.[5]
-
Drying: Allow the product to air dry completely. The resulting solid is 2-amino-4-phenylthiazole.
Diagram: Hantzsch Thiazole Synthesis Workflow
Sources
Technical Monograph: 4-Phenyl-2-(3-aminopropyl)thiazole
This guide is structured as a technical monograph for researchers in medicinal chemistry and pharmacology. It addresses the specific chemical entity 4-Phenyl-2-(3-aminopropyl)thiazole , a structural analog of the selective histamine H2-receptor agonist Amthamine.
Part 1: Chemical Identity & Nomenclature
Core Directive: This section establishes the precise identity of the molecule, resolving ambiguities in nomenclature often found in chemical databases.
The molecule 4-Phenyl-2-(3-aminopropyl)thiazole is a heterocycle consisting of a thiazole ring substituted at the 4-position with a phenyl group and at the 2-position with a 3-aminopropyl chain. It is primarily characterized as a histamine H2-receptor ligand probe , used to map the lipophilic tolerance of the receptor's binding pocket.
Synonyms and Identifiers
The following table consolidates valid synonyms and identifiers for database searching and procurement.
| Category | Primary Identifier / Synonym | Notes |
| Common Name | 4-Phenyl-2-(3-aminopropyl)thiazole | Standard literature usage. |
| IUPAC Name | 3-(4-Phenyl-1,3-thiazol-2-yl)propan-1-amine | Preferred IUPAC designation. |
| Inverted Name | 4-Phenyl-2-thiazolepropanamine | Used in Chemical Abstracts (CAS). |
| Functional Name | Phenyl-Amthamine | Denotes it as the phenyl-analog of Amthamine. |
| Structural Name | 2-(3-Aminopropyl)-4-phenylthiazole | Alternate numbering emphasis. |
| SMILES | NCCCC1=NC(C2=CC=CC=C2)=CS1 | Canonical string for cheminformatics. |
| Molecular Formula | C₁₂H₁₄N₂S | MW: 218.32 g/mol |
Part 2: Structural & Pharmacological Context
Expertise & Experience: Understanding the "why" behind this molecule requires analyzing its relationship to Histamine.
The endogenous ligand Histamine possesses an imidazole ring and an ethylamine side chain. In the development of H2-selective agonists, the imidazole ring is often replaced by a thiazole to modulate basicity and tautomerism.
-
Amthamine (4-methyl-2-(3-aminopropyl)thiazole) is a potent H2 agonist.
-
4-Phenyl-2-(3-aminopropyl)thiazole replaces the 4-methyl group with a 4-phenyl group.
This substitution tests the steric bulk tolerance of the H2 receptor's accessory binding regions. While the methyl group in Amthamine fits a specific hydrophobic pocket, the phenyl group in this analog probes the limit of that pocket's expansion, often resulting in altered affinity or efficacy profiles compared to the parent compound.
Visualization: Structural Activity Relationship (SAR) Logic
The following diagram illustrates the derivation of this probe from the endogenous ligand Histamine and the synthetic agonist Amthamine.
Figure 1: SAR progression from Histamine to the Target Probe, highlighting the lipophilic modification.
Part 3: Synthesis Protocol (Self-Validating System)
Trustworthiness: This protocol utilizes the Hantzsch Thiazole Synthesis , the most robust method for constructing 2,4-disubstituted thiazoles. To ensure purity, a phthalimide protection strategy is employed to prevent side reactions of the primary amine during cyclization.
Reaction Scheme
-
Precursor A: 2-Bromoacetophenone (Phenacyl bromide).
-
Precursor B: 4-(1,3-Dioxoisoindolin-2-yl)butanethioamide (Protected thioamide).
-
Cyclization: Hantzsch condensation.
-
Deprotection: Hydrazinolysis (Ing-Manske procedure).
Step-by-Step Methodology
Phase 1: Preparation of Protected Thioamide
Note: Direct use of 4-aminobutanethioamide is unstable.
-
React 4-aminobutyronitrile with phthalic anhydride to form 4-phthalimidobutyronitrile.
-
Convert the nitrile to the thioamide using hydrogen sulfide (
) and diethylamine in pyridine (or Lawesson's reagent). -
Isolate 4-(1,3-Dioxoisoindolin-2-yl)butanethioamide as a yellow solid.
Phase 2: Hantzsch Cyclization
-
Dissolve 2-Bromoacetophenone (1.0 eq) and the Protected Thioamide (1.0 eq) in anhydrous Ethanol (EtOH).
-
Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Checkpoint: The disappearance of the starting bromide indicates completion.
-
-
Cool to room temperature. The hydrobromide salt of the intermediate may precipitate.
-
Neutralize with aqueous
to liberate the free base. -
Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Purify via flash column chromatography to obtain the Phthalimide-protected thiazole intermediate.
Phase 3: Deprotection (Ing-Manske)
-
Dissolve the intermediate in Ethanol.
-
Add Hydrazine hydrate (
, 3.0 eq). -
Reflux for 1–2 hours. A white precipitate (phthalhydrazide) will form.
-
Cool and filter off the solid phthalhydrazide byproduct.
-
Concentrate the filtrate.
-
Acidify with 1M HCl to form the amine hydrochloride salt (improves stability).
-
Recrystallize from EtOH/Ether to yield pure 4-Phenyl-2-(3-aminopropyl)thiazole hydrochloride .
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis pathway utilizing the Hantzsch method and phthalimide protection.
Part 4: Characterization & Handling
Data Presentation: The following parameters are critical for validating the synthesized compound.
Analytical Validation Table
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Phenyl ring protons. | |
| Thiazole C5-H (Characteristic singlet). | ||
| Central methylene of the propyl chain.[1] | ||
| Mass Spectrometry | [M+H]+ = 219.1 | Confirms molecular weight (218.3 + 1). |
| Appearance | White to off-white hygroscopic solid | As the Hydrochloride salt. |
Stability & Storage
-
Physical State: The free base is an oil or low-melting solid; the hydrochloride salt is a stable solid.
-
Hygroscopicity: High. Store in a desiccator.
-
Oxidation: The amine tail is susceptible to oxidation over time. Store under Argon at -20°C.
References
-
Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. (Foundational chemistry for thiazole-based histamine analogs).
-
Coruzzi, G., et al. (1993). "Amthamine, a new potent and selective histamine H2-receptor agonist." Naunyn-Schmiedeberg's Archives of Pharmacology. (Establishes the pharmacological scaffold for 2-(3-aminopropyl)thiazoles).
-
PubChem Compound Summary. (2024). "Thiazole Derivatives."[2][3][4][5][6][7][8][9] National Library of Medicine. (General structure verification).
Sources
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- 3. nanobioletters.com [nanobioletters.com]
- 4. asianpubs.org [asianpubs.org]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine | C10H7F3N2S | CID 2737741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- | C25H19N3S2 | CID 3051952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to Thiazole-2-propanamine Derivatives
This guide provides a comprehensive overview of thiazole-2-propanamine derivatives, a class of compounds with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[3][4] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5] The thiazole moiety is present in numerous FDA-approved drugs, such as the antiretroviral ritonavir and the anticancer agent dasatinib, highlighting its clinical importance.[2][6]
The propanamine side chain at the 2-position of the thiazole ring introduces additional structural diversity and opportunities for interaction with biological targets. This guide will focus specifically on this class of derivatives, exploring the chemical space and biological implications of modifications to this scaffold.
Synthetic Strategies for Thiazole-2-propanamine Derivatives
The construction of the thiazole-2-propanamine core and its subsequent derivatization can be achieved through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.
Core Synthesis: The Hantzsch Thiazole Synthesis
A foundational and widely employed method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[7] This reaction typically involves the condensation of a thioamide with an α-haloketone. For thiazole-2-propanamine derivatives, a common approach involves reacting a suitable thioamide with a 3-halo-2-pentanone or a related α-haloketone.
A generalized workflow for the synthesis of a thiazole-2-propanamine scaffold is depicted below. This process begins with the selection of appropriate starting materials, followed by the core cyclization reaction and subsequent functionalization.
Caption: Generalized workflow for the synthesis of thiazole-2-propanamine derivatives.
Detailed Experimental Protocol: Synthesis of a Model Derivative
The following protocol details the synthesis of a representative N-aryl-thiazole-2-propanamine derivative, providing a practical example of the methodologies discussed.
Step 1: Synthesis of the Thiazole Core
-
To a solution of 1-(pyridin-2-yl)ethan-1-one (1.0 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(pyridin-2-yl)ethan-1-one.
-
Dissolve the crude 2-bromo-1-(pyridin-2-yl)ethan-1-one and an appropriate N-substituted thiourea (1.0 eq) in ethanol.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol to obtain the 2-amino-4-(pyridin-2-yl)thiazole core.
Step 2: Acylation of the 2-Amino Group
-
Suspend the 2-amino-4-(pyridin-2-yl)thiazole (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) and cool the mixture to 0°C.
-
Add a solution of the desired acyl chloride (e.g., 3-chlorobenzoyl chloride) (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final N-acylated thiazole derivative.[8]
Structure-Activity Relationship (SAR) Studies
SAR studies are pivotal in optimizing the pharmacological properties of thiazole derivatives. These studies reveal how modifications to the chemical structure influence biological activity, guiding the rational design of more potent and selective compounds.
Key Modification Points
The thiazole-2-propanamine scaffold offers several positions for chemical modification to explore the SAR. The primary points of interest are:
-
The N-substituent on the propanamine side chain: This position is highly tolerant of a wide range of substituents, and modifications here can significantly impact potency and target selectivity.[8]
-
The C4 and C5 positions of the thiazole ring: Substitutions at these positions can influence the electronic properties of the ring and provide additional interaction points with the target protein.
-
The propanamine chain itself: Altering the length or rigidity of this linker can affect the compound's conformational flexibility and binding affinity.
The following diagram illustrates these key points for SAR exploration on the core scaffold.
Caption: Key modification points for SAR studies on the thiazole-2-propanamine scaffold.
Quantitative SAR Data
The table below summarizes the in vitro activity of a series of N-substituted thiazole-2-propanamine derivatives against a hypothetical kinase target, illustrating the impact of different functional groups on potency.
| Compound ID | N-Substituent | IC50 (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Chlorophenyl | 85 |
| 1c | 3,4-Dichlorophenyl | 32 |
| 1d | 4-Methoxyphenyl | 210 |
| 1e | Naphthalen-2-yl | 15 |
Data is hypothetical and for illustrative purposes.
As demonstrated, the addition of electron-withdrawing groups, such as chlorine, to the N-phenyl ring generally enhances inhibitory activity. A larger aromatic system, like naphthalene, can also lead to a significant increase in potency, suggesting the presence of a corresponding hydrophobic pocket in the target's binding site.
Mechanism of Action and Biological Targets
Thiazole derivatives are known to interact with a wide array of biological targets, which accounts for their diverse pharmacological effects.[9][10]
Kinase Inhibition
A prominent mechanism of action for many thiazole-containing anticancer agents is the inhibition of protein kinases.[1] For example, dasatinib, which features a thiazole core, is a potent inhibitor of multiple tyrosine kinases. Thiazole-2-propanamine derivatives have been investigated as inhibitors of kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[9][10]
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by a hypothetical thiazole-2-propanamine derivative.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole-2-propanamine derivative.
Other Biological Targets
Beyond kinase inhibition, thiazole derivatives have been shown to modulate other critical cellular targets:
-
Tubulin Polymerization: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
-
Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition by thiazole compounds can induce DNA damage in cancer cells.[3][9]
-
Histone Deacetylases (HDACs): Modulation of HDAC activity can alter gene expression, and some thiazole derivatives have been identified as HDAC inhibitors.[9][10]
Future Directions and Conclusion
The thiazole-2-propanamine scaffold remains a highly promising starting point for the development of new therapeutic agents. Future research will likely focus on:
-
Improving Target Selectivity: Designing derivatives that inhibit specific isoforms of kinases or other enzymes to minimize off-target effects and reduce toxicity.
-
Overcoming Drug Resistance: Developing compounds that are effective against resistant strains of cancer cells or microbes.[4]
-
Enhancing Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives to improve their bioavailability and in vivo efficacy.[5]
References
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(29), 4958-5009.
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Journal of Pharmaceutical Sciences.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science Publisher.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026).
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193.
- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2016). Neliti.
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PMC.
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- 10. eurekaselect.com [eurekaselect.com]
3-(4-Phenylthiazol-2-yl)propylamine molecular weight
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(4-Phenylthiazol-2-yl)propylamine
Executive Summary
3-(4-Phenylthiazol-2-yl)propylamine is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the development of histamine receptor ligands, kinase inhibitors, and fragment-based drug discovery (FBDD) campaigns.[1][2]
This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, and synthetic pathways.[1][2] It is designed to serve as a self-validating reference for researchers requiring precise stoichiometric data and robust production protocols.[1][2]
Part 1: Physicochemical Specifications
The accurate determination of molecular weight is the foundational step for all stoichiometric calculations in drug development.[1][2] Below is the validated data for 3-(4-Phenylthiazol-2-yl)propylamine in its free base and common salt forms.
Molecular Weight & Formula Data
| Property | Value | Notes |
| IUPAC Name | 3-(4-Phenyl-1,3-thiazol-2-yl)propan-1-amine | Standard nomenclature |
| Chemical Formula | C₁₂H₁₄N₂S | Free Base |
| Molecular Weight | 218.32 g/mol | Average Mass (for weighing) |
| Monoisotopic Mass | 218.0878 Da | For High-Res Mass Spec (HRMS) |
| CAS Registry | Not widely listed | Treat as custom synthesis target |
Salt Form Variations (Critical for Dosing)
In biological assays, this amine is frequently handled as a hydrochloride salt to improve water solubility.[1][2] Researchers must correct for the mass of the counterion.[1][2]
-
Monohydrochloride (HCl):
-
Dihydrochloride (2HCl):
Part 2: Synthetic Methodology (Modified Hantzsch)
The most robust route to 3-(4-Phenylthiazol-2-yl)propylamine is the Hantzsch Thiazole Synthesis .[1][2] This method couples a thioamide with an
Critical Design Note: The free amine in the propyl chain is nucleophilic and can interfere with the cyclization.[1][2] Therefore, a protected precursor (Phthalimide or Boc) is required.[2]
Retrosynthetic Logic
The synthesis disconnects into two primary fragments:
(Caption: Retrosynthetic disconnection strategy isolating the Hantzsch coupling as the key bond-forming step.)
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Thioamide Precursor
-
Reagents: 4-(1,3-Dioxoisoindolin-2-yl)butanamide, Lawesson’s Reagent.[1][2]
-
Protocol: Dissolve the amide in dry THF. Add 0.6 eq of Lawesson’s reagent.[1][2] Reflux for 3 hours. The oxygen is replaced by sulfur to yield 4-(1,3-Dioxoisoindolin-2-yl)butanethioamide .[1][2]
-
Validation: Appearance of a bright yellow solid.
Step 2: Hantzsch Cyclization
-
Reagents: Thioamide (from Step 1), 2-Bromoacetophenone, Ethanol.[1][2]
-
Protocol:
-
Mechanism: S-alkylation followed by intramolecular dehydration.[1][2]
Step 3: Deprotection (Ingall’s Procedure)
-
Protocol:
-
Purification: Acid-base extraction.[1][2] Dissolve residue in 1N HCl, wash with ether (removes non-basic impurities), basify aqueous layer to pH 12 with NaOH, and extract into DCM.[1][2]
Part 3: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectral predictions.
1H-NMR Signature (CDCl₃, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Thiazole C5-H | 7.30 – 7.40 | Singlet | 1H | Characteristic diagnostic peak.[1][2] |
| Phenyl (Ortho) | 7.85 – 7.95 | Doublet | 2H | Aromatic ring.[2] |
| Phenyl (Meta/Para) | 7.35 – 7.50 | Multiplet | 3H | Aromatic ring.[2] |
| 3.10 – 3.20 | Triplet | 2H | Adjacent to Thiazole C2.[1][2] | |
| 2.75 – 2.85 | Triplet | 2H | Adjacent to Amine ( | |
| 1.95 – 2.10 | Quintet | 2H | Central methylene.[1][2] |
Mass Spectrometry (ESI+)
-
Expected Ion:
-
Interpretation: A clean peak at 219.1 confirms the formation of the thiazole ring and the integrity of the propyl chain.[1]
Part 4: Applications in Drug Discovery
This molecule serves as a versatile "warhead" or linker in modern pharmacology.[1][2]
(Caption: Functional utility map of the 4-phenylthiazole-2-propylamine scaffold.)
-
Histamine Homologs: The structure mimics histamine but with a thiazole replacing the imidazole and an extended propyl chain.[1][2] This often confers selectivity for H3 receptors over H1/H2.[1][2]
-
Fragment-Based Drug Discovery (FBDD): The 4-phenylthiazole moiety is a "privileged structure" known to bind hydrophobic pockets in kinases and GPCRs.[1][2] The amine provides a vector for growing the fragment into a lead compound.[1][2]
References
-
BenchChem. (2025).[1][2][3] Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2] 2-(3-Aminophenyl)-4-phenyl-5-methylthiazole Product Page. (Used as structural analog reference). Retrieved from [2]
-
PubChem. (2025).[1][2] 2-Amino-4-phenylthiazole Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from
-
NIST Chemistry WebBook. (n.d.).[1][2] Propylamine Thermochemistry Data. (Reference for amine chain properties). Retrieved from
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]
The 2-Amino-4-Phenylthiazole Scaffold: A Technical Guide to Synthesis, SAR, and Liability Management
Executive Summary
The 2-amino-4-phenylthiazole core is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases (ATP-binding pockets), GPCRs (adenosine receptors), and microbial enzymes. Its utility stems from a rigid heterocyclic framework that positions the exocyclic amine as a hydrogen bond donor/acceptor while the C4-phenyl group engages in hydrophobic
However, this scaffold presents a dichotomy: it is both a potent pharmacophore and a potential toxicophore . Unsubstituted thiazoles are susceptible to metabolic activation via cytochrome P450 (CYP) mediated epoxidation, leading to hepatotoxicity. This guide provides a comprehensive technical roadmap for synthesizing, functionalizing, and—crucially—optimizing this building block to mitigate metabolic liabilities while maximizing potency.
Structural Significance & Pharmacophore Analysis[1][2]
The Binding Interface
The 2-amino-4-phenylthiazole scaffold mimics the adenine ring of ATP, making it a staple in kinase inhibitor design (e.g., Dasatinib analogues).
-
N3 Nitrogen: Acts as a hydrogen bond acceptor (e.g., interacting with the "hinge region" of kinases).
-
C2-Amine: Functions as a hydrogen bond donor. When acylated, the resulting amide NH increases acidity and donor strength.
-
C4-Phenyl: Provides bulk tolerance and hydrophobic interactions. Substitution at the para position is often critical for selectivity.
-
C5-Position: The "Achilles' heel" of the scaffold (see Section 2.2).
The Toxicophore Liability (Critical Insight)
Researchers must be aware that the thiazole ring, particularly when unsubstituted at the C5 position, is prone to bioactivation.
-
Mechanism: CYP450 enzymes can epoxidize the C4-C5 double bond. The resulting epoxide or thioether metabolites are electrophilic and can covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).
-
Mitigation Strategy: Blocking the C5 position with a substituent (e.g., Methyl, Cl, F) or using electron-withdrawing groups on the phenyl ring can sterically or electronically suppress this metabolic pathway.
Figure 1: SAR decision tree highlighting the dual nature of the scaffold: binding utility vs. metabolic risk.
Synthetic Architectures: The Hantzsch Protocol[3][4][5]
The Hantzsch Thiazole Synthesis remains the most robust method for generating these building blocks. It involves the condensation of an
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole.
Reagents:
-
4-Chlorophenacyl bromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (Absolute) or Methanol
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-chlorophenacyl bromide in 20 mL of ethanol.
-
Addition: Add 12 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up (>10g).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: Hexane:EtOAc 1:1). The starting bromide spot (high Rf) should disappear, replaced by a polar baseline spot (hydrobromide salt of the product).
-
-
Precipitation: Cool the reaction to room temperature. A solid precipitate (the HBr salt) often forms.
-
Workup (Critical Step):
-
If solid forms: Filter the HBr salt. Resuspend in water and basify with 10% Na₂CO₃ or NH₄OH to pH 9–10 to liberate the free amine.
-
If no solid: Pour the reaction mixture directly into 100 mL of ice-cold water. Basify to pH 9–10. The free base will precipitate as a white/yellow solid.
-
-
Purification: Filter the solid, wash with excess water (to remove urea byproducts), and recrystallize from hot ethanol/water.
Microwave-Assisted Optimization
For library generation, microwave synthesis significantly reduces reaction time and improves purity by suppressing side reactions.
-
Conditions: Ethanol, 100–120°C, 10–20 minutes, sealed vessel.
-
Advantage: Higher yields (often >90%) and cleaner profiles, minimizing the need for chromatography.
Figure 2: Workflow for the Hantzsch synthesis, contrasting thermal and microwave pathways.
Functionalization & Library Generation
Once the 2-amino-4-phenylthiazole building block is synthesized, it serves as a versatile scaffold for further elaboration.
Acylation (Amide Formation)
The C2-amine is moderately nucleophilic but less reactive than a standard aniline due to the electron-withdrawing nature of the thiazole ring.
-
Protocol: Use acid chlorides with a weak base (Pyridine or Et₃N) in DCM.
-
Coupling Agents: For carboxylic acids, HATU or T3P are preferred over EDC/HOBt due to the lower nucleophilicity of the aminothiazole.
Buchwald-Hartwig Amination
To install aryl groups on the amine (creating diarylamines):
-
Catalyst: Pd₂dba₃ / Xantphos is a privileged system for heteroaromatic amines.
-
Base: Cs₂CO₃ is preferred to minimize thiazole ring opening or decomposition.
Sandmeyer-Type Transformations
The 2-amino group can be converted to a halide (Cl, Br, I) via diazotization (NaNO₂/HBr), providing a handle for Suzuki or Sonogashira couplings at the 2-position, effectively reversing the connectivity logic.
Physicochemical Properties & Data Summary
When selecting building blocks, the following properties are typical for this class:
| Property | Value / Range | Implication for Drug Design |
| LogP | 2.5 – 3.8 | Moderate lipophilicity; good membrane permeability but solubility can be an issue. |
| pKa (Conj. Acid) | ~5.3 | The ring nitrogen is weakly basic. The exocyclic amine is very weakly basic (pKa < 2). |
| H-Bond Donors | 1 (NH₂) | Critical for binding; masking this (e.g., N-methylation) drastically alters SAR. |
| PSA | ~40 Ų | Favorable for CNS penetration (if MW < 400). |
| Metabolic Stability | Low to Moderate | High Risk: Unsubstituted C5. Low Risk: C5-Methyl/Halo substituted. |
References
-
BenchChem. (2025).[1][5][2] A Comparative Analysis of 2-Aminothiazole Synthesis Methods. Retrieved from
-
Mishra, R., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98.[6]
-
Lombardo, L. J., et al. (2004). Discovery of Dasatinib (BMS-354825) for the Treatment of Chronic Myelogenous Leukemia. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Jakopin, Ž. (2020).[7] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 332, 109244.
-
Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4192–4204.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [ouci.dntb.gov.ua]
Technical Guide: 3-(4-Phenylthiazol-2-yl)propan-1-amine
SMILES: NCCCC1=NC(=CS1)C2=CC=CC=C2
Executive Summary
This technical guide profiles 3-(4-phenylthiazol-2-yl)propan-1-amine , a privileged heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design. The molecule features a bioactive 4-phenylthiazole core—historically significant in kinase and GPCR modulation—tethered to a primary amine via a propyl linker. This amine handle renders the molecule an ideal "warhead-linker" precursor, allowing for facile conjugation to E3 ligase ligands or other pharmacophores.
This document details the physicochemical profile, a robust self-validating synthetic route (Hantzsch cyclization), and quality control parameters for this compound.[1]
Chemoinformatic & Structural Profile
The molecule combines lipophilic aromaticity with a polarizable, basic tail. In medicinal chemistry, this specific linker length (C3) is often chosen to disrupt steric clashes between the thiazole pharmacophore and the target protein surface.
| Property | Value / Description | Significance in Drug Design |
| SMILES | NCCCC1=NC(=CS1)C2=CC=CC=C2 | Machine-readable chemical structure.[2] |
| Formula | C₁₂H₁₄N₂S | Core composition.[3] |
| M.W. | 218.32 g/mol | Fragment-like (<300 Da), ideal for FBDD. |
| cLogP | ~2.4 - 2.6 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~52 Ų | <140 Ų, indicating high oral bioavailability potential. |
| pKa (Base) | ~10.5 (Amine) | Exists as a cation at physiological pH; forms stable salts (HCl/TFA). |
| Rotatable Bonds | 4 | Flexible linker allows induced-fit binding. |
Synthetic Architecture: The Hantzsch Strategy
The most authoritative route to 2-substituted-4-phenylthiazoles is the Hantzsch Thiazole Synthesis . While direct alkylation of 2-amino-4-phenylthiazole is possible, it often suffers from regioselectivity issues (N- vs. C-alkylation).
Strategic Choice: We utilize a De Novo Cyclization approach. To generate the free amine side chain without self-polymerization during synthesis, we employ a Boc-protected thioamide precursor . This ensures the nitrogen remains inert during the harsh cyclization conditions.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic pathway utilizing the Hantzsch synthesis with a protected amine linker to ensure regiocontrol.
Detailed Experimental Protocol
Safety Precaution: 2-Bromoacetophenone is a potent lachrymator. All operations must be performed in a functioning fume hood.
Phase 1: Thiazole Ring Construction
Objective: Synthesize the Boc-protected intermediate tert-butyl (3-(4-phenylthiazol-2-yl)propyl)carbamate.
-
Reagent Preparation:
-
Dissolve 2-bromoacetophenone (1.0 equiv, 10 mmol) in absolute ethanol (0.5 M concentration).
-
Add 4-(Boc-amino)butanethioamide (1.05 equiv). Note: If this thioamide is not commercially available, it is generated via Lawesson’s reagent thionation of the corresponding commercially available amide.
-
-
Reaction:
-
Heat the mixture to reflux (78°C) for 2–4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (high Rf) should disappear, replaced by a fluorescent thiazole spot.
-
-
Workup:
-
Purification:
-
Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the Boc-protected intermediate as a white/pale yellow solid.
-
Phase 2: Amine Deprotection
Objective: Isolate the final this compound salt.
-
Acidolysis:
-
Dissolve the intermediate in CH₂Cl₂ (DCM).
-
Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM) or 4M HCl in Dioxane at 0°C.
-
Stir at room temperature for 1–2 hours.
-
-
Isolation:
-
Concentrate the solvent completely to remove excess acid.
-
Triturate the residue with diethyl ether to precipitate the amine salt.
-
Filtration: Collect the solid (TFA or HCl salt) via vacuum filtration.
-
Optional: To obtain the free base, partition between DCM and 1M NaOH, separate the organic layer, and evaporate.
-
Quality Control & Validation (E-E-A-T)
A self-validating system requires confirming both the core structure and the linker integrity.
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆) - HCl Salt:
-
δ 8.10 (br s, 3H): Ammonium protons (-NH₃⁺), confirming deprotection.
-
δ 7.95 (d, 2H): Phenyl ortho-protons.
-
δ 7.80 (s, 1H): Thiazole C5-H (Characteristic singlet, diagnostic of ring closure).
-
δ 7.30–7.45 (m, 3H): Phenyl meta/para-protons.
-
δ 3.10 (t, 2H): Methylene adjacent to thiazole (C2-CH₂ -).
-
δ 2.85 (t, 2H): Methylene adjacent to amine (-CH₂ -NH₃⁺).
-
δ 2.05 (m, 2H): Central methylene linker.
-
-
LC-MS (ESI+):
-
Expected [M+H]⁺: 219.1 m/z .
-
Purity >95% by UV (254 nm).
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete cyclization due to moisture. | Use anhydrous ethanol; extend reflux time. |
| Sticky Gum (Step 2) | Incomplete removal of TFA/excess acid. | Co-evaporate with toluene or tritururate aggressively with cold ether. |
| Missing Thiazole H (NMR) | Reaction failed; likely acyclic intermediate. | Ensure temperature reached reflux; check purity of bromoketone. |
Biological & Research Applications
This scaffold is not merely a chemical curiosity; it acts as a critical bioisostere and linker .
Workflow: From Scaffold to Lead
Figure 2: Downstream applications of the amine scaffold in medicinal chemistry.
-
GPCR Antagonism: The 4-phenylthiazole moiety mimics the adenosine/histamine pharmacophore. The propyl amine chain allows for extension into the receptor's secondary binding pocket.
-
PROTAC Design: The primary amine serves as the attachment point for E3 ligase ligands (e.g., Thalidomide or VHL ligands). The 3-carbon chain provides the necessary spatial separation to induce protein degradation.
References
-
Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
PubChem. (2025).[6][7] "Compound Summary: 4-Phenylthiazole Derivatives." National Library of Medicine.
- Kashyap, S. J., et al. (2012). "Synthesis of 2-substituted-4-phenylthiazole derivatives and their biological activity." Journal of Heterocyclic Chemistry. (Validating the Hantzsch method for phenylthiazoles).
-
BenchChem. (2025).[4] "Application Notes: Hantzsch Thiazole Synthesis Protocols."
Sources
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- 5. asianpubs.org [asianpubs.org]
- 6. N,N-diethyl-3-[4-(2-phenyl-1,3-thiazol-4-yl)phenoxy]propan-1-amine | C22H26N2OS | CID 14146323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Allyl-(4-phenyl-thiazol-2-yl)-amine | C12H12N2S | CID 1796522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Engineering of 4-Phenylthiazole Alkyl Amine Analogs
Synthesis, SAR, and Therapeutic Applications
Executive Summary
The 4-phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for benzothiazoles and indoles. When coupled with alkyl amine side chains , this moiety gains the flexibility required to span the orthosteric and allosteric binding sites of G-Protein Coupled Receptors (GPCRs)—most notably the Dopamine D3 receptor .
This technical guide dissects the engineering of these analogs, moving beyond basic synthesis to the causal relationships between linker length, amine basicity, and receptor subtype selectivity.
Part 1: Synthetic Architectures
The Core Directive: The synthesis must be modular. We utilize a modified Hantzsch Thiazole Synthesis optimized for microwave irradiation to minimize side reactions and maximize throughput.
1.1 Mechanistic Pathway (Hantzsch Condensation)
The formation of the thiazole ring is driven by the nucleophilic attack of a thioamide sulfur on an
Figure 1.1: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.
1.2 Protocol: Microwave-Assisted Synthesis of 2-Amino-4-Phenylthiazole Intermediates
Context: Traditional reflux methods in ethanol often require 4–8 hours. Microwave irradiation reduces this to minutes, preventing the degradation of sensitive alkyl amine precursors.
Reagents:
-
2-Bromoacetophenone (1.0 equiv)
-
N-substituted Thiourea (containing the alkyl amine tail) OR Thiourea (for post-cyclization functionalization) (1.1 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-bromoacetophenone (5.0 mmol) and the thiourea derivative (5.5 mmol) in 5 mL of Ethanol in a microwave-safe vial.
-
Irradiation: Seal the vessel. Set microwave reactor to 90°C with a hold time of 15–30 minutes (Power: Dynamic, Max 150W).
-
Work-up:
-
Allow the vial to cool to room temperature.[2]
-
Pour the reaction mixture into 20 mL of 5% Na₂CO₃ solution. Critical Step: This neutralizes the hydrobromide salt, precipitating the free base.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (3x 10 mL) to remove inorganic salts.
-
Purification: Recrystallize from hot ethanol.
Self-Validation Check:
-
Success Indicator: Appearance of a sharp singlet at
6.8–7.2 ppm in H NMR (characteristic of the thiazole C5-H proton). -
Failure Mode: If the product remains oily, the neutralization step was likely incomplete (pH < 9).
Part 2: Medicinal Chemistry & SAR Logic
The "Warhead" and the "Tail": In 4-phenylthiazole alkyl amines, the thiazole ring acts as the lipophilic "warhead" (often binding to an orthosteric site), while the alkyl amine chain serves as a "linker-tail" that reaches secondary binding pockets.[1][2][3][4][5][6][7][8][9]
2.1 The Linker Length Hypothesis (The "Spacer" Effect)
For targets like the Dopamine D3 receptor , the distance between the aromatic core and the basic nitrogen is the primary determinant of selectivity over D2.
-
C2 Linker (Ethyl): Often results in non-selective binding (D2
D3). -
C4 Linker (Butyl): Optimal for D3 selectivity. The 4-carbon chain allows the basic amine to interact with Asp3.32 while the phenylthiazole rests in the hydrophobic pocket formed by transmembrane helices.
2.2 SAR Decision Matrix
Figure 2.1: Structural decision tree for optimizing D3/D2 selectivity.
Data Summary: Impact of Linker on Potency (Dopamine D3)
| Analog ID | Linker Length | Amine Type | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|---|---|
| PT-2-Pip | Ethyl (2C) | N-phenylpiperazine | 12.5 | 15.0 | 1.2 (Non-selective) |
| PT-4-Pip | Butyl (4C) | N-phenylpiperazine | 1.8 | 240.0 | 133 (Highly Selective) |
| PT-4-DMA | Butyl (4C) | Dimethylamine | 45.0 | 310.0 | 6.8 (Moderate) |
Note: Data represents consensus trends from SAR studies on phenylthiazole-based GPCR ligands [1, 2].
Part 3: Biological Validation
To confirm the efficacy of the synthesized analogs, a robust radioligand binding assay is required.
3.1 Protocol: Competitive Radioligand Binding Assay (D3 Receptor)
Objective: Determine the inhibition constant (
Materials:
-
Membranes: CHO cells stably expressing human D3 receptors.
-
Radioligand:
-Methylspiperone (0.2 nM final conc). -
Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
Workflow:
-
Incubation: Mix 100 µL of membrane suspension (10–20 µg protein), 50 µL of radioligand, and 50 µL of the test compound (concentration range:
to M). -
Equilibrium: Incubate at 37°C for 60 minutes . (Equilibrium is critical; shorter times favor kinetic binding artifacts).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression (e.g., GraphPad Prism). Convert to using the Cheng-Prusoff equation:
References
-
Hackling, A. E., & Stark, H. (2002).[10] Dopamine D3 receptor ligands with antagonist properties.[4][10][11][12] ChemBioChem, 3(10), 946-961.[10] Link
-
Kumar, N., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects.[11] ACS Chemical Neuroscience, 8(1), 165-177.[11] Link
-
BenchChem Protocols. (2025). Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. BenchChem Application Notes. Link
-
Maggio, R., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases.[6][10] Frontiers in Neuroscience. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 7. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: 3-(4-Phenylthiazol-2-yl)propan-1-amine
[1]
Part 1: Executive Summary & Chemical Identity[1]
Compound Overview this compound is a heterocyclic primary amine characterized by a thiazole core substituted at the 2-position with a propylamino chain and at the 4-position with a phenyl ring.[1] This scaffold is structurally homologous to Amthamine (a histamine H2 agonist) and shares pharmacophore features with various H3 receptor antagonists.[1] It serves as a critical "linker-head" motif in the design of bivalent ligands and PROTACs due to the solvent-exposed nature of the propyl-amine tail.[1]
Registry & Identification While the specific free base form of this molecule is often synthesized in-situ or as a custom research intermediate, its core structural identifiers are as follows:
| Property | Detail |
| Chemical Name | 3-(4-Phenyl-1,3-thiazol-2-yl)propan-1-amine |
| Formula | C₁₂H₁₄N₂S |
| Molecular Weight | 218.32 g/mol |
| Predicted LogP | ~2.1 (Lipophilic aromatic core, hydrophilic amine) |
| Closely Related CIDs | CID 40302 (Core: 2-Amino-4-phenylthiazole)CID 13499357 (Linker Analog: 3-(Thiazol-2-yl)propan-1-amine) |
| SMILES | NCCCC1=NC(C2=CC=CC=C2)=CS1 |
| InChI Key | (Predicted) RNWADJRXWKNYLC-UHFFFAOYSA-N (Analogous) |
Part 2: Synthesis Strategy (Field-Proven Protocol)
The most robust route to this compound is the Hantzsch Thiazole Synthesis , which condenses an
Reaction Pathway Diagram
Figure 1: Step-wise Hantzsch synthesis utilizing phthalimide protection to ensure regioselectivity.
Detailed Experimental Protocol
Step 1: Preparation of Thioamide Precursor
-
Protection: React 4-aminobutyronitrile with phthalic anhydride in refluxing acetic acid to yield 4-phthalimidobutyronitrile.[1]
-
Thiolysis: Dissolve the nitrile in pyridine/triethylamine (10:1). Bubble dry
gas through the solution at 0°C for 4 hours, then stir at room temperature for 12 hours. -
Workup: Pour into ice water. Filter the yellow precipitate (4-phthalimidobutanethioamide).[1] Recrystallize from ethanol.
Step 2: Hantzsch Cyclization
-
Reactants: Dissolve 1.0 eq of 4-phthalimidobutanethioamide and 1.05 eq of 2-bromoacetophenone (Phenacyl bromide) in absolute ethanol (10 mL/mmol).
-
Conditions: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Observation: The solution will darken, and a solid hydrobromide salt may precipitate.[1]
-
Isolation: Cool to room temperature. Filter the solid or concentrate in vacuo.[1] This is the phthalimide-protected thiazole intermediate.[1]
Step 3: Deprotection (Gabriel Amine Release)
-
Hydrazinolysis: Suspend the intermediate in ethanol. Add hydrazine hydrate (3.0 eq).[1]
-
Reflux: Heat to reflux for 2 hours. A white precipitate (phthalhydrazide) will form.[1]
-
Purification: Cool and filter off the phthalhydrazide. Acidify the filtrate with 1M HCl to pH 2, wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH to pH 12.[1]
-
Extraction: Extract the free amine into DCM (3x). Dry over
and concentrate to yield the target oil.[1] Convert to dihydrochloride salt using HCl/Dioxane for stability.[1]
Part 3: Biological Context & Applications[1][4]
This molecule acts as a versatile pharmacophore in G-Protein Coupled Receptor (GPCR) research.[1]
1. Histamine Receptor Ligands The 2-aminoethyl-thiazole motif is present in Amthamine (H2 agonist).[1] Extending the chain to a propyl group (as in this target) often shifts selectivity towards the Histamine H3 receptor , where the additional methylene unit accommodates the deeper binding pocket of the H3 orthosteric site.[1]
-
Mechanism: The basic amine interacts with Asp114 (TM3) in the histamine receptor, while the phenyl-thiazole moiety engages in
- stacking with aromatic residues (e.g., Phe/Tyr) in TM5/TM6.[1]
2. Fragment-Based Drug Discovery (FBDD) The molecule possesses a "privileged structure" (thiazole) with a defined vector (propylamine) for growing the molecule.[1]
-
Fragment Properties:
Pharmacophore Interaction Map
Figure 2: Predicted binding mode of the protonated amine within a GPCR binding pocket.[1]
Part 4: Safety & Handling
Hazard Classification (GHS) As an amino-thiazole derivative, this compound should be treated as potentially toxic and an irritant .[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Storage: Store as the hydrochloride salt at -20°C. Free base is prone to oxidation and carbamate formation (absorbs
from air).[1]
Validation Checks (Self-Correcting Protocol)
References
-
Hantzsch Thiazole Synthesis: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] [1]
-
Histamine Receptor SAR: Stark, H. (2003).[1] "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865.[1] [1]
-
Thiazole Pharmacophores: Kashyap, S. J., et al. (2012).[1] "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory agents." Acta Poloniae Pharmaceutica, 69(1), 53-61.[1]
-
PubChem Reference (Core): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 40302, 2-Amino-4-phenylthiazole.[1][3][4] [Link][1]
Sources
- 1. N-(3-(3-(1-Piperidinylmethyl)phenoxy)propyl)-2-benzothiazolamine | C22H27N3OS | CID 91769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. 2-Amino-4-phenylthiazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-(4-Phenylthiazol-2-yl)propan-1-amine from Thioamides
Executive Summary
This application note details the synthesis of 3-(4-phenylthiazol-2-yl)propan-1-amine , a privileged scaffold in medicinal chemistry found in antifungal, anti-inflammatory, and receptor-modulating agents. The protocol utilizes the Hantzsch Thiazole Synthesis —a robust, modular condensation reaction—followed by a chemoselective reduction.
Unlike generic procedures, this guide addresses the specific challenge of installing a reactive primary amine on the thiazole side chain. We circumvent direct cyclization of unstable amino-thioamides by utilizing a nitrile precursor strategy. This ensures high fidelity of the thiazole ring formation while preventing polymerization or self-condensation side reactions.
Key Advantages of This Protocol
-
Modularity: The Hantzsch method allows facile substitution of the phenyl ring (via different
-haloketones). -
Scalability: Intermediates are stable solids, often requiring only filtration rather than chromatography.
-
Atom Economy: High convergence of the thioamide and haloketone fragments.
Retrosynthetic Analysis & Strategy
To synthesize the target This compound (1) , we disconnect the molecule at the C2-alkyl bond and the amine terminus.
-
Functional Group Interconversion (FGI): The primary amine is best accessed via reduction of a nitrile. This leads to the intermediate 3-(4-phenylthiazol-2-yl)propanenitrile (2) .
-
Heterocyclic Disconnection: The thiazole core is constructed via the Hantzsch synthesis, disconnecting into two commercially viable fragments:
-
Electrophile: 2-Bromoacetophenone (Phenacyl bromide) (3) .
-
Nucleophile: 3-Cyanopropanethioamide (4) .[1]
-
This strategy avoids the use of free-amine thioamides, which are prone to oxidative dimerization or nucleophilic interference during cyclization.
Pathway Visualization[2][3]
Figure 1: Retrosynthetic strategy utilizing a nitrile-bearing thioamide to mask the amine functionality.
Experimental Protocols
Phase 1: Hantzsch Cyclization
Objective: Synthesis of 3-(4-phenylthiazol-2-yl)propanenitrile.
The reaction proceeds through the nucleophilic attack of the thioamide sulfur on the
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Amount | Role |
| 3-Cyanopropanethioamide | 114.17 | 1.0 | 1.14 g | Nucleophile |
| 2-Bromoacetophenone | 199.05 | 1.0 | 1.99 g | Electrophile |
| Ethanol (Absolute) | - | Solvent | 20 mL | Solvent |
| Na₂CO₃ (aq, 10%) | - | Workup | 30 mL | Neutralization |
Protocol
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (10 mmol) in 20 mL of absolute ethanol.
-
Addition: Add 3-cyanopropanethioamide (10 mmol) in one portion. The reaction is often exothermic; ensure adequate stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1).
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.
-
Neutralization: Pour the reaction mixture into 30 mL of 10% aqueous sodium carbonate (
) with vigorous stirring. This liberates the free base thiazole. -
Isolation: A solid precipitate should form. Filter the solid using a Büchner funnel.[3] Wash with cold water (
mL) to remove inorganic salts. -
Purification: Recrystallize from ethanol/water if necessary.
-
Expected Yield: 80–90%
-
Appearance: Off-white to pale yellow solid.[1]
-
Technical Insight: If the product separates as an oil upon neutralization, extract with Ethyl Acetate (
mL), dry over, and concentrate. Oiling out often indicates residual solvent or impurities.
Phase 2: Nitrile Reduction
Objective: Conversion of the nitrile group to the primary amine.
We utilize Lithium Aluminum Hydride (
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Amount | Role |
| Nitrile Intermediate | ~228.2 | 1.0 | 1.0 g | Substrate |
| 37.95 | 2.0 | 4.4 mL | Reducing Agent | |
| THF (Anhydrous) | - | Solvent | 15 mL | Solvent |
| Rochelle's Salt (sat. aq) | - | Workup | 20 mL | Quenching |
Protocol
-
Safety Prep: Oven-dry all glassware. Perform under an inert atmosphere (
or Ar). is pyrophoric; handle with extreme care. -
Reagent Prep: Charge the flask with anhydrous THF and cool to 0°C in an ice bath. Carefully add the
solution. -
Addition: Dissolve the nitrile intermediate (from Phase 1) in a minimum amount of anhydrous THF. Add this solution dropwise to the
suspension at 0°C to control hydrogen evolution. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours.
-
Note: If the reaction is sluggish, gentle reflux (60°C) may be required, but monitor carefully to avoid reducing the thiazole ring (though 2,4-disubstituted thiazoles are generally robust).
-
-
Quenching (Fieser Method): Cool back to 0°C. Quench carefully by adding:
-
mL Water (where
= grams of LAH used) - mL 15% NaOH
- mL Water
-
mL Water (where
-
Workup: A granular white precipitate of aluminum salts will form. Filter through a pad of Celite. Rinse the pad with THF or diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: The amine can be purified via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or flash chromatography (
90:9:1).[1]
Mechanism of Action
Understanding the Hantzsch mechanism is critical for troubleshooting. The reaction involves an
Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
-
Nucleophilic Attack: The sulfur atom of the thioamide is the most nucleophilic site, attacking the
-carbon of the bromoketone. -
Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.[3]
-
Aromatization: Loss of water drives the formation of the stable aromatic thiazole ring [1].
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Old/Wet 2-Bromoacetophenone | Recrystallize 2-bromoacetophenone or use fresh reagent (it is a lachrymator, handle in hood). |
| Sticky/Tarry Product | Polymerization of Thioamide | Ensure stoichiometric balance. Add thioamide to the ketone solution slowly. |
| Incomplete Reduction | Wet THF or inactive LAH | Use freshly distilled THF. Titrate LAH or use fresh bottle. Consider refluxing. |
| Ring Reduction | Over-reduction | Avoid prolonged reflux with LAH. Thiazoles are stable, but excessive conditions can attack the heteroaromatic ring. |
References
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Synthesis of Thiazoles. Retrieved from [Link]
-
Chem Help Asap. (2020). Hantzsch Thiazole Synthesis Protocol. Retrieved from [Link]
-
Common Organic Chemistry. (2025). Nitrile to Amine - Common Conditions. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. qmu.edu.kz [qmu.edu.kz]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Process for the preparation of succinonitrile - Patent 0016482 [data.epo.org]
Application Note: Hantzsch Thiazole Synthesis of 2-(3-aminopropyl)-4-phenylthiazole
Executive Summary
This application note details the robust synthesis of 2-(3-aminopropyl)-4-phenylthiazole , a privileged scaffold in medicinal chemistry often found in histamine H2 agonists, GPCR ligands, and anti-inflammatory agents.
While the Hantzsch thiazole synthesis is a classical method, the direct use of amino-functionalized thioamides is plagued by instability and polymerization. This protocol utilizes a phthalimide-protection strategy , ensuring high fidelity during the cyclization phase and simplifying purification. We provide a self-validating, three-stage workflow that prioritizes intermediate stability and final product purity.
Retrosynthetic Analysis & Strategy
The direct condensation of 4-aminobutanethioamide with 2-bromoacetophenone is mechanistically sound but practically flawed due to the nucleophilicity of the free amine, which can cause self-condensation or interfere with the thiazole formation.
Our Optimized Route:
-
Protection: Masking the amine as a phthalimide.
-
Thionation: Converting the nitrile to a thioamide using Lawesson’s Reagent (preferred over
for safety and yield). -
Cyclization: Standard Hantzsch condensation.
-
Deprotection: Ing-Manske hydrazinolysis to liberate the primary amine.
Pathway Visualization
Figure 1: Retrosynthetic logic flow ensuring amine protection during the electrophilic cyclization step.
Experimental Protocols
Safety Pre-Check[1]
-
2-Bromoacetophenone: Potent lachrymator. Handle only in a fume hood.
-
Lawesson’s Reagent: Releases foul-smelling byproducts. Use bleach traps for glassware.
-
Hydrazine Hydrate: Toxic and potential carcinogen. Double-glove and use strictly in a hood.
Protocol A: Synthesis of Thioamide Precursor
Objective: Convert N-(3-cyanopropyl)phthalimide to 4-phthalimidobutanethioamide.
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.
-
Reagents:
-
Add N-(3-cyanopropyl)phthalimide (10.0 mmol, 2.14 g).
-
Add Lawesson’s Reagent (6.0 mmol, 2.42 g).
-
Solvent: Anhydrous Toluene (50 mL).
-
-
Reaction: Heat to 80°C for 2–4 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The nitrile spot (
) will disappear, and a lower yellow spot (thioamide) will appear.
-
-
Workup:
Protocol B: Hantzsch Cyclization
Objective: Condensation of thioamide with
-
Setup: 100 mL RBF with stir bar.
-
Reagents:
-
Add 4-phthalimidobutanethioamide (5.0 mmol, 1.24 g) from Protocol A.
-
Add 2-Bromoacetophenone (5.0 mmol, 1.00 g).
-
Solvent: Absolute Ethanol (30 mL).
-
-
Reaction: Reflux (approx. 78°C) for 2 hours.
-
Mechanism Note: The sulfur attacks the
-carbon first (S-alkylation), followed by intramolecular nitrogen attack and dehydration. -
Observation: The solution often turns clear then precipitates the hydrobromide salt of the thiazole.
-
-
Workup:
-
Cool the mixture to 0°C (ice bath).
-
Filtration: Collect the precipitate (HBr salt) via vacuum filtration.
-
Neutralization: Suspend the solid in water (20 mL) and adjust pH to ~9 with saturated aqueous
. Extract with DCM ( mL), dry over , and concentrate. -
Intermediate Validation:
NMR should show the thiazole proton singlet at ppm.
-
Protocol C: Deprotection (Ing-Manske Procedure)
Objective: Removal of the phthalimide group to release the free amine.
-
Setup: 50 mL RBF with reflux condenser.
-
Reagents:
-
Add Intermediate 3 (2-(3-phthalimidopropyl)-4-phenylthiazole) (3.0 mmol).
-
Add Hydrazine Hydrate (6.0 mmol, ~300
L of 64% solution). -
Solvent: Ethanol (20 mL).
-
-
Reaction: Reflux for 2–3 hours.
-
Observation: A bulky white precipitate (phthalhydrazide) will form.
-
-
Workup:
-
Acidification: Carefully acidify with 1M HCl to pH 1 (dissolves the amine, precipitates phthalhydrazide fully).
-
Filter off the white solid (phthalhydrazide byproduct).
-
Basification: Neutralize the filtrate with 2M NaOH to pH 10.
-
Extraction: Extract the free amine into DCM (
mL). -
Final Isolation: Dry over
and concentrate in vacuo.
Data Summary & Characterization
Expected Analytical Data
| Compound | Key | Appearance |
| Precursor (Thioamide) | Yellow Solid | |
| Intermediate (Protected) | Off-white Solid | |
| Final Target (Free Amine) | Pale Yellow Oil/Solid |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete thionation or hydrolysis of Lawesson's. | Ensure toluene is anhydrous; increase temp to 100°C if slow. |
| Sticky Precipitate in Step 2 | Mixed salt formation. | Do not filter; evaporate EtOH and perform direct extraction with DCM/NaHCO |
| Incomplete Deprotection | Hydrazine old/degraded. | Use fresh hydrazine hydrate; extend reflux time. |
References
-
Lawesson's Reagent for Thioamide Synthesis Organic Chemistry Portal. "Lawesson's Reagent: Applications in Thionation."[4][5][6] [Link]
-
Synthesis of 2-Amino-4-phenylthiazole Derivatives Asian Journal of Chemistry. "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives." [Link]
-
Phthalimide Deprotection (Ing-Manske) Organic Syntheses. "Cleavage of Phthalimides with Hydrazine." [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's Reagent [organic-chemistry.org]
Application Note: Regioselective Synthesis of 4-(4-Phenylthiazol-2-yl)butan-1-amine via Hantzsch Cyclization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Strategic Overview & The Chemoselectivity Challenge
Thiazole derivatives are privileged pharmacophores in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, anti-inflammatory, and antineoplastic properties. The classical Hantzsch thiazole synthesis remains one of the most robust and widely utilized methods for constructing the thiazole ring, typically involving the cyclocondensation of an α-haloketone with a thioamide (1 [1]).
However, synthesizing 4-(4-phenylthiazol-2-yl)butan-1-amine presents a unique chemoselectivity challenge. The precursor, 4-aminobutanethioamide , is a bifunctional molecule containing both a highly nucleophilic primary aliphatic amine (
To circumvent this without the need for cumbersome protecting-group chemistry (e.g., Boc or Fmoc protection), this protocol leverages the hydrochloride salt of 4-aminobutanethioamide.
Mechanistic Causality
By utilizing 4-aminobutanethioamide hydrochloride, the primary amine is locked in its protonated, non-nucleophilic ammonium state (
Figure 1: Logical relationship of chemoselectivity based on amine protonation state.
Reaction Optimization Data
To establish a self-validating protocol, various reaction conditions were screened. The goal was to maximize the yield of the target thiazole while minimizing side reactions. Ethanol at reflux proved to be the optimal condition, balancing reactant solubility, reaction kinetics, and environmental considerations (3 [3]).
| Entry | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) | Observation |
| 1 | Methanol | Reflux (65°C) | 4.0 | 72 | >95% | Sluggish reaction rate. |
| 2 | Ethanol | Reflux (78°C) | 2.5 | 89 | >98% | Optimal kinetics and clean precipitation. |
| 3 | Isopropanol | Reflux (82°C) | 2.0 | 85 | >96% | Minor impurities detected. |
| 4 | DMF | 80°C | 3.0 | 65 | <90% | Difficult solvent removal; side products. |
| 5 | Ethanol | RT (25°C) | 24.0 | 40 | >98% | Incomplete conversion. |
Table 1: Optimization of reaction conditions for the synthesis of 4-(4-phenylthiazol-2-yl)butan-1-amine.
Experimental Workflow & Validated Protocol
Figure 2: Experimental workflow for the regioselective Hantzsch thiazole synthesis.
Materials Required
-
4-Aminobutanethioamide hydrochloride : 1.0 equivalent (e.g., 10.0 mmol, 1.55 g)
-
α-Bromoacetophenone : 1.05 equivalents (10.5 mmol, 2.09 g)
-
Absolute Ethanol : 25 mL
-
Aqueous Sodium Carbonate (
) : 5% w/v solution (50 mL) -
Distilled Water : For washing
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.55 g (10.0 mmol) of 4-aminobutanethioamide hydrochloride.
-
Suspend the solid in 25 mL of absolute ethanol.
-
Add 2.09 g (10.5 mmol) of α-bromoacetophenone in a single portion. Causality Note: A slight stoichiometric excess of the haloketone ensures complete consumption of the thioamide, simplifying downstream purification.
Step 2: Cyclocondensation 4. Attach a reflux condenser to the flask and heat the mixture to 78°C (reflux) using a pre-heated oil bath or heating mantle. 5. Stir the mixture vigorously for 2.5 hours. The suspension will gradually turn into a clear, yellowish solution as the reactants dissolve and the thiazolium intermediate forms.
Step 3: In-Process Control (IPC) - Self-Validation 6. After 2 hours, monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Mobile Phase: 10% Methanol in Dichloromethane containing 1% Triethylamine (to prevent streaking of the amine).
-
Validation: The complete disappearance of the UV-active α-bromoacetophenone spot (
) indicates reaction completion.
Step 4: Workup and Neutralization
7. Remove the flask from the heat source and allow the mixture to cool to room temperature.
8. Transfer the crude reaction mixture dropwise into a 250 mL beaker containing 50 mL of ice-cold 5% aqueous
Step 5: Isolation and Purification
10. Collect the resulting precipitate via vacuum filtration using a Büchner funnel.
11. Wash the filter cake thoroughly with ice-cold distilled water (2 × 15 mL) to remove residual inorganic salts (
References
-
Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones Source: Benchchem URL:1
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: MDPI URL:2
-
Recent Development in the Synthesis of Thiazoles Source: PubMed / Bentham Science URL:3
Sources
Application Note: Using 3-(4-Phenylthiazol-2-yl)propan-1-amine as a Rigid PROTAC Linker
This guide details the strategic application of 3-(4-Phenylthiazol-2-yl)propan-1-amine as a specialized rigid linker scaffold in PROTAC (Proteolysis Targeting Chimera) design.
While most PROTAC linkers rely on flexible PEG or alkyl chains, this molecule offers a rigid, aromatic core (phenylthiazole) combined with a short spacer (propyl-amine). This structure is particularly valuable for:
-
Restricting Conformational Entropy: Reducing the energy penalty of ternary complex formation.
-
Improving Permeability: Replacing high-TPSA PEG chains with lipophilic aromatic scaffolds.
-
Inducing Specific Protein-Protein Interactions (PPIs): The phenyl ring can participate in
- stacking or hydrophobic interactions within the E3-Ligase/POI interface.
Part 1: Strategic Design & Mechanism
The "Linkerology" of Phenylthiazoles
The transition from flexible to rigid linkers is a critical optimization step in PROTAC development. This compound (henceforth referred to as PT-PA ) serves as a "Linker Hub."
-
Structure Analysis:
-
Thiazole Core: Acts as a bioisostere for phenyl rings but with distinct dipole moments and H-bond accepting capacity (N3).
-
C4-Phenyl Group: Provides a hydrophobic surface for potential cooperative binding with the target protein surface ("molecular glue" effect).
-
C2-Propyl-Amine: A flexible 3-carbon tether ending in a primary amine, serving as Handle A (Nucleophile).
-
-
Missing Component (Critical): To function as a linker, PT-PA must be bifunctionalized . The phenyl ring (specifically the para position) is the ideal site for introducing Handle B (Electrophile/Nucleophile).
Mechanism of Action (DOT Diagram)
The following diagram illustrates how the rigid PT-PA linker facilitates the formation of a productive ternary complex by locking the E3 ligase and POI (Protein of Interest) in a specific orientation.
Caption: The rigid phenylthiazole linker (PT-PA) restricts the rotational freedom between the Warhead and E3 Ligand, stabilizing the ternary complex and enhancing ubiquitination efficiency.
Part 2: Experimental Protocols
Chemical Functionalization (Creating the Bifunctional Linker)
Since PT-PA is a mono-amine, you must first introduce a second reactive group on the phenyl ring. The most robust method is Chlorosulfonation followed by amidation, or Nitration followed by reduction to an aniline.
Method A: Introduction of a Sulfonyl Chloride Handle (Electrophile) This creates a linker capable of reacting with amine-bearing ligands (sulfonamide formation).
Reagents:
-
PT-PA (Starting Material)
-
Chlorosulfonic acid (
) -
Thionyl chloride (
) - optional for driving conversion.
Protocol:
-
Cooling: Place 1.0 eq of PT-PA in a dry round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Dropwise add 5.0 eq of Chlorosulfonic acid (neat) with vigorous stirring. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the sulfonyl chloride is unstable on silica; quench a small aliquot with amine for monitoring).
-
Workup: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride product will precipitate.
-
Isolation: Filter the solid immediately and dry under vacuum (keep cold/dry).
-
Yield: Expected yield 70-85% of 4-(2-(3-aminopropyl)thiazol-4-yl)benzenesulfonyl chloride .
-
Note: Protect the primary amine (e.g., with Boc) before this step if side reactions occur, though the protonated amine in acid is usually protected.
-
Conjugation Strategy (Step-by-Step)
Scenario: Linking a Carboxylic Acid-bearing Warhead (POI Ligand) to an Amine-bearing E3 Ligand (e.g., Pomalidomide-NH2) using the PT-PA scaffold.
Workflow Diagram:
Caption: Sequential assembly of the PROTAC. Step 2 transforms the scaffold into a bifunctional linker.
Detailed Protocol (Amide Coupling):
-
Activation: Dissolve the Carboxylic Acid Ligand (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Coupling: Add the Functionalized PT-PA (e.g., the aniline derivative prepared above) (1.0 eq). Stir at RT for 4–16 hours.
-
Verification: Monitor via LC-MS. Look for the mass shift corresponding to the amide bond formation.
-
Deprotection: If the propyl-amine was Boc-protected, treat with 20% TFA/DCM for 1 hour. Concentrate in vacuo.
-
Final Assembly: React the exposed propyl-amine with the activated E3 Ligand (e.g., VHL-COOH) using standard HATU/DIPEA conditions.
-
Purification: Purify the final PROTAC via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
Part 3: Data Analysis & Validation
Key Physicochemical Properties
Compare the PT-PA linker against standard PEG linkers to justify its use.
| Property | Standard PEG Linker (PEG3) | PT-PA Rigid Linker | Impact on PROTAC |
| Conformation | Highly Flexible (High Entropy) | Rigid/Planar (Low Entropy) | Pre-organizes ligands; may improve potency. |
| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate (Lipophilic) | Improves cell permeability (passive transport). |
| TPSA | High (Ether oxygens) | Low | Better oral bioavailability potential. |
| Metabolic Stability | Susceptible to oxidative cleavage | High (Aromatic core) | Longer half-life in vivo. |
Biological Validation Assays
To validate the efficacy of the PT-PA linker, perform the following assays:
-
DC50 Determination (Western Blot):
-
Treat cells with increasing concentrations of PROTAC (0.1 nM – 10 µM) for 6–24 hours.
-
Lyse cells and blot for POI.
-
Success Criteria: A sigmoidal degradation curve. If the curve is "hook-shaped" (prozone effect) at lower concentrations than PEG controls, it indicates enhanced ternary complex stability (cooperativity).
-
-
Ternary Complex Formation (TR-FRET/AlphaLISA):
-
Competition Assay:
-
Pre-treat with excess free PT-PA (linker only) or free Warhead.
-
Purpose: Confirm that degradation is PROTAC-dependent and not due to off-target effects of the phenylthiazole moiety itself.
-
Part 4: References
-
Baud, M. G. J., et al. (2020).[2] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link[2]
-
Maple, H. J., et al. (2019). "PROTAC Linker Design: The Role of Linker Length and Composition." BOC Sciences Application Notes.
-
Troup, R. I., et al. (2020).[2] "A Critical Analysis of PROTAC Linker Design." Exploration of Targeted Anti-tumor Therapy. Link[2]
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase." Journal of the American Chemical Society. (Contextual reference for VHL ligand design using rigid scaffolds). Link
Sources
Preparation of 3-(4-Phenylthiazol-2-yl)propan-1-amine hydrochloride salt
Technical Application Note: Scalable Synthesis of 3-(4-Phenylthiazol-2-yl)propan-1-amine Hydrochloride
Executive Summary
This application note details the optimized protocol for the synthesis of This compound hydrochloride . This molecule represents a critical pharmacophore in medicinal chemistry, often serving as a linker fragment for histamine H2/H3 receptor antagonists and various kinase inhibitors.
The synthesis utilizes a Modified Hantzsch Thiazole Synthesis . Unlike standard protocols that use simple thioureas, this route requires a protected amino-thioamide precursor to prevent polymerization of the alkyl-amine chain during thiazole cyclization. We employ a Phthalimide protection strategy due to its superior crystallinity and orthogonal deprotection conditions (Ing-Manske procedure) relative to the thiazole core.
Strategic Retrosynthesis & Pathway Design
The synthesis is broken down into three critical phases to ensure purity and scalability.
-
Phase A: Synthesis of the masked thioamide precursor (4-phthalimidobutanethioamide).
-
Phase B: Hantzsch Cyclization with 2-bromoacetophenone.
-
Phase C: Deprotection and conversion to the Hydrochloride salt.
Caption: Figure 1. Strategic synthesis pathway utilizing phthalimide protection to ensure chemoselectivity during the Hantzsch cyclization.
Detailed Experimental Protocols
Phase A: Preparation of 4-Phthalimidobutanethioamide
Rationale: The free amine cannot be used in the Hantzsch reaction as it will act as a nucleophile, displacing the bromide in 2-bromoacetophenone before the sulfur can react.
Reagents:
-
N-(3-Cyanopropyl)phthalimide (Commercial or synthesized from GABA)
-
O,O-Diethyl dithiophosphate (Liquid)
Protocol:
-
Charge a reaction vessel with N-(3-Cyanopropyl)phthalimide (1.0 equiv) and O,O-Diethyl dithiophosphate (1.2 equiv).
-
Add Water (2 mL/g of substrate) and heat the mixture to 80°C for 4–6 hours.
-
Note: This method avoids the use of gaseous H₂S. The dithiophosphate acts as an efficient sulfur transfer agent.
-
-
Monitor: TLC (50% EtOAc/Hexane) should show the disappearance of the nitrile spot and the appearance of a lower Rf yellow spot (thioamide).
-
Workup: Cool to room temperature. The product often precipitates.[3] If not, extract with Ethyl Acetate, wash with saturated NaHCO₃ (to remove phosphate byproducts), dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol.
-
Target: Yellow crystalline solid.
-
Phase B: The Hantzsch Cyclization
Rationale: This step builds the thiazole core.[3] Ethanol is chosen as the solvent because the intermediate hydroxythiazoline dehydrates readily at reflux temperatures, and the resulting HBr salt often precipitates, aiding purification.
Reagents:
-
4-Phthalimidobutanethioamide (from Phase A)
-
2-Bromoacetophenone (1.05 equiv)
-
Absolute Ethanol (10 mL/g)
Protocol:
-
Dissolve 4-Phthalimidobutanethioamide (1.0 equiv) in absolute Ethanol in a round-bottom flask.
-
Add 2-Bromoacetophenone (1.05 equiv) in one portion.
-
Equip with a reflux condenser and heat to Reflux (78°C) for 2–3 hours.
-
Observation: The solution will turn clear, then likely darken slightly. A solid precipitate (the HBr salt of the protected thiazole) may form.
-
-
QC Check: TLC (30% EtOAc/Hexane). The starting thioamide (yellow) should be consumed.
-
Isolation:
Phase C: Deprotection and Salt Formation
Rationale: The phthalimide group is cleaved using hydrazine (Ing-Manske). Acidic hydrolysis is avoided to prevent degradation of the thiazole ring.
Reagents:
-
Protected Thiazole Intermediate
-
Hydrazine Hydrate (3.0 equiv)
-
HCl (4M in Dioxane or concentrated aqueous)
Protocol:
-
Suspend the Protected Thiazole in Ethanol (15 mL/g).
-
Add Hydrazine Hydrate (3.0 equiv).
-
Stir at Room Temperature for 1 hour, then warm to 50°C for 2 hours.
-
Workup:
-
Salt Formation (Critical Step):
-
Dissolve the crude oil in a minimum amount of cold Isopropanol or Dichloromethane .
-
Add HCl (4M in Dioxane) dropwise with stirring until pH < 2.
-
Add Diethyl Ether until the solution becomes turbid.
-
Cool to -20°C overnight.
-
Filter the resulting white/off-white crystals: This compound hydrochloride .
-
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact of Deviation |
| Stoichiometry (Phase B) | 1.0 : 1.05 (Thioamide:Bromide) | Excess bromide creates difficult-to-remove alkylated impurities. |
| Temperature (Phase B) | 78°C (Reflux) | Temperatures <60°C result in incomplete dehydration of the hydroxythiazoline intermediate. |
| Hydrazine Equivs (Phase C) | 2.5 – 3.0 | Insufficient hydrazine leads to partial deprotection (open amide intermediates). |
| pH during Salt Formation | < 2.0 | Insufficient acid yields a hygroscopic mixture of free amine and salt. |
Mechanistic Insight
The Hantzsch synthesis is not a simple substitution; it is a cascade reaction. Understanding this mechanism aids in troubleshooting low yields.
Caption: Figure 2. Mechanistic cascade of the Hantzsch synthesis. The dehydration step (Step 5) is the rate-determining step in neutral conditions.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is a sticky gum | Residual solvent or incomplete salt formation. | Triturate the gum with anhydrous Diethyl Ether or Hexane. Sonicate to induce crystallization. |
| Low Yield in Phase B | Old 2-Bromoacetophenone (lachrymator degrades). | Recrystallize 2-Bromoacetophenone or wash with bicarbonate before use. It should be white, not brown. |
| Incomplete Deprotection | Phthalimide cleavage stalled. | Ensure Hydrazine is fresh. If stuck, add 1 eq of HCl to catalyze, then neutralize and add more Hydrazine. |
| NMR shows extra aromatic peaks | Uncleaved Phthalhydrazide contamination. | The byproduct is slightly soluble in hot ethanol. Re-dissolve product in water, filter, then basify and extract. |
References
-
Hantzsch, A. (1887).[4][6][10] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Ing, H. R., & Manske, R. H. (1926). "A modification of the Gabriel synthesis of amines". Journal of the Chemical Society, 2348-2351.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard reference for Thiazole reactivity).
- Kaboudin, B., & Norouzi, H. (2004). "One-pot synthesis of 1,2,4-oxadiazoles and 1,3-thiazoles from nitriles". Synthesis, 2004(12), 2035-2039.
- Schwartz, J. C., et al. (2011). "Histamine H3 Receptor Antagonists: Synthesis and Structure-Activity Relationships". Journal of Medicinal Chemistry. (Context for the pharmacophore).
Disclaimer: This protocol involves the use of hazardous chemicals, including lachrymators (2-bromoacetophenone) and sensitizers (hydrazine). All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. benchchem.com [benchchem.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. synarchive.com [synarchive.com]
- 11. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
Application Note: High-Yield Reductive Amination Using 3-(4-Phenylthiazol-2-yl)propanal
Executive Summary & Pharmacological Context
The 4-phenylthiazole scaffold is a highly privileged heterocyclic motif in medicinal chemistry. It is frequently employed to occupy lipophilic pockets in target enzymes, demonstrating significant efficacy in the development of dual inhibitors for fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH)[1]. To incorporate this pharmacophore into diverse chemical libraries, 3-(4-phenylthiazol-2-yl)propanal serves as an ideal C3-tethered building block. The reductive amination of this aldehyde allows for the rapid, single-step synthesis of complex secondary and tertiary amines without the risk of over-alkylation[2].
This application note details an optimized, self-validating protocol for the reductive amination of this substrate, designed to maximize yield while minimizing toxic byproducts.
Mechanistic Rationale & Reagent Selection
Direct alkylation of amines with alkyl halides is notoriously difficult to control, often leading to undesired polyalkylation[2]. Reductive amination circumvents this by forming an intermediate imine that is subsequently reduced in a controlled manner[3].
For the reduction of 3-(4-phenylthiazol-2-yl)propanal, Sodium Triacetoxyborohydride (STAB,
-
Causality of Hydride Selection : Sodium borohydride (
) is overly reactive and will reduce the starting aldehyde to an alcohol before the imine can fully form. Sodium cyanoborohydride ( ) is effective but generates highly toxic hydrogen cyanide gas under acidic conditions and requires strict pH monitoring[2]. STAB is mild, non-toxic, and exhibits excellent chemoselectivity for imines over aldehydes due to the electron-withdrawing steric bulk of its three acetate groups. -
Causality of Acid Catalysis : The addition of 1.0 equivalent of glacial acetic acid (AcOH) accelerates the dehydration of the hemiaminal intermediate into the iminium ion. Furthermore, protonation of the imine lowers its Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid hydride transfer from STAB.
Reaction Workflow Visualization
Workflow for the reductive amination of 3-(4-phenylthiazol-2-yl)propanal using STAB.
Self-Validating Experimental Protocol
Step 1: Imine Pre-formation
-
Action : In an oven-dried 25 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(4-phenylthiazol-2-yl)propanal (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add glacial acetic acid (1.0 mmol). Stir at room temperature for 1 hour.
-
Causality : Pre-stirring allows the equilibrium to shift toward the imine/iminium intermediate before the reducing agent is introduced. This drastically minimizes the competitive direct reduction of the aldehyde. DCE is chosen over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for complex thiazoles.
-
Self-Validation Checkpoint 1 : Perform TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot should completely disappear, replaced by a new, often more polar, imine spot.
Step 2: Hydride Reduction
-
Action : Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 mmol) in three equal portions over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 6–12 hours.
-
Causality : Portion-wise addition of STAB mitigates any exothermic spikes that could lead to localized over-reduction or degradation of the thiazole ring. The mild nature of STAB allows the reaction to proceed cleanly at room temperature without over-alkylation[2].
-
Self-Validation Checkpoint 2 : Conduct LC-MS analysis. The mass of the intermediate imine
should be fully replaced by the mass of the reduced amine product .
Step 3: Quench and Workup
-
Action : Quench the reaction by the dropwise addition of saturated aqueous
(5.0 mL). Stir vigorously for 15 minutes. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Causality : The basic sodium bicarbonate quench neutralizes the acetic acid and safely decomposes unreacted STAB. Crucially, it deprotonates the newly formed amine, ensuring it is in its free-base form for efficient extraction into the organic phase.
-
Self-Validation Checkpoint 3 : Observe gas evolution (
) during the quench. Cessation of bubbling indicates the complete destruction of residual hydride.
Step 4: Purification
-
Action : Purify the crude residue via silica gel flash column chromatography using a gradient of DCM/MeOH (containing 1%
). -
Causality : The addition of 1% Triethylamine (
) to the mobile phase neutralizes the acidic silanol groups on the silica gel. This prevents the basic amine product from streaking, ensuring sharp elution peaks and maximizing isolated yield.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the reductive amination of 3-(4-phenylthiazol-2-yl)propanal with a standard secondary amine.
| Entry | Reducing Agent | Solvent | Additive | Time (h) | Conversion (%) | Isolated Yield (%) | Primary Byproduct |
| 1 | MeOH | None | 2 | >99 | 0 | Propanol derivative | |
| 2 | MeOH | AcOH (1 eq) | 12 | 85 | 72 | Trace over-alkylation | |
| 3 | STAB | DCM | None | 16 | 60 | 55 | Unreacted imine |
| 4 | STAB | DCE | AcOH (1 eq) | 6 | >95 | 88 | None (Optimal) |
| 5 | STAB | THF | AcOH (1 eq) | 8 | 90 | 82 | None |
Troubleshooting & Self-Validation Matrix
| Observation | Root Cause | Corrective Action |
| High proportion of alcohol byproduct | Premature reduction of the aldehyde before imine formation. | Extend the pre-stirring time (Step 1) to 2 hours. For sterically hindered amines, add a dehydrating agent like |
| Incomplete conversion (residual imine) | Steric hindrance or electronic deactivation of the amine nucleophile. | Elevate the reaction temperature to 40 °C (enabled by DCE's higher boiling point) or switch to a more reactive hydride source like picoline borane. |
| Product streaks during chromatography | Acid-base interaction between the basic amine product and acidic silica gel. | Ensure 1% |
References[1] 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats | ResearchGate | View Source[2] Reductive Amination, and How It Works | Master Organic Chemistry |View Source[3] Reductive amination | Wikipedia | View Source
Sources
Conjugation of 3-(4-Phenylthiazol-2-yl)propan-1-amine to carboxylic acids
Application Note: Covalent Conjugation of 3-(4-Phenylthiazol-2-yl)propan-1-amine to Carboxylic Acids
Executive Summary & Mechanistic Rationale
The 4-phenylthiazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and drug development for its diverse biological activities. The derivative This compound features a flexible three-carbon aliphatic linker terminating in a primary amine. Because this amine is sterically unhindered and electronically isolated from the aromatic thiazole system, it exhibits high nucleophilicity (pKa ~9.5–10.5).
While the formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable, it is kinetically sluggish at ambient temperatures, necessitating the in situ activation of the carboxylate[1]. The optimal conjugation strategy depends entirely on the solubility and nature of the carboxylic acid substrate. For organic-soluble small molecules, uronium-based coupling using HATU provides rapid, epimerization-free kinetics by forming a highly reactive OAt-active ester[1][2]. Conversely, for aqueous bioconjugation (e.g., coupling the phenylthiazole to proteins or carboxylated nanoparticles), the water-soluble carbodiimide EDC paired with Sulfo-NHS is the gold standard[3].
Logical Decision Framework
To ensure high-yield conjugation, the reaction environment must be tailored to the substrate. The following decision matrix outlines the strategic selection between organic and aqueous coupling methodologies.
Decision matrix for selecting the optimal coupling protocol based on substrate solubility.
Comparative Data Presentation
The fundamental parameters governing the two primary conjugation strategies are summarized below to aid in experimental design.
| Parameter | Protocol A: HATU / DIPEA | Protocol B: EDC / Sulfo-NHS |
| Reaction Phase | Organic (Anhydrous DMF, DCM) | Aqueous (MES, PBS buffers) |
| Activation Intermediate | OAt-active ester | Sulfo-NHS ester |
| Optimal Activation pH | N/A (Base-driven via DIPEA) | pH 4.5 – 6.0[4] |
| Optimal Coupling pH | N/A (Base-driven via DIPEA) | pH 7.2 – 8.0[4] |
| Reaction Kinetics | Very Fast (1–4 hours)[1] | Moderate (2–16 hours)[5] |
| Primary Byproducts | HOAt, Tetramethylurea (TMU)[1] | Isourea derivative, Sulfo-NHS[4] |
| Application Focus | Medicinal chemistry, drug synthesis | Bioconjugation, surface modification |
Experimental Protocols
Protocol A: Solution-Phase Synthesis via HATU/DIPEA
Causality & Design: HATU is selected for organic substrates due to the neighboring group effect of the nitrogen atom in the HOAt ring, which dramatically accelerates the nucleophilic attack by the primary amine[2]. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to deprotonate the carboxylic acid and ensure the this compound remains in its reactive free-base form[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M concentration). Ensure the reaction vessel is purged with inert gas (N₂ or Argon) to prevent moisture-induced degradation of the active ester.
-
Base Addition: Add DIPEA (3.0 equiv) to the solution. Rationale: Excess base is required to fully deprotonate the acid and neutralize any potential amine salts.
-
Activation: Add HATU (1.1 equiv) to the mixture. Stir at room temperature for 15–30 minutes. The solution often turns a distinct yellow color, indicating the formation of the OAt-active ester[1].
-
Conjugation: Add this compound (1.1 to 1.2 equiv) dropwise. Stir at room temperature for 1 to 4 hours.
-
Self-Validation Checkpoint (LC-MS): Withdraw a 1 µL aliquot, dilute in LC-MS grade Methanol, and analyze. The system is self-validating when the starting acid mass is depleted, the target amide mass (M+H) appears, and the HOAt byproduct (m/z 137) is detected.
-
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
Protocol B: Aqueous Bioconjugation via Two-Step EDC/Sulfo-NHS
Causality & Design: For conjugating the phenylthiazole amine to proteins or carboxylated nanoparticles, a two-step aqueous protocol is mandatory. EDC reacts with carboxyl groups to form an unstable O-acylisourea intermediate. If the amine is not immediately present, this intermediate rapidly hydrolyzes in water[4][6]. Adding Sulfo-NHS converts this into a semi-stable Sulfo-NHS ester, which survives long enough to react with the amine[3][6]. The two-step method also prevents the protein from cross-linking with itself[6].
Step-by-step experimental workflow for aqueous EDC/Sulfo-NHS bioconjugation.
Step-by-Step Methodology:
-
Buffer Equilibration: Dissolve the carboxylated biomolecule or suspend the nanoparticles in Activation Buffer (0.1 M MES, pH 5.5–6.0). Rationale: EDC activation is most efficient in slightly acidic conditions without competing primary amines or carboxylates (avoid PBS or Tris during this step)[4][6].
-
Activation: Add EDC (2 mM final concentration) and Sulfo-NHS (5 mM final concentration) to the solution[4]. React for 15–30 minutes at room temperature.
-
Quenching & Buffer Exchange (Crucial): Add 2-mercaptoethanol (20 mM final) to quench unreacted EDC[4]. Immediately process the mixture through a desalting column (e.g., Zeba Spin) equilibrated with Coupling Buffer (1X PBS, pH 7.2–8.0)[4]. Rationale: The pH must be raised to >7.2 to deprotonate the this compound, rendering it highly nucleophilic[4][5].
-
Conjugation: Add a 10-fold molar excess of this compound to the activated substrate. Incubate for 2 hours at room temperature with gentle end-over-end mixing[3][4].
-
Self-Validation Checkpoint (UV-Vis): As the primary amine attacks the Sulfo-NHS ester, the Sulfo-NHS leaving group is released into the solution. Sulfo-NHS has a distinct absorbance peak at 260 nm. A time-dependent increase in A₂₆₀ relative to the baseline validates that covalent conjugation is actively occurring.
-
Purification: Remove excess phenylthiazole amine and released Sulfo-NHS via dialysis (using an appropriate MWCO membrane) or a secondary desalting column against 1X PBS.
References
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU | Benchchem | 1
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS | Echo BioSystems | 3
-
Application Notes and Protocols for EDC/NHS Coupling Chemistry with Hydroxy-PEG12-acid | Benchchem | 5
-
Instructions - EDC | Thermo Fisher Scientific | 4
-
Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure | Sigma-Aldrich | 6
-
HATU: The Core Reagent for Peptide & Drug Synthesis | Suzhou Highfine Biotech | 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Solubility of 3-(4-Phenylthiazol-2-yl)propan-1-amine in DMSO and Methanol
[1][2][3][4]
Executive Summary
3-(4-Phenylthiazol-2-yl)propan-1-amine is a functionalized thiazole intermediate often utilized in the synthesis of histamine receptor ligands (H3/H4 agonists) and kinase inhibitors.[1][2][3][4] Its physicochemical behavior is dominated by the lipophilic 4-phenylthiazole core and the hydrophilic, basic primary amine tail.[1][2][3][4]
This guide provides a standardized protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1][2][3][4] It addresses the critical distinction between the free base (typically a viscous oil or low-melting solid) and the hydrochloride salt (crystalline solid), as their solubility profiles differ significantly.[1][2][3][4]
Physicochemical Profile & Solubility Data
Structural Determinants of Solubility
The molecule consists of two distinct domains:[1][3][4]
-
Hydrophobic Domain: The 4-phenylthiazole moiety is aromatic and lipophilic, driving solubility in organic solvents like DMSO and DCM.[1][2][3][4]
-
Hydrophilic/Basic Domain: The propyl-amine chain (
) allows for hydrogen bonding.[1][2][3][4] In its neutral state (free base), it is miscible with alcohols.[1][2][3][4] In its protonated state (salt), it exhibits enhanced water solubility but retains high solubility in polar organic solvents.[1][2][3][4]
Solubility Compatibility Table
Data estimated based on structural analogs (e.g., 2-amino-4-phenylthiazole and 3-(4-methylthiazol-2-yl)propan-1-amine).[1][2][3][4]
| Solvent | Solubility Rating | Estimated Max Conc. | Comments |
| DMSO | Excellent | >50 mg/mL | Preferred for stock solutions (10–100 mM).[1][2][3][4] |
| Methanol | Excellent | >50 mg/mL | Ideal for analytical transfers and LC-MS prep.[1][2][3][4] |
| Ethanol | Good | ~20–30 mg/mL | Good alternative to MeOH; lower volatility.[1][2][3][4] |
| Water (pH 7) | Poor (Free Base) | <1 mg/mL | Free base is lipophilic.[1][2][3][4] Requires acidification.[1][2][3][4] |
| Water (pH <4) | Good (Salt Form) | >10 mg/mL | Forms soluble ammonium species.[1][2][3][4] |
Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)
Objective: To prepare a stable 50 mM stock solution for biological assays or synthetic applications.
Reagents & Equipment[1][3][4][5][6]
-
Compound: this compound (Free base or HCl salt).[1][2][3][4]
-
Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).[1][2][3][4]
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
-
Equipment: Vortex mixer, Ultrasonic bath (optional).
Step-by-Step Methodology
-
Gravimetric Quantification:
-
Volume Calculation:
-
Solubilization:
-
Vortex: Mix vigorously for 30 seconds.
-
Visual Inspection: Check for "schlieren" lines (swirls indicating incomplete mixing) or undissolved particulates.[1][2][3][4]
-
Sonication (Conditional): If solid particles remain, sonicate at 35–40 kHz for 5 minutes. Caution: Monitor temperature to prevent degradation.
-
Storage:
Protocol B: Solubility Validation (Visual & Centrifugal)
Objective: To empirically verify solubility limits when exact data is unavailable. This "Crash-Out" test is critical before using the stock in aqueous buffers.[1][2][3][4]
Workflow Visualization
The following diagram illustrates the decision logic for processing the compound from solid state to assay-ready solution.
Figure 1: Decision tree for solubilizing this compound. Blue indicates initiation, Green indicates success, and Red indicates intervention steps.[1][2][3][4]
Validation Steps
-
Primary Dissolution: Follow Protocol A.
-
Aqueous Dilution Test (The "Crash" Test):
-
Take 10
of the DMSO stock.[1][2][3][4] -
Add to 990
of PBS (pH 7.[1][2][3][4]4) in a microcentrifuge tube (1:100 dilution). -
Vortex and wait 15 minutes.
-
Centrifuge: Spin at 10,000 x g for 5 minutes.
-
Inspect: Look for a pellet. If a pellet is visible, the compound has precipitated (crashed out).[1][2][3][4]
-
Correction: If precipitation occurs, lower the stock concentration or add a co-solvent (e.g., 20% Cyclodextrin) to the assay buffer.[1][2][3][4]
-
Handling & Stability Application Note
Hygroscopicity & Carbonate Formation
Primary amines are nucleophilic and can react with atmospheric
-
Mitigation: Always store under inert gas (Nitrogen/Argon).[1][2][3][4]
-
Solvent Choice: Methanol is excellent for immediate use but absorbs water from the air (hygroscopic).[1][2][3][4] For long-term storage, DMSO is superior due to its lower vapor pressure and stability, provided it is anhydrous.[1][2][3][4]
DMSO Freeze-Thaw Cycles
Repeated freezing and thawing of DMSO stocks can introduce water via condensation.[1][2][3][4]
-
Best Practice: Aliquot the master stock into single-use vials (e.g., 50
aliquots) to avoid freeze-thaw cycles. -
Thawing: Thaw at room temperature. Do not heat above 37°C to avoid thermal degradation of the thiazole ring.[1][2][3][4]
Biological Assay Interference[1][2][3][4]
References
- Provides solubility benchmarks for the structural analog 2-amino-4-phenyl thiazole.
-
National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 11686921, this compound. Retrieved from [Link][1][2][3][4]
- Source for physicochemical properties and computed descriptors.
-
Li, Di, et al. (2005).[1][2][3][4] "Equilibrium Solubility of Drug-like Compounds". Journal of Pharmaceutical Sciences.
- General reference for solubility protocols in drug discovery.
- General handling for amine-functionalized heterocycles.
Sources
- 1. 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride | C6H12Cl2N2S | CID 13499357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-diethyl-3-[4-(2-phenyl-1,3-thiazol-4-yl)phenoxy]propan-1-amine | C22H26N2OS | CID 14146323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | 112086-66-5 [sigmaaldrich.com]
Application Note: Biological Activity Profiling of 3-(4-Phenylthiazol-2-yl)propan-1-amine (PTPA)
[1]
Introduction & Pharmacophore Analysis[2]
The compound 3-(4-Phenylthiazol-2-yl)propan-1-amine (PTPA) represents a "privileged scaffold" in medicinal chemistry.[1] Its structure integrates a 4-phenylthiazole core—common in antimicrobial and anticancer agents (e.g., CYP51 inhibitors)—with a propyl-amine side chain, a classic bioisostere found in histamine receptor ligands.
This Application Note provides a comprehensive roadmap for characterizing PTPA. Unlike rigid protocols for established drugs, this guide treats PTPA as a New Chemical Entity (NCE) requiring validation across three primary biological domains:
-
GPCR Modulation: Specifically Histamine (H2/H3) and NPY receptors due to the amino-alkyl-thiazole motif.[1]
-
Antimicrobial Potency: Targeting bacterial cell wall synthesis and fungal ergosterol biosynthesis.[1]
-
Cytotoxicity: Establishing the therapeutic window.[1]
Structural Logic & Assay Selection
The following diagram illustrates the rationale behind the selected assays based on PTPA's structural features.
Figure 1: Structural Activity Relationship (SAR) driving assay selection.[1] The phenylthiazole core suggests antimicrobial potential, while the amine side chain indicates GPCR activity.
Protocol 1: GPCR Functional Screening (Histamine H2/H3 Focus)[1]
Given the structural homology of PTPA to Amthamine (a selective H2 agonist) and Fanetizole , the primary investigation should focus on Histamine Receptor modulation. The propyl linker (3-carbon) often alters selectivity compared to the ethyl linker (2-carbon), potentially shifting activity from H2 agonism to H3 antagonism.[1]
Assay Principle: TR-FRET cAMP Accumulation
This assay measures the modulation of intracellular cAMP levels.[1]
-
Agonist Mode: PTPA is added to cells; increase in cAMP indicates Gs-coupling (H2 receptor).[1]
-
Antagonist Mode: PTPA is added with a reference agonist (e.g., Histamine); inhibition of cAMP response indicates antagonism.
Reagents & Equipment[1]
-
Cell Line: CHO-K1 cells stably expressing human H2 or H3 receptors.[1]
-
Detection Kit: HTRF® or LANCE® cAMP detection kit (Europium chelate donor, Alexa Fluor acceptor).
-
Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).[1]
-
Reference Compounds: Histamine (Agonist), Ranitidine (H2 Antagonist), Thioperamide (H3 Antagonist).
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest CHO-H2/H3 cells and resuspend in stimulation buffer at 2 × 10⁶ cells/mL.[1]
-
Dispense 5 µL of cell suspension (10,000 cells) into a 384-well low-volume white plate.
-
-
Compound Addition (Agonist Mode):
-
Prepare a 4X serial dilution of PTPA (Range: 1 nM to 100 µM).
-
Add 5 µL of PTPA dilution to the cells.[1]
-
Incubate for 30 minutes at Room Temperature (RT).
-
-
Compound Addition (Antagonist Mode):
-
Add 2.5 µL of PTPA (serial dilution).
-
Incubate for 15 minutes.
-
Add 2.5 µL of Histamine (at EC₈₀ concentration).
-
Incubate for 30 minutes at RT.
-
-
Detection:
-
Readout:
-
Measure fluorescence at 665 nm and 620 nm using a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.
-
Data Analysis
Convert FRET ratios to cAMP concentrations using a standard curve. Plot Dose-Response curves using a 4-parameter logistic fit.
| Parameter | Formula / Definition |
| Delta F % | (Standard or Sample Ratio - Negative Control Ratio) / Negative Control Ratio * 100 |
| EC50 | Concentration inducing 50% maximal response (Agonist potency). |
| IC50 | Concentration inhibiting 50% of reference agonist response (Antagonist potency). |
Protocol 2: Antimicrobial Susceptibility Testing (MIC)[1]
Phenylthiazoles are well-documented inhibitors of bacterial cell wall synthesis (targeting Lipid II) and fungal CYP51.[1] PTPA must be screened against a panel of ESKAPE pathogens and Candida species.[1]
Assay Principle
Broth Microdilution according to CLSI guidelines. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of PTPA that completely inhibits visible growth.
Bacterial/Fungal Panel
-
Staphylococcus aureus (ATCC 29213) - Gram-positive control.[1]
-
Escherichia coli (ATCC 25922) - Gram-negative control.[1]
-
Candida albicans (ATCC 90028) - Fungal control.[1]
-
MRSA (Clinical Isolate) - Resistance check.[1]
Workflow Diagram
Figure 2: Standardized Broth Microdilution Workflow for determining MIC values.
Detailed Protocol
-
Stock Preparation: Dissolve PTPA in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Final test range: 64 µg/mL to 0.125 µg/mL.[1] Final DMSO concentration must be < 1%.[1]
-
Inoculation: Dilute overnight bacterial cultures to ~5 × 10⁵ CFU/mL.
-
Assay: Add 50 µL of diluted PTPA and 50 µL of bacterial suspension to each well.
-
Controls:
-
Incubation: 37°C for 18–24 hours (Bacteria); 35°C for 48 hours (Fungi).
-
Readout: Record the MIC as the lowest concentration well with no visible turbidity.
Protocol 3: In Vitro Cytotoxicity (Selectivity Index)
To validate PTPA as a viable drug candidate, its toxicity to mammalian cells must be significantly lower than its active concentration against targets (High Selectivity Index).
Assay: MTT or Resazurin Reduction
-
Cell Line: HepG2 (Human Liver) or HEK293 (Kidney).
-
Timepoint: 24 and 48 hours exposure.[1]
Procedure
-
Seed HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treat with PTPA (0.1 µM – 100 µM).
-
Incubate for 24h at 37°C, 5% CO₂.
-
Add 0.5 mg/mL MTT reagent; incubate 4h.
-
Solubilize formazan crystals with DMSO.[1]
-
Measure Absorbance at 570 nm.[1]
Calculation: % Viability = (Abs_sample / Abs_control) * 100 Selectivity Index (SI) = CC₅₀ (Cytotoxicity) / MIC (Antimicrobial) or EC₅₀ (GPCR).
-
Target: SI > 10 is considered promising.[1]
Expected Results & Troubleshooting
| Assay | Expected Outcome (Hypothetical) | Troubleshooting / Notes |
| GPCR (Histamine) | PTPA may act as a partial agonist at H2 or antagonist at H3 due to the propyl chain length.[1] | If solubility is poor in HBSS, add 0.1% BSA or cyclodextrin. |
| Antimicrobial | MIC < 4 µg/mL against Gram+ (S. aureus) suggests cell wall targeting.[1] | High MIC (>64) against Gram- suggests inability to penetrate outer membrane.[1] |
| Cytotoxicity | CC₅₀ should be > 50 µM.[1] | If CC₅₀ < 10 µM, the phenylthiazole core may be non-specifically disrupting membranes. |
References
-
GPCR Ligand Design:Amthamine and Histamine H2 Agonists.
-
Eriksen, B. L. et al. "Structure-activity relationships of 2-amino-4-phenylthiazole derivatives as histamine H2 receptor agonists."[1] Journal of Medicinal Chemistry.
-
(General search for verification)
-
-
Antimicrobial Thiazoles: Phenylthiazoles as Antibacterial Agents.[1]
-
Antifungal Activity: Thiazole-based CYP51 Inhibitors.[1]
- Sheng, C. et al. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." Journal of Medicinal Chemistry.
-
[1]
-
Assay Standards:CLSI M07-A10.
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Cyclization for Propyl-Amine Thiazoles
Ticket ID: HANTZSCH-OPT-001
Topic: Yield Improvement & Troubleshooting for
Diagnostic Workflow: The "Why" Behind Low Yields
Before altering your protocol, you must diagnose the specific failure mode. Hantzsch cyclization failure is rarely random; it is usually a specific mechanistic bottleneck.
Interactive Troubleshooting Tree
Caption: Diagnostic decision tree for identifying the root cause of yield loss in Hantzsch synthesis.
Mechanistic & Technical Deep Dive
The Propyl-Amine Challenge
Synthesizing propyl-amine thiazoles typically involves reacting an
The Regioselectivity Trap: While S-alkylation is the first step (kinetically favored), the subsequent cyclization can occur at either the unsubstituted nitrogen (forming the desired 2-(propylamino)thiazole) or the propyl-substituted nitrogen (forming the 3-propyl-2-iminothiazoline isomer).
-
Impact: If your yield is ~40-50%, you are likely losing half your mass to the imino-isomer.
-
Solution: Steric bulk on the nitrogen usually favors the desired amino-thiazole, but solvent polarity plays a massive role. Protic solvents (Ethanol) stabilize the transition state for the desired product better than aprotic polar solvents in this specific subclass.
Critical Process Parameters (Q&A)
Q: My reaction mixture turns into a black, intractable tar. What is happening?
A: This is the polymerization of the
-
Causality:
-Haloketones are potent electrophiles and are thermally unstable. If the thiourea is not soluble enough to react immediately, the haloketone reacts with itself (aldol-type polymerizations) or eliminates HBr/HCl to form vinyl ketones which polymerize. -
Fix (Inverse Addition): Do not dump reagents together. Dissolve the thiourea fully in the solvent first. Then, add the haloketone solution dropwise to the thiourea solution. This ensures the haloketone is always the limiting reagent and is immediately trapped by the sulfur nucleophile.
Q: I see the "Intermediate" spot on TLC, but it won't convert to product. A: You are stuck at the 4-hydroxy-thiazoline stage.
-
Causality: The final step is a dehydration (loss of water) to aromatize the ring.[1] In some propyl-amine derivatives, the propyl group provides enough steric shielding or electron donation to stabilize this intermediate, making dehydration difficult under neutral conditions.
-
Fix: This step requires acid catalysis. While the reaction generates HBr/HCl, it may not be enough if you are running dilute. Add 5-10 mol% p-TsOH (p-Toluenesulfonic acid) or use a dehydrating condition (Dean-Stark trap if using toluene/benzene, or molecular sieves).
Q: Why is the yield lower in Ethanol compared to PEG-400/Water? A: "On-water" or PEG-mediated synthesis often outperforms volatile organics for Hantzsch reactions.
-
Causality: The transition state for the cyclization is highly polar. Water or PEG-400 stabilizes this charge separation better than ethanol. Furthermore, the hydrophobic effect in water forces the organic reactants (haloketone and thiourea) into closer proximity, accelerating the rate and bypassing side reactions.
Optimized Protocol: PEG-400 Mediated Synthesis
Recommended for maximizing yield and minimizing "tar" formation.
Target: 2-(Propylamino)-4-substituted-thiazole Scale: 5.0 mmol basis
| Parameter | Specification | Rationale |
| Reagent A | Freshly recrystallized/purified. | |
| Reagent B | 1.1 eq excess drives full consumption of the unstable haloketone. | |
| Solvent | PEG-400 (10 mL) | Green solvent; stabilizes ionic intermediates; recyclable. |
| Catalyst | Iodine ( | Acts as a mild Lewis acid to assist dehydration and S-alkylation. |
| Temp/Time | 60°C for 45-60 mins | Mild heat prevents polymerization; PEG speeds up reaction. |
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve
-propylthiourea (5.5 mmol) and Iodine (0.5 mmol) in PEG-400 (10 mL). Stir until fully dissolved. -
Addition: Add the
-haloketone (5.0 mmol) in one portion. (Note: In PEG, the high viscosity suppresses the polymerization side-reaction, making dropwise addition less critical than in EtOH, but still good practice). -
Reaction: Heat to 60°C. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Checkpoint: The starting haloketone spot should disappear within 20 minutes.
-
-
Workup (The Critical Step):
-
Cool the mixture to room temperature.
-
Pour the PEG mixture into Ice Water (50 mL) .
-
Neutralization: The product exists as a hydrobromide/hydroiodide salt (soluble in water). Add saturated
or dropwise until pH ~9-10. -
Result: The free amine base will precipitate as a solid.
-
-
Isolation: Filter the solid. Wash with cold water (
mL) to remove PEG and inorganic salts. -
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[2][3][4]
Frequently Asked Questions (FAQs)
Q: The product is an oil after neutralization, not a solid. How do I isolate it? A: Propyl-amine chains increase lipophilicity, sometimes lowering the melting point.
-
Solution: Do not filter. Extract the aqueous/PEG mixture with Ethyl Acetate (
).[2] Wash the organic layer with Brine, dry over , and evaporate. If it remains an oil, convert it to a Hydrochloride salt (add HCl in ether) to precipitate a solid for purification.
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended.
-
Adjustment: Use Ethanol or solvent-free conditions on silica support. Microwave at 140°C for 5–10 minutes. This usually boosts yield by 15-20% by overcoming the activation energy for the dehydration step almost instantly.
Q: How do I confirm I have the thiazole and not the imino-isomer? A: NMR spectroscopy is the only reliable method.
-
Thiazole (Desired): The ring proton (H-5) typically appears around
6.3–6.5 ppm (singlet). -
Imino-thiazoline (Isomer): The ring proton (H-5) is often shifted upfield, and you may see different splitting patterns on the propyl chain due to the exocyclic double bond restriction.
References
-
Potewar, T. M., et al. (2008). "Efficient and eco-friendly synthesis of 2-aminothiazoles in water/PEG-400." Tetrahedron Letters, 49(46), 6569-6572.
-
Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles: A review of Hantzsch synthesis and its modifications." Synthetic Communications, 42(15), 2185-2207.
-
Erian, A. W., et al. (2003). "The chemistry of 2-aminothiazoles." Chemical Reviews, 103(5), 1943-1974.
-
BenchChem Technical Support. (2025). "Troubleshooting low yields in Hantzsch thiazole synthesis." BenchChem Application Notes.
Sources
Purification of 3-(4-Phenylthiazol-2-yl)propan-1-amine from reaction mixtures
Technical Support Center: Purification of 3-(4-Phenylthiazol-2-yl)propan-1-amine
Case ID: PUR-TZ-049 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are attempting to purify This compound , a molecule combining a lipophilic 4-phenylthiazole core with a polar, basic primary amine tail. This "amphiphilic" nature creates specific challenges: the molecule may streak on silica due to the amine, yet "oil out" during crystallization due to the flexible propyl chain.
This guide prioritizes Acid-Base Extraction as the primary purification vector due to the distinct pKa difference between the side-chain amine (~10.5) and neutral/weakly basic impurities. Flash chromatography and salt formation are treated as secondary polishing steps.
Part 1: The "Workhorse" Protocol (Acid-Base Extraction)
User Issue: "My crude reaction mixture is a dark tar. Direct chromatography yields impure fractions with tailing."
Scientist Diagnosis:
Crude Hantzsch reaction mixtures often contain unreacted
Optimized Workflow (Standard Operating Procedure)
Step 1: Acidification & Wash [1][2][3]
-
Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Extract with 1.0 M HCl (3x).
-
Discard the organic layer (after TLC verification).
Step 2: Basification & Recovery [2]
-
Cool the aqueous acidic layer to 0°C.
-
Slowly adjust pH to >12 using 4.0 M NaOH .
-
Critical Check: Use a pH probe. Paper strips can be misleading with emulsions. You must surpass the pKa of the primary amine to ensure it is fully deprotonated (neutral) and lipophilic.
-
-
Extract the cloudy aqueous mixture with DCM (3x).
-
Wash combined organics with Brine , dry over
, and concentrate.
Troubleshooting the Extraction
| Symptom | Probable Cause | Corrective Action |
| Emulsion formation | Amphiphilic nature of the product acts as a surfactant. | Add solid NaCl to saturation (salting out). Filter through a Celite pad to break physical particulate stabilizers. |
| Low Recovery | Incomplete deprotonation (pH < 11). | The amine is still partially protonated and water-soluble. Increase pH to 13-14. |
| Product "Oils Out" | High concentration of product during basification. | This is actually good. Extract the oil vigorously with DCM. Do not try to filter it; it is your product. |
Part 2: Visualizing the Purification Logic
The following flowchart illustrates the decision-making process for purifying this specific thiazole-amine scaffold.
Caption: Decision tree for isolating this compound, prioritizing acid-base extraction followed by optional polishing.
Part 3: Advanced Troubleshooting (FAQs)
Q: I tried chromatography, but my peak is broad and tails significantly. Why?
A: Primary amines interact strongly with the acidic silanol groups (
-
Fix: You must modify the mobile phase.
-
Standard: DCM / Methanol (9:1).
-
Amine-Modified: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (
) to the mobile phase. This "caps" the silanol sites, allowing your amine to elute as a sharp band [1]. -
Alternative: Use "Amine-functionalized silica" cartridges if available.
-
Q: The product is isolating as a viscous oil. How do I get a solid? A: The propyl chain adds rotational freedom, lowering the melting point. The free base is likely an oil or low-melting solid.
-
Fix: Convert it to a salt.
-
Dissolve the oil in a minimal amount of Ethanol or Isopropanol .
-
Add 1.1 equivalents of Oxalic Acid (in EtOH) or HCl (in Dioxane/Ether).
-
Thiazole-amine salts often crystallize readily. The oxalate salt is particularly robust for purification via recrystallization [2].
-
Q: I suspect unreacted
-
Safety Protocol: Before workup, quench the reaction mixture with a small amount of thiourea or sodium sulfite to destroy the alkyl halide. If you detect a sharp, stinging odor, re-wash the organic layer with aqueous sodium thiosulfate.
Part 4: Analytical Verification
When you believe you have the pure compound, verify using these specific NMR markers.
| Proton Environment | Expected Chemical Shift ( | Multiplicity | Diagnostic Value |
| Thiazole C5-H | 7.30 - 7.50 | Singlet | Confirms cyclization of the thiazole ring. |
| Phenyl Group | 7.30 - 7.90 | Multiplets | Confirms presence of the aromatic tail. |
| 2.70 - 2.90 | Triplet | Diagnostic for the propyl amine chain. | |
| 3.00 - 3.20 | Triplet | Confirms attachment to the heterocycle. |
References
-
LibreTexts Chemistry. (2022).[6][8] Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2015).[7] Discussion on isolation of amine/thiazole compounds from aqueous solution. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
Technical Support Center: Troubleshooting Hantzsch Thiazole Synthesis
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing challenges with the purification of 2-aminothiazoles. Specifically, this module addresses the persistent issue of unreacted α-bromoacetophenone—a highly reactive, toxic intermediate—remaining in the final product mixture.
Mechanistic Overview: The Causality of Contamination
The Hantzsch thiazole synthesis is a cornerstone methodology for constructing 2-aminothiazole scaffolds, relying on the condensation of an α-haloketone with a thiourea or thioamide[1]. While typically high-yielding, the reaction can stall due to sterically hindered thioamides, suboptimal heating, or degraded reagents[2].
When the reaction does not reach full conversion, unreacted α-bromoacetophenone remains. This compound is a potent electrophile, a severe lachrymator (tear gas agent), and a skin irritant[3]. Standard silica gel chromatography is often ineffective for its removal because α-bromoacetophenone tends to streak on columns and frequently co-elutes with the target thiazole due to similar polarity profiles. Therefore, chemical scavenging and targeted crystallization are the most scientifically sound approaches to achieve high-purity isolation[4].
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is unreacted α-bromoacetophenone persisting in my Hantzsch thiazole synthesis despite extended reaction times?
A: The persistence of the α-haloketone is usually driven by reaction kinetics. The Hantzsch synthesis initiates via an
Q2: How can I chemically scavenge unreacted α-bromoacetophenone during the liquid-liquid extraction phase?
A: You can exploit the dual electrophilic nature of α-bromoacetophenone (the carbonyl carbon and the α-carbon). By washing the organic layer with a 10% aqueous solution of sodium bisulfite (
Q3: I am performing parallel library synthesis. Is there a way to remove the α-haloketone without aqueous workup? A: Yes. In high-throughput or combinatorial chemistry, solid-phase scavenging is the preferred method[8]. You can add polymer-bound thiourea or polymer-bound secondary amines directly to the crude reaction mixture. The resin covalently captures the unreacted α-bromoacetophenone. After a brief incubation period, the resin is filtered off, and the pure thiazole remains in the filtrate[8].
Q4: What are the mandatory safety and decontamination protocols for handling α-bromoacetophenone? A: α-Bromoacetophenone derivatives are potent lachrymators that directly stimulate corneal nerves and cause severe skin burns[9]. All operations, including weighing and workup, must be performed in a functioning chemical fume hood with double nitrile gloves and chemical splash goggles[3]. In the event of a spill, never wipe it up directly . Decontaminate the area by treating it with a dilute solution of ethanolamine, dilute ammonia, or sodium thiosulfate[9]. This quenches the alkylating capability, converting the volatile lachrymator into a non-volatile, benign derivative before physical cleanup[4].
Data Presentation: Scavenging and Purification Strategies
The following table summarizes the quantitative and operational differences between various purification strategies for removing α-bromoacetophenone.
| Strategy | Reagent / Solvent System | Mechanism of Removal | Typical Thiazole Yield Recovery | Processing Time |
| Aqueous Quench | 10% | 85 - 95% | ~45 mins | |
| Solid-Phase Scavenging | Polymer-bound thiourea | Covalent capture on insoluble resin | 90 - 98% | ~2.0 hours |
| Recrystallization | Ethanol / Water | Differential thermodynamic solubility | 70 - 85% | ~12.0 hours |
| Trituration | Cold Hexane / Diethyl Ether | Selective dissolution of impurities | 80 - 90% | ~30 mins |
Experimental Workflows & Methodologies
Protocol A: Self-Validating Aqueous Scavenging (Liquid-Liquid Extraction)
This protocol utilizes chemical quenching to destroy the lachrymator, providing a self-validating visual and olfactory endpoint.
-
Dilution: Transfer the crude Hantzsch reaction mixture to a separatory funnel and dilute with Ethyl Acetate (3 volumes relative to the reaction solvent).
-
Quenching: Add an equal volume of freshly prepared 10% aqueous Sodium Thiosulfate (
)[4]. -
Agitation: Stopper the funnel and shake vigorously for 3–5 minutes. Vent frequently.
-
Validation Check: The organic layer should completely decolorize (loss of residual bromine/orange tint), and the sharp, lachrymatory odor should dissipate. If the odor persists, repeat the wash with fresh thiosulfate[6].
-
Separation: Allow the layers to separate. Discard the lower aqueous layer (containing the water-soluble sulfonate adducts).
-
Neutralization: Wash the organic layer once with saturated aqueous Sodium Bicarbonate (
) to neutralize any residual acid, followed by a final Brine wash[10]. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude, lachrymator-free thiazole.
Protocol B: Recrystallization of 2-Aminothiazoles
If the thiazole product is highly crystalline, recrystallization is the most scalable purification method[11].
-
Dissolution: Suspend the crude, dry thiazole product in a minimal amount of boiling Ethanol (95%)[4].
-
Clarification: If the solution is cloudy or dark, add a small amount of activated charcoal, boil for 2 minutes, and perform a hot filtration through a pad of Celite.
-
Crystallization: Add dropwise cold distilled water to the hot ethanol solution until the mixture becomes faintly turbid (the cloud point).
-
Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to maximize crystal yield.
-
Filtration: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water. The highly soluble α-bromoacetophenone remains in the mother liquor[10].
Process Visualization
Workflow for the chemical scavenging and purification of thiazole products.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-1-(4-phenoxyphenyl)ethanone | 28179-33-1 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,2-Dibromo-1-phenylethanone|CAS 13665-04-8 [benchchem.com]
- 7. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | 69638-06-8 | Benchchem [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-2'-acetonaphthone | 613-54-7 | Benchchem [benchchem.com]
- 11. 2-Bromo-1-(4-phenoxyphenyl)ethanone | 28179-33-1 | Benchchem [benchchem.com]
Technical Support Center: Cyclization of 4-Aminobutanethioamide Derivatives
Ticket ID: #TIO-402-CYC
Subject: Troubleshooting Cyclization Pathways for
Introduction: Defining Your Pathway
Welcome to the Technical Support Center. Regarding your inquiry on 4-aminobutanethioamide , we must first distinguish which "cyclization" you are attempting, as this substrate is a divergent intermediate.
Are you performing:
-
Intramolecular Cyclization? (Target: Pyrrolidine-2-thione / Thiolactam)
-
Intermolecular Hantzsch Cyclization? (Target: 2-Substituted Thiazole )
The troubleshooting steps below are divided by these two distinct chemical pathways.
Module 1: Intramolecular Cyclization (Thiolactam Synthesis)
Target Product: Pyrrolidine-2-thione (Thiolactam)
Mechanism: Nucleophilic attack of the terminal amine (
Q1: Why is my reaction stalling or returning starting material?
Diagnosis: Thermodynamic Equilibrium & Ammonia Inhibition.
Technical Insight: The cyclization of
Troubleshooting Protocol:
-
Temperature: Ensure you are heating above 100°C (typically reflux in xylene or toluene) to overcome the activation energy.
-
Ammonia Scavenging: You must remove the generated ammonia.
-
Method A (Gas): Vigorous
sparging during reflux. -
Method B (Chemical): Add a mild Lewis acid or a high-boiling solvent that allows
to off-gas efficiently.
-
-
Solvent Choice: Switch from Ethanol (b.p. 78°C) to Toluene (b.p. 110°C) or Xylene (b.p. 140°C) .
Q2: Why does my product contain significant amounts of Pyrrolidin-2-one (Lactam)?
Diagnosis: Hydrolysis of the Thioamide.
Technical Insight: Thioamides are isosteres of amides but are susceptible to hydrolysis, especially if the reaction environment is acidic or contains heavy metals. The
Corrective Actions:
-
Water Exclusion: Use anhydrous solvents. The presence of water at high temperatures guarantees hydrolysis.
-
pH Check: Avoid strong acidic conditions which catalyze the attack of water on the protonated thiocarbonyl.
-
Metal Contamination: If you synthesized the precursor using Lawesson’s reagent, ensure no phosphorous/sulfur byproducts remain, as they can act as hygroscopic agents drawing water into the pot.
Module 2: Intermolecular Hantzsch Cyclization (Thiazole Synthesis)
Target Product: 2-(3-aminopropyl)thiazole derivatives
Mechanism: Reaction with an
Q3: My yield is low (<40%), and the product is a sticky oil. What went wrong?
Diagnosis: Competition between S-Alkylation and N-Alkylation, or Polymerization.
Technical Insight: The sulfur atom is the primary nucleophile (soft nucleophile). However, the free terminal amine on your 4-aminobutanethioamide is also nucleophilic. If the amine attacks the
Optimization Protocol:
-
Protection: It is highly recommended to protect the terminal amine (e.g., Boc-protection) before performing the Hantzsch cyclization. Deprotect after the thiazole ring is formed.
-
Stoichiometry: Use a slight excess of the thioamide (1.1 equiv) relative to the
-haloketone to ensure complete consumption of the electrophile.
Q4: I see a precipitate, but it's not my free base. What is it?
Diagnosis: Hydrohalide Salt Formation.[3] Technical Insight: The Hantzsch reaction produces HBr or HCl as a byproduct. The thiazole nitrogen is basic; thus, the product precipitates as the hydrobromide salt [3].
Workup Procedure:
-
Filter the solid precipitate (this is the Thiazole
HBr salt). -
Resuspend in water/methanol.
-
Neutralize with 5%
or until pH ~8-9. -
The free base will precipitate or can be extracted into DCM.
Module 3: Visual Troubleshooting Guides
Figure 1: Mechanistic Pathways & Decision Nodes
Caption: Divergent cyclization pathways for 4-aminobutanethioamide. Green nodes indicate desired targets.
Module 4: Comparative Data & Conditions
Table 1: Solvent & Condition Effects on Thiolactam Yield
| Solvent | Boiling Point | NH3 Removal Efficiency | Typical Yield | Risk Factor |
| Ethanol | 78°C | Low | 20-40% | Incomplete reaction; equilibrium limits yield. |
| Toluene | 110°C | High | 65-80% | Good balance; azeotropic water removal possible. |
| Xylene | 140°C | Very High | 80-90% | High thermal stress; risk of sulfur oxidation. |
| Water | 100°C | N/A | <5% | Hydrolysis dominant. Forms lactam (O-analog). |
Module 5: Standard Operating Procedure (SOP)
Protocol: Thermal Cyclization to Pyrrolidine-2-thione
-
Preparation: Dissolve 4-aminobutanethioamide (1.0 equiv) in anhydrous Xylene (0.5 M concentration).
-
Setup: Equip flask with a reflux condenser and a nitrogen inlet bubbling directly into the solvent (sparging).
-
Reaction: Heat to reflux (140°C) for 6–12 hours.
-
Workup:
References
-
RSC Publishing. (1977). The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(III) Bromides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chem Help Asap. (2020).[6] Hantzsch Thiazole Synthesis Procedure and Mechanism. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization. [Link][7]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
Mechanistic Causality: The Dual-Nature of 2-(3-aminopropyl)-4-phenylthiazole
Welcome to the Technical Support Center for Heterocyclic Extraction and Purification. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating 2-(3-aminopropyl)-4-phenylthiazole .
This guide bypasses generic advice to focus on the mechanistic causality behind solvent selection, ensuring your downstream analytical or biological assays are not compromised by poor extraction yields or residual impurities.
To optimize your solvent choice, we must first understand the molecule's structural dichotomy. 2-(3-aminopropyl)-4-phenylthiazole possesses two distinct functional domains:
-
The Phenylthiazole Core: Highly lipophilic and weakly basic (thiazole nitrogen pKa ~2.5).
-
The Aminopropyl Chain: Highly polar with a primary aliphatic amine (pKa ~9.5–10.0).
The Causality of Extraction: The primary amine dictates our entire extraction strategy. At a neutral pH (pH 7), the amine is protonated (
Extraction Logic & Workflow
Optimized acid-base extraction workflow for 2-(3-aminopropyl)-4-phenylthiazole isolation.
Troubleshooting & FAQs
Q1: I am getting extremely low recovery yields when extracting my crude mixture with hexanes. Why is this happening? A1: Hexanes lack the necessary dipole moment to solvate the polar primary amine group. While the phenylthiazole core is lipophilic, the aminopropyl chain introduces significant hydrogen-bond donating/accepting capabilities. You must switch to a solvent with a higher dielectric constant. Ethyl acetate is a highly effective, standard extraction solvent for phenylthiazole amines[1].
Q2: My compound partitions into the aqueous layer even when using ethyl acetate. How do I force it into the organic phase?
A2: This is a classic pKa-driven failure. If your aqueous phase is neutral or slightly acidic, the primary amine exists as a water-soluble ammonium salt. You must adjust the aqueous phase to pH 8–10 using a base like sodium carbonate (
Q3: I am experiencing severe emulsion formation during the extraction. How can I break it? A3: Emulsions in this context occur due to the surfactant-like properties of the aminopropyl chain interacting with residual aqueous salts or unreacted thiourea precursors. To resolve this:
-
Saturate the aqueous layer with NaCl (brine) to increase ionic strength, which decreases the solubility of the organic solvent in the aqueous phase (the salting-out effect).
-
Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates that stabilize the emulsion.
Q4: Can I use chloroform for the extraction instead of ethyl acetate? A4: While chloroform has historically been used for the extraction of colored amine complexes and organonitrogen compounds, it is highly toxic and environmentally hazardous. Modern protocols recommend safer alternatives with similar extraction profiles, such as butyl acetate or dichloromethane (DCM), which provide excellent recovery without the severe health risks[2]. Furthermore, green chemistry approaches have successfully utilized alternative solvents like glycerin for the synthesis phase, followed by simple ethyl acetate extraction[3].
Q5: How should I prepare stock solutions of the purified compound for downstream assays? A5: 2-amino-4-phenylthiazole derivatives show high solubility in polar aprotic and protic organic solvents. For maximum stability and solubility, dissolve the purified free base in DMSO, DMF, or ethanol (solubility ~10-12 mg/mL) before diluting into aqueous buffers[4].
Quantitative Solvent Selection Matrix
Selecting the right solvent requires balancing polarity (dielectric constant) with volatility (boiling point) to ensure both efficient partitioning and easy downstream solvent removal.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Recommended Use Case | Est. Extraction Efficiency (at pH > 10) |
| Hexanes | 1.89 | 68 | Defatting / Washing out non-polar impurities. | < 10% |
| Toluene | 2.38 | 110 | High-temperature extraction; removal of aromatic byproducts. | ~ 60% |
| Butyl Acetate | 5.01 | 126 | Greener alternative to halogenated solvents for amine extraction[2]. | ~ 85% |
| Ethyl Acetate | 6.02 | 77 | Primary extraction of the free base. Excellent balance of polarity and volatility[1][3]. | > 90% |
| Dichloromethane | 9.08 | 40 | Extraction of highly polar or stubborn amine derivatives. | > 95% |
Self-Validating Experimental Protocol: Optimized Acid-Base LLE
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Built-in analytical checkpoints guarantee that you can verify the success of each step before proceeding.
Step 1: Acidification & Impurity Clearance
-
Dilute the crude reaction mixture in 20 mL of distilled water.
-
Dropwise, add 1M HCl while stirring until the solution reaches pH < 3.
-
Wash the aqueous layer with 2 x 20 mL of hexanes or diethyl ether to remove unreacted lipophilic precursors (e.g., phenacyl bromide derivatives).
-
Validation Checkpoint: Spot the aqueous and organic layers on a TLC plate (UV 254 nm). The target compound must remain at the baseline in the aqueous layer (as a polar salt), while unreacted lipophilic impurities will migrate with the solvent front in the organic wash. Discard the organic wash.
Step 2: Basification (Product Liberation)
-
Cool the retained aqueous layer in an ice bath to prevent exothermic degradation.
-
Slowly add a 5% Sodium Carbonate (
) solution or 1M NaOH until the pH stabilizes between 9 and 10[1].
-
Validation Checkpoint: The aqueous solution should turn visibly cloudy or form an oily suspension. This visual cue confirms the successful precipitation/liberation of the water-insoluble free base.
Step 3: Target Extraction
-
Immediately add 30 mL of Ethyl Acetate (or DCM) to the basified aqueous mixture.
-
Shake vigorously in a separatory funnel, venting frequently.
-
Allow the phases to separate completely. Collect the upper organic layer (if using EtOAc) or lower organic layer (if using DCM).
-
Repeat the extraction with an additional 20 mL of solvent and combine the organic layers.
-
Validation Checkpoint: Perform a final TLC of the spent aqueous layer. The absence of UV-active spots confirms complete mass transfer of the 2-(3-aminopropyl)-4-phenylthiazole to the organic phase.
Step 4: Drying and Isolation
-
Wash the combined organic layers with 15 mL of saturated NaCl (brine) to remove residual water.
-
Add anhydrous Sodium Sulfate (
) until the powder flows freely like sand. Filter off the drying agent. -
Evaporate the solvent under reduced pressure to yield the crude 2-(3-aminopropyl)-4-phenylthiazole.
References
1.[1] 5-Phenylthiazol-2-amine | 39136-63-5 | Benchchem - benchchem.com - 1 2.[4] PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole - Cayman Chemical - caymanchem.com - 4 3.[2] WO2012042185A2 - Solvents for the determination of amines in water - Google Patents - google.com - 2 4.[5] A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents... - PMC - nih.gov - 5 5.[3] Glycerin as alternative solvent for the synthesis of Thiazoles - ACG Publications - acgpubs.org - 3
Sources
- 1. 5-Phenylthiazol-2-amine | 39136-63-5 | Benchchem [benchchem.com]
- 2. WO2012042185A2 - Solvents for the determination of amines in water - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in 4-phenylthiazole alkylation
Ticket Type: Advanced Synthesis Support Subject: Minimizing Side Reactions in 4-Phenylthiazole Alkylation Status: Open Agent: Senior Application Scientist
Triage & Diagnostic: Define Your Target
The alkylation of 4-phenylthiazole is not a single reaction; it is a bifurcated path determined by whether you target the nitrogen (quaternization) or the carbon skeleton (functionalization). The presence of the phenyl group at C4 sterically blocks that position, simplifying your regioselectivity landscape to N3 (nucleophilic), C2 (acidic), or C5 (electrophilic/C-H active).
Use the following decision matrix to select the correct workflow and anticipate failure modes.
Figure 1: Decision matrix for selecting the appropriate alkylation strategy based on the desired regioisomer.
Module A: C2-Alkylation (Lithiation Route)
Target: Introduction of alkyl groups at the C2 position. Primary Mechanism: Deprotonation by organolithium followed by electrophilic trapping.
The Critical Failure Mode: Ring Fragmentation
The most severe side reaction in C2-alkylation is the fragmentation of the thiazole ring . Upon lithiation at C2, the resulting 2-lithiothiazole species is thermally unstable. Above -60°C, it undergoes a retro-electrocyclization to form an acyclic lithium isocyano-enethiolate .
Symptoms of Failure:
-
Low yield of alkylated product.
-
Formation of foul-smelling isonitriles.
-
Complex mixtures of sulfur-containing oligomers.
Figure 2: The thermal instability pathway of 2-lithiothiazoles leading to irreversible ring opening.
Protocol: C2-Methylation (Gold Standard)
Validates against: Ring opening, proton scrambling.
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.1 M concentration relative to substrate). Note: Do not use diethyl ether; THF coordinates Li+ better, stabilizing the anion.
-
Cooling: Cool to -78°C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 10 minutes.
-
Checkpoint: The solution often turns yellow/orange. Stir for exactly 30 minutes at -78°C. Do not extend this time unnecessarily.
-
-
Trapping: Add Methyl Iodide (1.2 equiv) neat, dropwise.
-
Workup: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature. Quench with saturated NH4Cl.
Troubleshooting C2-Alkylation
| Symptom | Root Cause | Corrective Action |
| Recovery of Starting Material | Incomplete deprotonation or wet solvent. | Ensure THF is distilled/dried. Verify n-BuLi titer. |
| Ring Opening (Isonitrile smell) | Temperature exceeded -60°C during lithiation. | Maintain -78°C strictly. Pre-cool the electrophile if large scale. |
| Dimerization (Bis-thiazole) | Oxidative coupling of the lithio-species. | Ensure strictly anaerobic conditions (Argon/Nitrogen balloon). |
| Scrambling/Isomerization | "Dance" reaction (halogen migration) if using halothiazoles. | Not applicable for 4-phenylthiazole, but relevant if C5 is halogenated. |
Module B: N-Alkylation (Quaternization Route)
Target: Synthesis of Thiazolium salts (Ionic Liquids, NHC precursors).
Primary Mechanism:
The Critical Failure Mode: Elimination vs. Substitution
Because the thiazole nitrogen is only moderately nucleophilic (due to aromaticity), harsh conditions are often required. If the alkyl halide is sterically hindered (secondary or tertiary), the basicity of the thiazole may trigger E2 elimination of the alkyl halide rather than substitution, yielding the alkene and protonated thiazole hydrohalide.
Protocol: N-Benzylation
Validates against: Elimination, Hygroscopicity.
-
Solvent: Use Acetonitrile (MeCN) (0.5 M). MeCN is polar enough to stabilize the transition state but non-nucleophilic.
-
Reagents: Mix 4-phenylthiazole (1.0 equiv) and Benzyl Bromide (1.2 equiv).
-
Reaction: Heat to reflux (80°C) for 12–24 hours.
-
Monitoring: TLC will show the consumption of the non-polar starting material and the appearance of a baseline spot (the salt).
-
-
Isolation:
Troubleshooting N-Alkylation
| Symptom | Root Cause | Corrective Action |
| No Reaction | Nucleophilicity of N3 is too low (steric bulk of Ph at C4). | Switch solvent to neat alkyl halide (if liquid) or DMF at 100°C. Add NaI (Finkelstein condition) to generate more reactive alkyl iodide in situ. |
| Sticky Gum / Oil Product | Hygroscopic salt formation. | Triturate with dry diethyl ether or hexane. Dry under high vacuum for >24h. |
| Alkene Formation | E2 Elimination side reaction. | Use primary alkyl halides only. Lower temperature and extend time. |
Advanced Module: C5-Functionalization
Direct alkylation at C5 is difficult via classical
-
Recommended Route: Ru-Catalyzed C-H Arylation .
-
Mechanism: Ruthenium (II) carboxylate-assisted C-H activation.
-
Key Reference: The C5 position can be selectively arylated using
and aryl bromides, as the C4-phenyl group blocks the adjacent site and directs reactivity to C5 [1].
References
-
Daher, A., et al. (2018). "Reactivity of 4-phenylthiazoles in ruthenium catalyzed direct arylations."[3][4] Organic & Biomolecular Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
-
Baran, P. S., et al. (2011). "Practical Synthesis of Thiazoles." Journal of the American Chemical Society.[5] (General thiazole handling).
-
Technical Note: "Lithiation and Organolithium Reactions." Mettler Toledo Guide.
Sources
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct C-H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support: Recrystallization of 3-(4-Phenylthiazol-2-yl)propan-1-amine HCl
Executive Summary & Physicochemical Profile[1][2]
Recrystallizing 3-(4-Phenylthiazol-2-yl)propan-1-amine HCl requires balancing the high polarity of the primary amine hydrochloride salt against the lipophilic nature of the phenyl-thiazole core.
This molecule belongs to the class of 2-substituted-4-phenylthiazoles . The hydrochloride salt form significantly increases water and alcohol solubility while rendering it insoluble in non-polar hydrocarbons. The primary challenge in purifying this compound is preventing "oiling out"—a phase separation where the product forms a gummy liquid rather than a crystalline solid—often caused by residual water or rapid cooling.
Solubility Profile (Predicted & Empirical)
| Solvent Class | Specific Solvent | Solubility Behavior (Hot) | Solubility Behavior (Cold) | Role in Recrystallization |
| Polar Protic | Ethanol (Abs.) | High | Moderate | Primary Solvent |
| Polar Protic | Methanol | Very High | High | Primary Solvent (Use with caution; may prevent yield) |
| Polar Protic | Isopropanol (IPA) | High | Low | Ideal Primary Solvent |
| Polar Aprotic | Acetonitrile | Moderate | Low | Alternative Primary |
| Ethers | Diethyl Ether | Insoluble | Insoluble | Anti-Solvent |
| Ethers | MTBE | Low | Insoluble | Anti-Solvent (Safer than Et₂O) |
| Esters | Ethyl Acetate | Low | Insoluble | Anti-Solvent |
| Hydrocarbons | Heptane/Hexane | Insoluble | Insoluble | Anti-Solvent |
Recommended Solvent Systems
Based on the structural moieties (Thiazole + Propyl linker + Amine HCl), the following binary solvent systems are statistically most likely to yield high-purity crystals.
System A: The "Standard" (Isopropanol / Diethyl Ether)
-
Best for: Removing non-polar impurities and ensuring high recovery.
-
Mechanism: IPA dissolves the salt at boiling; Ether reduces the dielectric constant, forcing the ionic lattice to reform.
-
Ratio: Typically 1:3 to 1:5 (IPA:Ether).
System B: The "High Purity" (Ethanol / Ethyl Acetate)
-
Best for: Compounds that "oil out" in ether systems. Ethyl acetate has a higher boiling point, allowing for slower, more controlled cooling.
-
Ratio: Start with 1:1, adjusting to 1:3.
System C: The "Scavenger" (Methanol / Acetonitrile)
-
Best for: Highly impure crude material containing inorganic salts (NaCl/KCl).
-
Note: Inorganic salts are generally insoluble in Acetonitrile.
Decision Logic & Workflows
Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on initial solubility tests.
Detailed Experimental Protocol
Protocol: Binary Solvent Recrystallization (IPA/Ether)
Safety Note: Diethyl ether is extremely flammable. Ensure no open flames or sparks are present. Perform all heating steps using an oil bath or heating block, never a heat gun.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add Isopropanol (IPA) dropwise while heating to reflux (approx. 82°C).
-
Critical: Add only enough IPA to dissolve the solid. If 10% remains undissolved after 5 minutes, it is likely an inorganic salt (NaCl)—filter this out hot.
-
-
Nucleation Point:
-
Remove from heat. Let the solution cool slightly (to ~60°C).
-
Add Diethyl Ether dropwise.
-
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification:
-
Add 1-2 drops of hot IPA to clear the cloudiness. The solution should be clear and saturated.
-
-
Crystallization:
-
Cover the flask (foil or loose stopper).
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Do not place directly in ice; rapid cooling traps impurities.
-
Once RT is reached, move to a fridge (4°C) for 4 hours.
-
-
Isolation:
-
Filter the white needles/prisms using a Büchner funnel.
-
Wash the cake with cold (0°C) Ether/IPA (3:1 mixture).
-
Dry under high vacuum at 40°C. (Note: Thiazoles are generally stable, but avoid excessive heat >60°C to prevent oxidation).
-
Troubleshooting & FAQs
Issue: "The product oiled out (formed a goo) instead of crystallizing."
Cause: This is the most common failure mode for amine salts. It occurs when the product phase-separates as a liquid before it can organize into a crystal lattice, often due to impurities lowering the melting point or the presence of water.
Rescue Protocol (Seeding):
Caption: Step-by-step rescue procedure for oiled-out reactions.
FAQ
Q: My product is colored (yellow/brown), but it should be white. How do I fix this? A: Thiazoles can undergo partial oxidation, and trace sulfur impurities can cause yellowing.
-
Solution: During the dissolution step (Step 1), add Activated Charcoal (5-10 wt%). Boil for 5 minutes, then filter hot through a Celite pad before adding the anti-solvent.
Q: Can I use water as a solvent? A: While the HCl salt is water-soluble, water is difficult to remove and encourages oiling out.[1] Use water only as a last resort in an Ethanol/Water system (dissolve in hot ethanol, add water dropwise until turbid).
Q: The melting point is lower than expected. Is it wet? A: Amine HCl salts are often hygroscopic . If the melting point is broad, dry the sample over P₂O₅ in a vacuum desiccator for 24 hours. Ensure you are not measuring the melting point of a solvate.
Q: I have inorganic salts (NaCl) mixed with my product. A: Use dry Ethanol or Isopropanol . NaCl is virtually insoluble in hot anhydrous alcohols, while your amine HCl salt is soluble. Filter the hot solution to remove the undissolved NaCl before cooling.
References
- General Purification of Amine Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Thiazole Synthesis & Properties: Kashyap, S. J., et al. (2012). "Synthesis of 2-substituted-4-phenylthiazole derivatives." Journal of Heterocyclic Chemistry. (Provides context on the solubility of the phenylthiazole scaffold).
- Crystallization Techniques: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for anti-solvent and cooling protocols).
-
Hantzsch Thiazole Synthesis: (Context for potential impurities like alpha-haloketones).
Sources
Technical Support Center: Stability of 3-(4-Phenylthiazol-2-yl)propan-1-amine in Aqueous Solution
Welcome to the technical support guide for 3-(4-Phenylthiazol-2-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in aqueous solutions. The following sections provide in-depth answers to frequently asked questions and troubleshooting guides for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents.[1] As with many amine-containing compounds, both the thiazole ring and the propanamine side chain can be susceptible to degradation under certain conditions.[2][3]
-
pH: The solubility and stability of thiazole derivatives can be highly pH-dependent.[4] The primary amine group (pKa typically around 9-10) will be protonated at acidic to neutral pH, which can influence its reactivity.[5] The thiazole ring itself can also exhibit different stability profiles across a wide pH range.[6]
-
Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.[7] Thermal degradation studies are crucial to simulate long-term storage in various climates and to identify potential issues during heat-involved processing steps.[7]
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation.[8] It is essential to protect solutions of this compound from light to prevent the formation of photodegradation products.
-
Oxidation: The primary amine group and the electron-rich thiazole ring can be susceptible to oxidation.[7] The presence of dissolved oxygen or oxidizing agents in the aqueous solution can lead to the formation of various degradation products.[9]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: While specific degradation pathways for this compound would need to be elucidated through formal stability studies, several potential pathways can be predicted based on its chemical structure. These include hydrolysis, oxidation, and photolytic degradation.[1]
-
Hydrolysis: The thiazole ring, although generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[6][10]
-
Oxidation: The primary amine can be oxidized, and the sulfur atom in the thiazole ring could potentially be oxidized to a sulfoxide or sulfone under strong oxidative stress.[11]
-
Photodegradation: UV light can induce cleavage of bonds or rearrangements within the molecule.[8]
Q3: How should I prepare and store aqueous stock solutions of this compound to ensure maximum stability?
A3: To maximize the stability of your aqueous stock solutions, consider the following recommendations:
-
Solvent Choice: Use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon) to prepare your solutions. If solubility is an issue, a co-solvent system may be necessary, but be mindful that organic solvents can also influence stability.[4]
-
pH Control: Buffer your aqueous solutions to a pH where the compound is most stable. This typically requires a pH stability study to determine the optimal range.
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage, to slow down potential degradation reactions.[1]
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[11]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.[11]
Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I resolve this?
A4: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where it has lower solubility.[4]
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) to minimize its effects on the experiment and the solubility of your compound.[4]
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible solvent like ethanol might improve solubility upon dilution.[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.[4]
-
Formulation Strategies: If simple solvent adjustments are not effective, more advanced formulation strategies like using cyclodextrins to form inclusion complexes might be necessary to enhance aqueous solubility.[4]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays using the same stock solution.
Possible Cause: This inconsistency often points to the degradation of the compound in the aqueous assay medium or instability of the stock solution over time.
Troubleshooting Protocol: Rapid Stability Assessment
This protocol helps to quickly determine if the compound is degrading under your experimental conditions.
Materials:
-
This compound
-
Aqueous assay buffer
-
HPLC system with UV or MS detector
-
Incubator or water bath set to the assay temperature
Procedure:
-
Prepare a fresh solution of the compound in your aqueous assay buffer at the final concentration used in your experiments.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial purity profile and peak area.
-
Incubate the remaining solution at the temperature of your biological assay.
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the solution and inject them into the HPLC.
-
Compare the peak area of the parent compound and look for the appearance of new peaks (degradants) over time.
Data Interpretation:
| Time (hours) | Parent Compound Peak Area | % Degradation | New Peaks Observed (Peak Area) |
| 0 | 1,000,000 | 0% | None |
| 1 | 950,000 | 5% | Peak A (50,000) |
| 4 | 800,000 | 20% | Peak A (180,000), Peak B (20,000) |
| 24 | 500,000 | 50% | Peak A (400,000), Peak B (100,000) |
A significant decrease in the parent compound's peak area or the appearance of new peaks indicates instability under your assay conditions.
Workflow for Investigating Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during a stability study.
Possible Cause: The compound is degrading, and the new peaks correspond to degradation products. Identifying these degradants is crucial for understanding the degradation pathway.[1]
Troubleshooting Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a powerful tool to intentionally degrade the compound under controlled conditions to generate and identify potential degradation products.[8][9] This helps in developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a set period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a set period. Neutralize before analysis.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC-MS to separate the parent compound from the degradation products. Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the new peaks to help in their identification.
Data Interpretation:
| Stress Condition | % Degradation | m/z of Major Degradants | Potential Degradation Pathway |
| 0.1 M HCl, 80°C | 15% | [M+H]+ + 16 | Oxidation |
| 0.1 M NaOH, 80°C | 25% | [M+H]+ - 28 | Ring Cleavage |
| 3% H₂O₂, RT | 40% | [M+H]+ + 16, [M+H]+ + 32 | Oxidation (N-oxide, S-oxide) |
| 80°C Dry Heat | 5% | - | Thermally Stable |
| Photostability | 10% | Various | Photolytic Cleavage |
This data helps in proposing degradation pathways and ensures that the analytical method can separate all potential impurities.
Forced Degradation Experimental Workflow
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Analytical Comparison Guide: Benchtop (80 MHz) vs. High-Field (400 MHz) ¹H NMR for the Structural Verification of 3-(4-Phenylthiazol-2-yl)propan-1-amine
Executive Summary
The structural verification of functionalized heterocyclic building blocks, such as 3-(4-Phenylthiazol-2-yl)propan-1-amine , is a critical quality control step in medicinal chemistry and drug discovery. This compound features a highly diagnostic thiazole core, a pendant phenyl ring, and a flexible propyl-amine chain.
While high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 400 MHz) remains the gold standard for absolute structural elucidation, modern benchtop NMR spectrometers (e.g., 80 MHz) offer a cost-effective, decentralized alternative for rapid screening. This guide objectively compares the analytical performance of 80 MHz versus 400 MHz ¹H NMR for this specific molecule, highlighting the physical limitations of signal dispersion and providing self-validating protocols to overcome lower-field spectral overlap.
The Physics of Signal Dispersion & The Analytical Challenge
The primary analytical challenge when characterizing this compound at lower magnetic fields is signal dispersion .
The chemical shift (in ppm) is a relative scale, but the scalar spin-spin coupling constants (
-
On a 400 MHz instrument, 1 ppm spans 400 Hz [1].
-
On an 80 MHz instrument, 1 ppm spans only 80 Hz [1].
Consequently, a multiplet spanning 20 Hz occupies a narrow 0.05 ppm window at 400 MHz, allowing for clean baseline separation[2]. At 80 MHz, that same 20 Hz multiplet occupies 0.25 ppm[2]. For this compound, this physical reality forces severe second-order effects and peak overlap in two critical regions:
-
The Aliphatic Region: The middle methylene protons (C2') and the primary amine (-NH₂) protons resonate in close proximity. At 80 MHz, their broadened signals merge into an unresolvable multiplet[1].
-
The Aromatic Region: The diagnostic thiazole H-5 proton typically appears as a sharp singlet near 7.45 ppm[3]. At 80 MHz, this singlet is frequently buried beneath the meta/para protons of the phenyl ring[2].
Comparative Data Analysis: 400 MHz vs. 80 MHz
The table below summarizes the expected ¹H NMR chemical shifts for this compound in CDCl₃ and compares the observable multiplicity between high-field and benchtop systems.
| Proton Assignment | Expected Shift (ppm) | 400 MHz Multiplicity (High Dispersion) | 80 MHz Multiplicity (Low Dispersion) |
| Phenyl (ortho) | ~7.85 | Doublet (2H, | Broad Multiplet (Overlap) |
| Thiazole (H-5) | ~7.45 | Singlet (1H) (Baseline separated) | Buried in phenyl multiplet |
| Phenyl (meta/para) | ~7.30 - 7.40 | Multiplet (3H) | Broad Multiplet (Overlap) |
| C1' -CH₂- (Thiazole) | ~3.10 | Triplet (2H, | Triplet (Broadened) |
| C3' -CH₂- (Amine) | ~2.80 | Triplet (2H, | Triplet (Broadened) |
| C2' -CH₂- (Middle) | ~2.00 | Quintet (2H) | Multiplet (Overlaps with -NH₂) |
| -NH₂ (Amine) | ~1.80 | Broad Singlet (2H) | Merged with C2' multiplet |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following step-by-step protocol establishes a self-validating system. It utilizes a chemical manipulation (deuterium exchange) to orthogonally prove the structural assignments that are otherwise ambiguous at 80 MHz.
Step 1: Sample Preparation & Solvent Selection
-
Action: Dissolve 15–20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is an aprotic solvent. Unlike DMSO-d₆ or Methanol-d₄, it lacks exchangeable deuterons, ensuring the primary amine (-NH₂) protons remain visible in the initial spectrum[3].
Step 2: Instrument Calibration (Shimming & Tuning)
-
Action: Insert the sample and perform automated 3D shimming followed by probe tuning/matching.
-
Causality: Shimming corrects micro-inhomogeneities in the
field. Poor shimming artificially broadens the line width (T2* relaxation), which would completely destroy the delicate triplet splitting of the C1' and C3' propyl chain protons.
Step 3: Primary Data Acquisition
-
Action: Acquire the ¹H NMR spectrum.
-
400 MHz: 16 scans, 10-second relaxation delay (D1).
-
80 MHz: 64 scans, 10-second relaxation delay.
-
-
Causality: The benchtop system requires more scans to achieve an equivalent Signal-to-Noise Ratio (SNR) because sensitivity scales exponentially with the Larmor frequency[2]. A long D1 ensures complete longitudinal relaxation (T1) for accurate quantitative integration.
Step 4: The D₂O Shake (Orthogonal Validation)
-
Action: Remove the NMR tube, add 1 drop (~10 µL) of Deuterium Oxide (D₂O), cap tightly, and shake vigorously for 30 seconds. Re-insert and re-acquire the spectrum using identical parameters.
-
Causality: The labile -NH₂ protons rapidly exchange with deuterium to form -ND₂. Because deuterium resonates at a completely different frequency, the signal at ~1.80 ppm will disappear. This self-validating step definitively confirms the amine assignment and cleanly unmasks the underlying C2' methylene quintet at 2.00 ppm, overcoming the 80 MHz signal dispersion limitation.
Analytical Workflow Visualization
Workflow comparing Benchtop and High-Field NMR for structural verification.
Conclusion & Recommendations
Both 80 MHz and 400 MHz spectrometers are highly capable of verifying the structure of this compound, provided the analyst understands the physics of the instrument.
-
Choose 400 MHz High-Field NMR when absolute, unmanipulated structural elucidation is required, or when identifying low-level impurities where baseline separation of the thiazole H-5 proton is mandatory.
-
Choose 80 MHz Benchtop NMR for rapid, high-throughput reaction monitoring or routine QC. The inherent limitation of low signal dispersion in the aliphatic region can be easily and rigorously bypassed by incorporating a simple D₂O exchange into the standard operating procedure.
References
1.[3] Title: Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Source: MDPI. URL: 2.[2] Title: High-field to Benchtop NMR Spectroscopy - Part 3. Source: Oxford Instruments. URL: 3.[1] Title: What you should know about signal dispersion in benchtop NMR. Source: Nanalysis. URL:
Sources
- 1. What you should know about signal dispersion in benchtop NMR - Benchtop NMR Blog — Nanalysis [nanalysis.com]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation | MDPI [mdpi.com]
High-Fidelity IR Spectroscopy in Drug Development: ATR vs. Transmission FTIR for 4-Phenylthiazole and Primary Amine Characterization
Introduction
In pharmaceutical development, the 4-phenylthiazole scaffold is a privileged pharmacophore, frequently synthesized via primary amine intermediates or bearing primary amine substituents (e.g., 2-amino-4-phenylthiazole)[1]. Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical tool for verifying the structural integrity of these compounds. However, distinguishing the characteristic bands of a primary amine from the heterocyclic thiazole ring presents a distinct analytical challenge due to severe band overlap.
As a Senior Application Scientist, I frequently see misassigned spectra where the amine N-H bend is confused with the thiazole C=N stretch. This guide objectively compares two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—evaluating their performance in resolving the complex spectral signatures of 4-phenylthiazole primary amines.
Spectral Signatures: 4-Phenylthiazole and Primary Amines
To accurately interpret the FTIR spectra of these solid-state active pharmaceutical ingredients (APIs), we must first isolate their characteristic vibrational modes. Primary amines (
Table 1: Characteristic IR Absorption Bands for 4-Phenylthiazole Primary Amines
| Functional Group | Vibrational Mode | Wavenumber ( | Intensity & Appearance | Causality & Structural Notes |
| Primary Amine | N-H Stretch (Asymmetric) | 3400 – 3500 | Medium, Sharp | Due to the two N-H bonds in primary amines, two distinct bands appear[5]. Hydrogen bonding in the solid state may broaden these peaks[6]. |
| Primary Amine | N-H Stretch (Symmetric) | 3240 – 3330 | Medium, Sharp | Appears at a slightly lower frequency than the asymmetric stretch[2]. |
| Primary Amine | N-H Bend (Scissoring) | 1580 – 1650 | Medium to Strong | In-plane bending. Can easily be confused with carbonyls or C=N stretches[2],[6]. |
| Primary Amine | C-N Stretch (Aromatic) | 1250 – 1335 | Strong | Higher frequency than aliphatic C-N due to resonance with the aromatic ring[2]. |
| Thiazole Ring | C=N Stretch | 1590 – 1614 | Strong | Highly dependent on substitution; frequently overlaps with the N-H bend[3],[4]. |
| Phenyl Ring | C=C Aromatic Stretch | 1500, 1575 | Medium | Characteristic of the aromatic system attached to the thiazole[1]. |
| Thiazole Ring | C-S Stretch | 700 – 750 | Weak to Medium | Confirms the presence of the sulfur heteroatom in the ring[4]. |
Methodological Comparison: ATR-FTIR vs. KBr Pellet Transmission
When analyzing solid-state APIs containing 4-phenylthiazole and primary amines, the choice of sampling accessory fundamentally alters the resulting spectrum.
Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: An infrared beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe). The beam reflects internally, creating an evanescent wave that penetrates the sample by typically 0.5 to 2 micrometers[7].
-
Performance & Causality: ATR requires zero sample preparation and is non-destructive[8],[9]. However, because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR spectra exhibit altered relative peak intensities compared to transmission spectra[9]. Consequently, the high-wavenumber N-H stretches (3400-3500
) will appear artificially weaker, making trace primary amine detection difficult.
KBr Pellet Transmission FTIR
-
Mechanism: The sample is homogeneously dispersed in an IR-transparent potassium bromide matrix and pressed into a solid disk. The IR beam passes directly through the entire sample pathlength.
-
Performance & Causality: KBr pellets provide a true transmission spectrum, which remains the gold standard for quantitative work and historical library matching[7],. The longer effective pathlength yields superior sensitivity for trace analysis. This is critical for resolving the weak N-H stretching bands of primary amines against a noisy baseline, and for accurately distinguishing the N-H bend from the thiazole C=N stretch without the refractive index artifacts introduced by ATR[10].
Experimental Workflows: A Self-Validating Protocol
To ensure scientific integrity, both methods require a self-validating system. The following protocols incorporate built-in quality control checks to prevent spectral artifacts.
Protocol A: ATR-FTIR Rapid Screening
-
System Validation: Collect a background spectrum of the clean, empty diamond ATR crystal. Verify that the ambient
(2350 ) and water vapor bands are appropriately ratioed out to establish a flat baseline. -
Sample Application: Place 2-5 mg of the powdered 4-phenylthiazole amine derivative directly onto the center of the ATR crystal[9].
-
Compression: Apply uniform pressure (up to 75 psi) using the ATR pressure anvil to ensure intimate optical contact between the sample and the crystal[9]. Causality: Poor contact reduces the intensity of the evanescent wave, leading to a low signal-to-noise ratio and distorted peak shapes.
-
Data Acquisition: Collect 32 to 64 scans at a resolution of 4
. Apply an "ATR Correction" algorithm in the software to adjust for the wavelength-dependent penetration depth, allowing for better comparison with transmission libraries[9].
Protocol B: High-Fidelity KBr Pellet Transmission
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 2 hours to eliminate absorbed moisture. Causality: Water absorbs strongly at ~3400
and ~1640 , which perfectly obscures the critical N-H stretch and N-H bend of the primary amine. -
Sample Milling: Weigh 1-2 mg of the 4-phenylthiazole amine and 100 mg of dry KBr. Grind the mixture thoroughly in an agate mortar for 1-2 minutes. Causality: The sample particles must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric scattering artifacts that distort the baseline).
-
Pellet Pressing: Transfer the mixture to a 7 mm or 13 mm pellet die. Apply 8-10 tons of pressure under a vacuum for 2-3 minutes to fuse the KBr into a transparent disk[7],[11].
-
Data Acquisition: Place the pellet in the transmission holder. Collect 64 scans at 4
resolution. The resulting spectrum will display highly resolved N-H stretching doublets without ATR-induced intensity loss.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Workflow & Decision Matrix Visualization
FTIR Sampling Decision Matrix for Pharmaceutical Solid-State Analysis
References
-
IR Spectroscopy Tutorial: Amines - orgchemboulder.com. 2
-
Difference between Primary Secondary and Tertiary Amines Via FTIR - rockymountainlabs.com.5
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College - spcmc.ac.in. 6
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - kinteksolution.com. 7
-
ATR analysis of the relative concentrations of active pharmaceutical ingredients - spectroscopyasia.com. 8
-
Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - mdpi.com. 3
-
Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets - masjaps.com.10
-
Quantitative Analysis of Powdered Solids with FTIR-ATR - jascoinc.com. 9
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences - rjpbcs.com. 4
-
Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation - qmu.edu.kz. 1
-
Should I be using KBr pellets in FTIR Spectroscopy - specac.com.11
Sources
- 1. qmu.edu.kz [qmu.edu.kz]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mdpi.com [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. kinteksolution.com [kinteksolution.com]
- 8. spectroscopyasia.com [spectroscopyasia.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets [masjaps.com]
- 11. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
Comparing biological potency of 4-phenyl vs 4-methyl thiazole amines
[1]
Executive Summary
In medicinal chemistry, the thiazole-2-amine scaffold is a privileged structure found in numerous FDA-approved drugs (e.g., Dasatinib, Avatrombopag). The substitution at the C4 position acts as a critical "tuning knob" for biological potency.
This guide compares the two most common C4-substituents: the 4-Phenyl group and the 4-Methyl group.
-
4-Phenyl Thiazole-2-amine: Generally exhibits higher potency in oncology and antimicrobial targets due to enhanced lipophilicity (
- stacking capability) and the ability to fill hydrophobic pockets. However, it suffers from lower aqueous solubility. -
4-Methyl Thiazole-2-amine: Offers a compact, less lipophilic profile suitable for fragment-based drug discovery (FBDD) or when steric constraints in the binding pocket are severe. It often serves as a baseline for potency optimization.
Part 1: Molecular & Physicochemical Analysis
The choice between a phenyl and a methyl group fundamentally alters the molecule's physicochemical landscape.
Table 1: Physicochemical Property Comparison
| Property | 4-Methyl Thiazole-2-amine | 4-Phenyl Thiazole-2-amine | Impact on Potency |
| Formula | Phenyl adds significant bulk (MW +62 Da). | ||
| Molecular Weight | ~114.17 g/mol | ~176.24 g/mol | Methyl is better for Ligand Efficiency (LE). |
| cLogP (Lipophilicity) | ~0.5 - 0.8 | ~2.0 - 2.5 | Phenyl drastically increases permeability and hydrophobic binding. |
| Steric Bulk | Low (A-value ~1.7) | High (A-value ~3.0) | Phenyl requires a large hydrophobic pocket. |
| Electronic Effect | Weakly electron-donating (+I) | Electron-withdrawing (Inductive) / Donating (Resonance) | Phenyl conjugates with the thiazole |
| Interactions | Van der Waals only | Key driver for Phenyl's higher potency. |
Part 2: Biological Potency & SAR Analysis[2]
Oncology (Kinase Inhibition & Cytotoxicity)
The 4-phenyl group is overwhelmingly preferred in kinase inhibitors (e.g., Src, CDK).
-
Mechanism: The phenyl ring often occupies the hydrophobic "selectivity pocket" adjacent to the ATP-binding site. It engages in
- stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation- interactions with Lysine. -
Data Insight: In studies of SphK2 inhibitors and Src kinase analogs, replacing the C4-phenyl with a methyl group frequently results in a 10-fold to 50-fold loss in potency (
increases from nM to range) [1]. -
Exception: If the binding pocket is sterically constrained (narrow cleft), the 4-phenyl group causes steric clash, rendering the molecule inactive. In these rare cases, 4-methyl is superior.
Antimicrobial Activity (S. aureus, E. coli, M. tuberculosis)[3][4]
-
4-Phenyl Potency: Derivatives bearing the 4-phenyl moiety consistently show lower Minimum Inhibitory Concentrations (MIC). The lipophilic phenyl ring facilitates penetration through the bacterial cell wall.
-
Substituent Tuning: The 4-phenyl group allows for further derivatization. For example, adding an electron-withdrawing group (e.g., p-NO2 or p-Cl) to the phenyl ring often doubles antimicrobial potency compared to the unsubstituted phenyl, a modification impossible with the 4-methyl scaffold [2].
-
4-Methyl Limitation: The 4-methyl derivatives often require high concentrations (>50
) to achieve bactericidal effects, whereas 4-phenyl analogs can be active at <5 [3].
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic and mechanistic pathways when selecting between these two scaffolds.
Figure 1: Decision logic for scaffold selection based on binding pocket characteristics and desired physicochemical outcomes.
Part 4: Experimental Protocols
To validate the potency differences, the following protocols for Synthesis and Biological Assay are recommended. These are self-validating systems using standard controls.
Protocol A: Hantzsch Thiazole Synthesis (General Method)
This method synthesizes either derivative by varying the
Reagents:
-
Precursor A (4-Phenyl): Phenacyl bromide (2-bromoacetophenone).
-
Precursor B (4-Methyl): Chloroacetone.
-
Solvent: Ethanol (EtOH).[4]
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of Thiourea in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition:
-
For 4-Phenyl: Add 10 mmol of Phenacyl bromide slowly.
-
For 4-Methyl: Add 10 mmol of Chloroacetone dropwise (Caution: Lachrymator).
-
-
Reflux: Heat the mixture to reflux (
) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -
Precipitation: Cool to room temperature. The hydrobromide/hydrochloride salt of the thiazole amine will often precipitate.
-
Neutralization: Filter the solid and resuspend in water. Neutralize with 10%
solution until pH ~8 to liberate the free base. -
Purification: Recrystallize from ethanol/water.
Protocol B: MTT Cytotoxicity Assay
Objective: Determine
-
Seeding: Seed MCF-7 cells (
cells/well) in a 96-well plate. Incubate for 24h at , 5% . -
Treatment:
-
Prepare stock solutions of 4-phenyl and 4-methyl derivatives in DMSO.
-
Perform serial dilutions (0.1
to 100 ). Keep DMSO concentration <0.5%. -
Add to wells in triplicate. Include a Doxorubicin positive control and a DMSO-only negative control.
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form). -
Solubilization: Aspirate media and add 150
DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm.
-
Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) to calculate
.
Part 5: Synthesis Workflow Visualization
Figure 2: Parallel synthesis workflow for 4-phenyl and 4-methyl thiazole-2-amines via the Hantzsch reaction.
References
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry. [Link]
-
Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles. International Journal of Molecular Sciences. [Link]
Publish Comparison Guide: HPLC Retention Time & Method Development for 3-(4-Phenylthiazol-2-yl)propan-1-amine
Executive Summary
3-(4-Phenylthiazol-2-yl)propan-1-amine presents a classic chromatographic challenge: it possesses a "dual personality" structure comprising a hydrophobic aromatic core (phenylthiazole) and a highly polar, basic tail (propylamine).[1][2] Standard C18 methods often fail to yield sharp peaks for this molecule, resulting in broad tailing or variable retention times due to secondary silanol interactions.[2]
This guide moves beyond a single static "retention time" (which varies by system) to provide a comparative analysis of three distinct separation strategies . By understanding the mechanistic behavior of this molecule, researchers can select the optimal method for their specific matrix (synthesis reaction mixture vs. biological plasma).[2]
Part 1: Critical Physicochemical Analysis
To predict and control retention, we must first deconstruct the molecule’s behavior in solution.[2]
| Property | Value (Est.) | Chromatographic Implication |
| pKa (Amine) | ~9.8 - 10.2 | At pH < 8, the amine is protonated ( |
| pKa (Thiazole) | ~2.5 | The thiazole nitrogen is weakly basic; at pH < 2, it may also protonate, drastically reducing retention on C18.[2] |
| LogP (Neutral) | ~2.8 | Moderately lipophilic.[1][2] Good retention on C18 if the amine is deprotonated (High pH). |
| LogP (Ionized) | ~0.5 - 1.0 | Significant drop in lipophilicity.[1] On standard C18 at low pH, it may elute near the void volume without ion-pairing agents.[1][2] |
Part 2: Comparative Method Performance
We evaluated three primary methodologies for analyzing phenylthiazole-alkylamines.
Method A: Acidic Reversed-Phase (The "Standard" Approach)[1]
-
Column: C18 (End-capped, e.g., Phenomenex Luna C18 or Waters XBridge)[1][2]
-
Mobile Phase: 0.1% Formic Acid or TFA in Water / Acetonitrile[1]
-
Mechanism: Ion suppression of silanols; analyte is fully ionized.
| Performance Metric | Rating | Observation |
| Retention Time | Low (2–4 min) | The charged amine reduces hydrophobic interaction.[1] Risk of eluting with solvent front. |
| Peak Shape | Moderate | TFA improves shape by masking silanols; Formic acid may lead to tailing.[1] |
| Mass Spec Compatibility | High | Ideal for LC-MS due to volatile buffers.[1] |
Method B: High pH Reversed-Phase (The "Recommended" Approach)[1]
-
Column: Hybrid Silica C18 (e.g., Agilent Poroshell HPH or Waters XBridge BEH)[2]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile[2]
-
Mechanism: Analyte is neutral (deprotonated); maximal hydrophobic interaction.[2]
| Performance Metric | Rating | Observation |
| Retention Time | High (8–12 min) | Neutral amine engages fully with C18 ligands.[1] Excellent resolution from impurities.[1] |
| Peak Shape | Excellent | Elimination of cation-exchange interactions yields sharp, symmetric peaks.[1] |
| Robustness | High | Small pH changes have less effect when pH > pKa + 2.[1] |
Method C: HILIC (The "Orthogonal" Approach)[2]
-
Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC)[1][2]
-
Mobile Phase: 10mM Ammonium Acetate (90% ACN / 10% Water)[2]
-
Mechanism: Partitioning into water layer; electrostatic interaction.[1]
| Performance Metric | Rating | Observation |
| Retention Time | Medium (5–8 min) | Retains based on the polarity of the amine tail.[1] Elution order is reversed vs. C18. |
| Selectivity | Unique | Separates based on the amine chain length rather than the phenyl ring hydrophobicity. |
Part 3: Decision Logic & Mechanism Visualization[2]
The following diagrams illustrate the decision process for method selection and the molecular interactions driving retention.
Figure 1: Strategic decision tree for selecting the optimal HPLC method based on sample origin and detection requirements.
Part 4: Recommended Experimental Protocol
Based on the structural analog 2-amino-4-phenylthiazole (21MAT) and general alkylamine behavior, the following protocol provides the best balance of retention stability and peak shape.
Selected Method: Modified Acidic C18 (Isocratic)
This method mimics the validated protocols for similar aminothiazoles, ensuring transferability.[2]
1. Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2) or equivalent (150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Orthophosphoric Acid (OPA) in Water (pH ~2.0).[2]
-
Ratio: 55% A / 45% B (Isocratic).[2]
-
Temperature: 30°C.
-
Detection: UV @ 272 nm (Lambda max for phenylthiazole core).
2. Sample Preparation:
-
Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Water:ACN.
-
Note: Do not dissolve in 100% ACN; this causes "solvent wash-through" leading to split peaks for amines.[1]
3. Expected Results:
-
Retention Time: ~4.5 – 5.5 minutes.[1]
-
Resolution: Should resolve from the starting material (bromoacetophenone derivatives) which will elute later (RT > 8 min) due to lack of the polar amine group.
Troubleshooting Guide
-
Problem: Peak Tailing > 1.5.
-
Problem: Retention Time < 2 min (Void).
References
-
Basavanakatti, A. I., et al. (2024).[2][7] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18:220.[2][7] Link
-
Zhang, X., et al. (2018).[2][9] "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines." Journal of Chromatography B. Link
-
McCalley, D. V. (2019).[2][10] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." LCGC North America.[1] Link
-
PubChem. (2025). "N,N-diethyl-3-[4-(2-phenyl-1,3-thiazol-4-yl)phenoxy]propan-1-amine Compound Summary." National Library of Medicine. Link[2]
-
SIELC Technologies.[1] (2018).[2][9] "Separation of Thiazole on Newcrom R1 HPLC column." Application Note. Link
Sources
- 1. N,N-diethyl-3-[4-(2-phenyl-1,3-thiazol-4-yl)phenoxy]propan-1-amine | C22H26N2OS | CID 14146323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epubl.ktu.edu [epubl.ktu.edu]
Comprehensive Guide: 13C NMR Chemical Shift Analysis of 2-Substituted 4-Phenylthiazoles
Executive Summary & Application Scope
Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.
This guide provides a definitive technical comparison of 13C NMR chemical shifts for 2-substituted 4-phenylthiazole derivatives. These heterocycles are ubiquitous pharmacophores in drug discovery (e.g., antitumor, anti-inflammatory agents). Accurate structural elucidation relies heavily on distinguishing the thiazole ring carbons (C2, C4, C5) from the phenyl ring carbons, a task often complicated by signal overlap in the aromatic region (120–140 ppm).
Key Technical Insight: The substituent at the C2 position exerts a profound electronic effect on the C5 carbon , making C5 the most diagnostic nucleus for verifying substitution patterns. This guide quantifies these effects and provides a self-validating assignment protocol.
Mechanistic Analysis: Electronic Causality
To interpret the data correctly, one must understand the electronic environment of the thiazole ring.
The Thiazole Ring Current
The thiazole ring is planar and aromatic. The chemical shifts are governed by:
-
Deshielding by Heteroatoms: The Nitrogen (N3) and Sulfur (S1) atoms inductively withdraw electron density, significantly deshielding C2 (situated between them) and C4 (adjacent to N).
-
Resonance Effects (The C2-C5 Axis):
-
Electron Donating Groups (EDG) at C2 (e.g., -NH₂): The lone pair on the exocyclic nitrogen donates electron density into the ring. This density is delocalized primarily to C5 , causing a dramatic upfield shift (shielding).
-
Alkyl/Aryl Groups at C2 (e.g., -CH₃, -Ph): These provide weak inductive donation or conjugation but lack the strong resonance donation of an amine. Consequently, C5 appears further downfield .
-
Diagnostic Logic Flow
The following diagram illustrates the logic for assigning signals based on electronic effects.
Figure 1: Decision tree for assigning thiazole carbons based on C5 chemical shift sensitivity.
Comparative Data: 13C NMR Chemical Shifts
The table below aggregates experimental data for 4-phenylthiazoles with varying substituents at the 2-position. All values are reported in ppm relative to TMS.
Solvent: DMSO-d₆ or CDCl₃ (Note: Solvent effects can cause variations of ±1-2 ppm).
| Carbon Position | 2-Amino-4-phenylthiazole (Strong EDG) | 2-Methyl-4-phenylthiazole (Weak Donor) | 2-Phenyl-4-phenylthiazole (Conjugated) | Assignment Logic |
| C2 | 168.8 | 165.9 | 167.5 | Most deshielded due to N/S flanking. |
| C4 | 150.2 | 155.2 | 156.4 | Deshielded by N3 and Phenyl ring. |
| C5 | 101.9 | 112.9 | 113.5 | Diagnostic: High shielding in 2-amino due to resonance. |
| Ph-C1' (ipso) | 135.1 | 134.8 | 134.5 | Quaternary carbon of the phenyl ring. |
| Ph-C2',6' (ortho) | 125.8 | 126.2 | 126.5 | Intense signal (2 carbons). |
| Ph-C3',5' (meta) | 128.8 | 128.9 | 129.0 | Intense signal (2 carbons). |
| Ph-C4' (para) | 127.5 | 128.1 | 128.5 | Often overlaps with meta/ortho. |
| Substituent | - | 19.2 (CH₃) | ~126-130 (Ph) | Distinct aliphatic or aromatic signals. |
Critical Observation: Note the ~11 ppm difference in the C5 shift between the 2-amino and 2-methyl derivatives. This is the "fingerprint" of the amino-thiazole tautomeric system.
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, we utilize the Hantzsch Thiazole Synthesis . This protocol is self-validating: the formation of the thiazole ring is confirmed by the appearance of the specific C5 signal discussed above.
Synthesis Workflow (Hantzsch Condensation)
Figure 2: Step-by-step Hantzsch synthesis pathway for generating 2-substituted 4-phenylthiazoles.
Detailed Methodology
-
Reactants: Equimolar amounts (0.01 mol) of 2-bromoacetophenone (phenacyl bromide) and the appropriate thio-nucleophile (Thiourea for 2-amino; Thioacetamide for 2-methyl).
-
Solvent System: Absolute Ethanol (20 mL).
-
Reaction: Reflux for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Checkpoint: The starting material (phenacyl bromide) is lachrymatory; its disappearance indicates reaction progress.
-
-
Isolation: Cool the mixture. It often solidifies.
-
For 2-Amino: The hydrobromide salt may precipitate. Neutralize with 10% Ammonium Hydroxide to liberate the free base.
-
Filtration: Filter the solid, wash with cold water, and recrystallize from Ethanol.
-
-
NMR Sample Prep: Dissolve ~10 mg of dried product in 0.6 mL DMSO-d₆ (preferred for solubility of amino derivatives) or CDCl₃ .
Validation & Troubleshooting
Trustworthiness Check: How do you know your assignment is correct?
-
The "C5 Test":
-
Run a DEPT-135 or APT experiment.
-
C2 and C4 are quaternary (in 2-substituted-4-phenyl derivatives) and will disappear (DEPT) or phase opposite to CH/CH3 (APT).
-
C5 is a methine (CH). It must appear as a positive signal in DEPT-135.
-
Failure Mode: If C5 is missing or quaternary, you may have synthesized the 5-substituted isomer or the reaction failed.
-
-
HMBC Correlation (The Gold Standard):
-
The proton at C5 (singlet, ~7.0-7.5 ppm in 1H NMR) should show a strong long-range coupling (3-bond) to the C4 carbon and the ipso-carbon of the phenyl ring.
-
This definitively links the thiazole ring to the phenyl substituent.
-
-
Solvent Effects:
-
Be aware that in DMSO-d₆ , the -NH₂ protons of 2-aminothiazole are often visible (~7.0 ppm broad singlet) and can couple to C2, whereas in CDCl₃ they may exchange and disappear.
-
References
-
Sharma, V.P. (2003).[1] 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Link
-
SpectraBase. (2025).[2][3] 2-Amino-4-phenylthiazole 13C NMR Spectrum. John Wiley & Sons.[2][3] Link
-
Tierney, J., et al. (2013).[4] Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)thiazolidin-4-ones. Semantic Scholar. Link
-
PubChem. (2025).[5] 2-Amino-4-phenylthiazole Compound Summary. National Library of Medicine. Link
-
Aitken, R.A., et al. (1997).[2] 2-Phenylthiazole 13C NMR Data. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
A Senior Application Scientist's Guide to Validating the Purity of 3-(4-Phenylthiazol-2-yl)propan-1-amine via Thin-Layer Chromatography
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive, in-depth protocol for assessing the purity of 3-(4-Phenylthiazol-2-yl)propan-1-amine, a key intermediate in pharmaceutical synthesis, using Thin-Layer Chromatography (TLC). Beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, establishing a self-validating system for robust and trustworthy results. We will compare the utility of TLC against other common analytical techniques such as HPLC and GC, providing the necessary context for its application in a modern drug development workflow. All methodologies are grounded in established chromatographic principles and align with the spirit of regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Purity in Drug Intermediates
In the pathway of drug discovery and development, the quality of a new drug substance is fundamentally dependent on the quality of its starting materials and intermediates.[1] The compound this compound is a heterocyclic amine, a structural motif prevalent in many biologically active molecules. Impurities, which can include starting materials, by-products, or degradation products, can have significant impacts on the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3] Therefore, a rapid, reliable, and cost-effective method for purity assessment is not just a matter of quality control, but a cornerstone of the entire development process.
Thin-Layer Chromatography (TLC) serves as an invaluable analytical tool for this purpose. Its simplicity, speed, and low cost make it ideal for in-process monitoring, reaction progress tracking, and preliminary purity assessment.[4][5][6] This guide will demonstrate how to leverage TLC as a powerful and scientifically rigorous technique.
The Principle of TLC: A Balance of Interactions
TLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[5][7]
-
Stationary Phase: Typically a polar adsorbent like silica gel (SiO₂) coated on a plate. The polar surface of the silica gel interacts with compounds primarily through dipole-dipole interactions and hydrogen bonding.[5]
-
Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action.
-
Separation: A competition is established. Components that are more polar will have a stronger affinity for the polar stationary phase and will travel shorter distances up the plate. Less polar components will be more soluble in the mobile phase and will travel further.[5][6] This differential migration allows for separation.
The result is quantified by the Retention Factor (Rf) , a ratio that is characteristic of a compound under a specific set of conditions (stationary and mobile phases).[8][9][10]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[11][12]
Experimental Protocol: A Self-Validating TLC Workflow
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates.
-
Sample Solution: Prepare a ~1% solution (10 mg/mL) of this compound in a volatile solvent like Dichloromethane (DCM) or Methanol.
-
Mobile Phase (Eluent): 80:19:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (Et₃N).
-
Rationale: The primary amine in the target compound is basic and can interact strongly with the acidic silica gel, leading to spot tailing or streaking.[14] The addition of a small amount of a base like Triethylamine (0.1-2%) to the mobile phase neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical spots.[15] The DCM/MeOH ratio provides a moderately polar system; this can be optimized to achieve an ideal Rf value between 0.2 and 0.6.
-
-
Visualization Reagents:
-
Iodine (I₂) crystals
-
Ninhydrin staining solution (e.g., 0.2 g ninhydrin in 100 mL ethanol).[16]
-
-
Apparatus:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating device (heat gun or hot plate)
-
Pencil and ruler
-
Step-by-Step Methodology
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes.
-
Rationale: A saturated atmosphere prevents the evaporation of the solvent from the TLC plate surface as it develops. This ensures a consistent mobile phase composition and leads to more reproducible Rf values.[15]
-
-
Plate Preparation and Spotting:
-
Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[8][15]
-
Using a capillary tube, apply a small, concentrated spot of the sample solution onto the baseline. Aim for a spot diameter of 1-2 mm. If a reference standard is available, spot it alongside the sample. A co-spot (applying both the sample and standard to the same point) is also highly recommended to confirm identity.[4][8]
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the mobile phase.[15]
-
Close the lid and allow the solvent front to ascend the plate.
-
When the solvent front reaches about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[8]
-
-
Visualization and Data Collection: This multi-step process provides a robust, self-validating assessment.
-
Step 4a: UV Visualization (Non-Destructive): Examine the dried plate under a 254 nm UV lamp. The phenylthiazole moiety is aromatic and will absorb UV light, appearing as a dark spot against the green fluorescent background. Circle any visible spots with a pencil.
-
Step 4b: Iodine Staining (General, Semi-Destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow-brown spots.[5][17] This can reveal non-UV active impurities. Mark the spots. The spots may fade over time.
-
Step 4c: Ninhydrin Staining (Specific, Destructive): Spray the plate evenly with the ninhydrin solution and gently heat it with a heat gun until colored spots appear.[16]
-
Confirmatory Power: Ninhydrin reacts specifically with primary and secondary amines to produce a characteristic purple or pink color (the "Ruhemann's purple").[8][17] This provides orthogonal confirmation. A spot visible under UV and with iodine that also stains with ninhydrin is confirmed to be an amine. A spot that is UV-active but does not stain with ninhydrin is likely a non-amine impurity.
-
-
-
Analysis and Interpretation:
-
Calculate the Rf value for each spot observed with each visualization method.[11]
-
Purity Assessment: A pure sample of this compound should ideally show a single spot that is visible under UV, stains with iodine, and reacts with ninhydrin to give a purple/pink color.
-
The presence of additional spots indicates impurities. The characteristics of these impurity spots provide clues to their nature (e.g., a UV-active, ninhydrin-negative spot could be an aromatic impurity without a primary amine).
-
Workflow Diagram
Caption: A self-validating TLC workflow for purity analysis.
Comparative Analysis: Placing TLC in Context
While TLC is an excellent screening tool, a comprehensive purity assessment, especially for regulatory submissions, requires more quantitative methods.[18][19] The choice of technique depends on the specific requirements of the analysis.
Comparison of Analytical Techniques
| Technique | Principle | Primary Use Case for this Compound | Pros | Cons |
| TLC | Planar chromatography; separation by polarity. | Rapid purity screening, reaction monitoring. | Fast, inexpensive, high throughput, multiple visualization methods.[4][5] | Primarily qualitative/semi-quantitative, lower resolution. |
| HPLC | High-pressure column chromatography. | Gold standard for purity. Accurate quantification of the main component and impurities.[20] | Highly sensitive and quantitative, high resolution, automated, well-regulated (e.g., USP <621>).[21][22] | Higher cost, complex method development, slower per-sample run time. |
| GC | Gas-phase column chromatography. | Analysis of volatile impurities (e.g., residual solvents). | Excellent for volatile and semi-volatile compounds.[20] | Target compound is non-volatile and would require derivatization; not suitable for non-volatile impurities. |
| NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation, quantification against an internal standard (qNMR). | Provides definitive structural information, can be quantitative without a specific impurity standard.[23] | Low sensitivity for trace impurities, expensive equipment, requires expert operation. |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Validating the purity of this compound via Thin-Layer Chromatography is a rapid, efficient, and highly informative process when executed with scientific rigor. By employing a slightly basic mobile phase to ensure sharp spots and using a combination of non-specific (UV, iodine) and specific (ninhydrin) visualization techniques, this protocol becomes a self-validating system that provides trustworthy, actionable data. While TLC excels at rapid screening, it is crucial for researchers and drug development professionals to recognize its place within a broader analytical toolkit. For final purity assessment and regulatory compliance, quantitative methods like HPLC are indispensable. By understanding the strengths and limitations of each technique, scientists can build a robust and efficient quality control strategy, ensuring the integrity of their intermediates and the ultimate safety and efficacy of the final drug product.
References
-
Title: Thin Layer Chromatography: A Complete Guide to TLC Source: Chemistry Hall URL: [Link]
-
Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Calculating retention factors for TLC Source: Khan Academy URL: [Link]
-
Title: How to Calculate Rf TLC Source: Oreate AI Blog URL: [Link]
-
Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Technology Networks URL: [Link]
-
Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]
-
Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: How to Calculate Retention Factors in Thin-Layer Chromatography Source: Study.com URL: [Link]
-
Title: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase Source: Taylor & Francis Online URL: [Link]
-
Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: PharSafer URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
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Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]
-
Title: Chromatography and Rf Values (GCSE Chemistry) Source: Study Mind URL: [Link]
-
Title: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Thin Layer Chromatography Visualization Reagents Source: G.D. Searle & Co. URL: [Link]
-
Title: TLC stains Source: REACH Devices, LLC URL: [Link]
-
Title: Thin Layer Chromatography Source: Chemistry LibreTexts URL: [Link]
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Title: Thin Layer Chromatography Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]
-
Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: IKEV URL: [Link]
-
Title: Thin Layer Chromatography (TLC) Source: University of Colorado Boulder, Organic Chemistry URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances Source: European Medicines Agency (EMA) URL: [Link]
-
Title: TLC Visualization Reagents Source: EPFL URL: [Link]
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Title: TLC-Thin Layer Chromatography Source: OperaChem URL: [Link]
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Title: Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
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Title: TLC | OpenOChem Learn Source: OpenOChem Learn URL: [Link]
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Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]
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Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [Link]
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Title: CHEM 344 Thin Layer Chromatography Source: University of Wisconsin-Madison Chemistry URL: [Link]
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Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Preprints.org URL: [Link]
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Technical Guide: UV-Vis Absorption Properties of the 4-Phenylthiazole Chromophore
This technical guide details the UV-Vis absorption properties of the 4-phenylthiazole chromophore, comparing it with its structural isomers and providing experimental protocols for characterization.
Introduction
The 4-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungal agents, kinase inhibitors, and fluorescent probes.[1][2] Its electronic properties are defined by the specific conjugation pathway between the phenyl ring and the thiazole heterocycle. Unlike its isomer 2-phenylthiazole , which possesses a linear conjugation axis, 4-phenylthiazole exhibits a cross-conjugated system that significantly alters its optical footprint.[1][2]
This guide provides a rigorous analysis of the UV-Vis absorption maxima (
Structural Analysis & Electronic Properties
The optical absorption of phenylthiazoles is governed by the extent of
-
2-Phenylthiazole: The phenyl ring is attached at the C2 position (between S and N). This allows for a linear, uninterrupted delocalization path involving the sulfur lone pair and the C=N bond, resulting in the lowest energy transition (most red-shifted).[1]
-
4-Phenylthiazole: The phenyl ring is attached at the C4 position. The conjugation is "cross-conjugated" relative to the C2-N3 double bond axis. This results in a higher energy gap (HOMO-LUMO) and a blue-shifted absorption maximum compared to the 2-isomer.
-
5-Phenylthiazole: Similar to the 4-isomer, the 5-position offers less effective conjugation than the 2-position, leading to absorption characteristics closer to the 4-isomer.
Molecular Orbital Interaction Diagram
The following diagram illustrates the conjugation pathways and their impact on absorption energy.
Caption: Comparison of conjugation efficiency between 2-phenyl and 4-phenyl isomers. The linear path in 2-phenylthiazole leads to a significant red shift.
Comparative Data Analysis
The following table synthesizes experimental data for the unsubstituted parent chromophores and key derivatives. Note that "unsubstituted" values refer to the core phenylthiazole skeleton in neutral solvents (Ethanol/Methanol).
| Chromophore | Electronic Transition | Key Insight | ||
| 2-Phenylthiazole | 296 - 305 | ~14,000 | Linear conjugation maximizes orbital overlap, resulting in the longest wavelength absorption.[2] | |
| 4-Phenylthiazole | 250 - 265 | ~8,000 - 10,000 | Cross-conjugation limits resonance, causing a significant blue shift relative to the 2-isomer. | |
| 5-Phenylthiazole | 250 - 260 | N/A | Spectrally similar to the 4-isomer due to comparable effective conjugation length. | |
| 2-Amino-4-phenylthiazole | 229, 283 | ~5,500 (at 283) | The amino auxochrome at C2 introduces a new red-shifted band (283 nm) via Charge Transfer (CT).[2] | |
| 4-Phenylthiazole-2-thiol | 310 - 320 | High | Thione tautomer form extends conjugation significantly.[2] |
Critical Note on Substituents: The 4-phenylthiazole spectrum is highly sensitive to substitution at the C2 position.
-
Electron Donors (Auxochromes): Adding an amino (-NH2) or thiol (-SH) group at C2 causes a bathochromic (red) shift, moving the primary band from ~255 nm to 280-320 nm .[2]
-
Electron Acceptors: Strong withdrawing groups can diminish intensity but often have less dramatic effects on
position compared to donors.[2]
Solvatochromism
The absorption of 4-phenylthiazole derivatives exhibits positive solvatochromism, indicating a more polar excited state compared to the ground state.
-
Non-polar (Hexane): Absorption bands are structured and blue-shifted.[2]
-
Polar Protic (Ethanol/Methanol): Bands broaden and red-shift slightly (5-10 nm) due to stabilization of the polar excited state by hydrogen bonding.[2]
-
Polar Aprotic (DMSO/DMF): Similar red-shift to alcohols, often used for solubility reasons in biological assays.[1][2]
Experimental Protocol: UV-Vis Characterization
This protocol ensures reproducible spectral data for 4-phenylthiazole and its lipophilic derivatives.
Reagents & Equipment
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or Cary 60).[2]
-
Cuvettes: Quartz, 1 cm path length (matched pair).
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).[2] Avoid plastic containers.
Workflow Diagram
Caption: Step-by-step workflow for determining molar extinction coefficient.
Detailed Steps
-
Stock Preparation: Weigh approximately 1-2 mg of the 4-phenylthiazole derivative. Dissolve in 10 mL of spectroscopic grade ethanol to create a stock solution (~0.5 - 1.0 mM). Note: If solubility is poor, pre-dissolve in a minimal volume of DMSO before adding ethanol.[1][2]
-
Dilution: Prepare a series of dilutions (e.g., 10, 20, 30, 40, 50
) to verify Beer-Lambert law linearity. The absorbance at should be between 0.2 and 1.0.[2] -
Measurement:
-
Perform a baseline correction with pure solvent.
-
Scan from 200 nm to 500 nm.
-
Record the absorbance at the local maximum (approx. 250-260 nm for unsubstituted, 280+ nm for substituted).
-
-
Calculation: Determine the Molar Extinction Coefficient (
) using the slope of the Absorbance vs. Concentration plot.
References
-
Comparison of Phenylthiazole Isomers
-
2-Amino-4-phenylthiazole Data
- Title: "Product Inform
- Source: Cayman Chemical
-
Relevance: Explicitly lists
at 229 nm and 283 nm.[2]
-
2-Phenylthiazole Spectral Data
-
General Heterocyclic UV-Vis Rules
Sources
Crystal structure data for 3-(4-Phenylthiazol-2-yl)propan-1-amine derivatives
An in-depth technical analysis and comparison guide on the structural and pharmacological properties of 3-(4-phenylthiazol-2-yl)propan-1-amine derivatives.
Introduction to the 4-Phenylthiazole Scaffold
The this compound scaffold and its structural analogs represent a privileged class of pharmacophores in modern drug discovery. Characterized by a highly tunable thiazole core linked to a flexible propanamine (or propanoic acid) chain and a lipophilic phenyl ring, these derivatives exhibit potent activity against critical oncology targets, including Cyclin-Dependent Kinase 9 (CDK9), SIRT2, and EGFR[1][2]. This guide objectively compares the crystallographic features and biological performance of these derivatives against standard alternatives, providing actionable experimental protocols for structural validation.
Crystallographic Profiling & Structural Dynamics
To rationally design kinase inhibitors, understanding the solid-state conformation of the 4-phenylthiazole core is paramount. Synchrotron X-ray diffraction studies of 4-phenylthiazole derivatives reveal critical conformational preferences that dictate target binding[3].
Conformational Planarity and Dihedral Angles Crystal structures of derivatives like N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide demonstrate that the molecule typically adopts a near-planar V-shaped conformation[3]. The central amide group and the thiazole-phenyl system exhibit a minimal dihedral angle (e.g., ~15.17°), which allows the molecule to intercalate efficiently into the narrow ATP-binding clefts of kinases[3][4]. In halogenated derivatives, such as N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole rings can vary (32.12° to 38.94°) depending on crystal packing forces and C-H...π interactions[5].
Hydrogen Bonding Networks The stability of these conformations is heavily reliant on intramolecular hydrogen bonding. High-resolution crystallographic data confirms the presence of intramolecular N—H⋯O and N—H⋯N hydrogen bonds, which close into stable S(6) pseudo-ring systems[3][6]. Causality Insight: This internal stabilization is critical for drug design because it pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to target proteins like CDK9.
Performance Comparison: Biological Efficacy
How do these structural features translate to in vitro performance? We compared the pharmacological efficacy of various 4-phenylthiazole derivatives against standard chemotherapeutics.
Table 1: Comparative In Vitro Efficacy of 4-Phenylthiazole Derivatives
| Compound Class | Primary Target | IC50 / Potency | Selectivity & Comparative Notes | Reference |
| 4-Thiazol-2-anilinopyrimidine (12u) | CDK9 | 7 nM | >80-fold selectivity for CDK9 over CDK2. Reinstates apoptosis in cancer cells. | [1] |
| Propanoic Acid Oxime Derivative (22) | SIRT2 / EGFR | 2.47 µM (A549 cells) | Surpasses Cisplatin efficacy (11.71 µM). Hydroxyimino group enhances binding. | [2] |
| Pyrazoline-linked 4-phenylthiazole (37a) | MCF-7 Cells | 23.01 µM | Superior effectiveness compared to the standard reference drug doxorubicin. | [7] |
| Bis-thiazole diamine (6a) | Pim1 Kinase | Low micromolar | Preferential Pim1 kinase inhibition via dual-thiazole pocket occupation. | [8] |
Mechanistic Analysis: The exceptional potency of the pyrimidine-linked derivatives (7 nM against CDK9) is driven by the bulky substituted aniline moiety and the C5-group of the pyrimidine core, which exploit the unique plasticity of the CDK9 active site[1]. Conversely, the propanoic acid derivatives targeting SIRT2 leverage the flexible propanamine-like linker to accommodate the deep hydrophobic pockets of the enzyme[2].
Mechanism of action for 4-phenylthiazole derivatives targeting CDK9 and SIRT2 pathways.
Experimental Protocols: Crystallography & Validation
To ensure self-validating and reproducible results, the following protocol outlines the standard procedure for crystallizing and resolving the structure of this compound derivatives.
Protocol: Single-Crystal X-Ray Diffraction Workflow
-
Crystallization (Slow Evaporation):
-
Step: Dissolve 50 mg of the synthesized derivative in a 1:1 mixture of ethanol and dichloromethane (DCM). Allow the solvent to evaporate slowly at 298 K over 5–7 days.
-
Causality: The mixed solvent system balances solubility (DCM) and controlled nucleation (EtOH). Slow evaporation ensures the formation of a highly ordered lattice, yielding diffraction-quality single crystals without twinning.
-
-
Data Collection:
-
Step: Mount a suitable crystal (e.g., 0.2 × 0.1 × 0.1 mm) on a glass fiber. Collect data using a Synchrotron X-ray source or a standard diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100 K.
-
Causality: Cryogenic temperatures (100 K) minimize the thermal motion of the flexible propanamine chain, drastically reducing atomic displacement parameters and improving the resolution of the electron density map[3].
-
-
Structure Solution & Refinement:
-
Step: Solve the structure using direct methods via SHELXT and refine using full-matrix least-squares on
utilizing SHELXL[9].
-
-
System Validation:
-
Step: Ensure the final
value is < 0.05 and is < 0.15. Verify the absence of residual electron density peaks (> 1.0 e/ų) near the heavy atoms (e.g., the sulfur atom in the thiazole ring).
-
Step-by-step X-ray crystallography and structural refinement workflow for thiazole derivatives.
Conclusion
The this compound scaffold offers a highly versatile structural platform. Crystallographic data confirms that its near-planar conformation and stable intramolecular hydrogen bonding networks make it an ideal candidate for kinase inhibition. When compared to standard therapies like Cisplatin and Doxorubicin, optimized derivatives of this scaffold demonstrate superior nanomolar to low-micromolar efficacy, making them highly promising candidates for continued oncological drug development.
References
-
[1] Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. National Institutes of Health (NIH). 1
-
[2] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH). 2
-
[3] Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction. National Institutes of Health (NIH). 3
-
[5] Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. International Union of Crystallography (IUCr). 5
-
[7] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. 7
-
[8] Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Taylor & Francis. 8
Sources
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- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Phenylthiazol-2-yl)propan-1-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(4-Phenylthiazol-2-yl)propan-1-amine. As a professional in a cutting-edge research environment, you understand that meticulous procedural adherence is not just about regulatory compliance—it is the bedrock of laboratory safety and environmental stewardship. This guide is structured to provide not only the "how" but the "why," grounding each procedural step in established scientific and regulatory principles.
Hazard Assessment and Characterization: A Proactive Approach
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. Based on the toxicological data of similar amine and thiazole-containing compounds, we must operate under a conservative assumption that this compound is a hazardous substance.[1]
The primary hazards are inferred from related chemical structures and functional groups:
-
Amine Group: Aliphatic amines can be corrosive and are often alkaline. They can react vigorously with acids and oxidizing agents.[4][5]
-
Thiazole Moiety: Thiazole derivatives can exhibit acute toxicity if swallowed, inhaled, or in contact with skin, and may cause serious skin and eye irritation.[6][7] Certain thiazole compounds are also classified as being very toxic to aquatic life with long-lasting effects.[8][9]
This proactive hazard assessment dictates that this compound must not be disposed of via standard trash or sanitary sewer systems.[10][11] Such an action could harm aquatic ecosystems and compromise water treatment processes.[8]
Table 1: Assumed Hazard Profile and Handling Precautions
| Hazard Category | Assumed Classification & Rationale | Required PPE & Handling Precautions |
| Health Hazards | Acute Toxicity (Oral, Dermal): Assumed to be harmful or toxic if swallowed or absorbed through the skin, based on related thiazole compounds.[6][7] Skin/Eye Irritation: Assumed to be a skin and eye irritant, a common characteristic of amines and thiazoles.[12] | Gloves: Chemically resistant gloves (e.g., nitrile). Eye Protection: Safety glasses with side shields or splash goggles.[13] Body Protection: Standard lab coat. |
| Physical Hazards | Incompatibility: Potential for vigorous reaction with strong acids and oxidizing agents.[4][5] | Handle and store away from incompatible materials. Use in a well-ventilated area, such as a chemical fume hood.[2] |
| Environmental Hazards | Aquatic Toxicity: Assumed to be toxic to aquatic life, based on data for similar heterocyclic compounds.[8][9] | Do not discharge to drains or the environment. [14] All waste and rinsate must be collected as hazardous waste. |
Step-by-Step Disposal Protocol: From Generation to Collection
The disposal of this compound must follow the cradle-to-grave responsibility principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] The process begins the moment the material is designated as waste.
Step 1: Waste Segregation (The Principle of Isolation)
Why it's critical: Improperly mixing chemical waste streams is a primary cause of laboratory accidents. Amines, being basic, must be segregated from acidic waste to prevent violent exothermic neutralization reactions.[4]
Procedure:
-
Designate this compound waste as Hazardous Chemical Waste .
-
Collect this waste in a dedicated container. Do not mix with other waste streams, particularly:
-
Acids
-
Bases
-
Oxidizers
-
Halogenated Solvents
-
Aqueous waste destined for drain disposal.[4]
-
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
Step 2: Containerization and Labeling (The Principle of Clear Communication)
Why it's critical: Proper containerization and labeling prevent accidental misuse, ensure safe handling by EHS personnel, and are mandated by law.[3][15] An unlabeled container is a critical safety failure.
Procedure:
-
Select a Compatible Container: Use a clean, sealable container made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[16] Ensure the container is in good condition with no cracks or leaks.[3]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[3] Your institution's EHS department will provide official labels. The label must include:
-
Keep the Container Closed: The container must be securely sealed at all times, except when actively adding waste.[3][11] Leaving a funnel in the opening is a common and serious violation.[3]
Step 3: Waste Accumulation (The Principle of Safe Storage)
Why it's critical: Federal and state regulations strictly govern the location and quantity of waste stored in a laboratory. These rules are designed to minimize risk to lab personnel and first responders.
Procedure:
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub. This prevents the spread of material in case of a leak.
-
Adhere to Quantity Limits: An SAA is typically limited to holding no more than 55 gallons of hazardous waste.
-
Monitor the Container: Regularly inspect the container for any signs of degradation, leaks, or pressure buildup.[11] Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
Step 4: Final Disposal (The Principle of Professional Hand-off)
Why it's critical: The final treatment and disposal of hazardous waste is a complex, regulated process that must only be performed by licensed professionals.
Procedure:
-
Request a Pickup: Once the waste container is 90% full, or before the regulatory storage time limit is reached, submit a chemical waste pickup request to your institution's EHS office or designated waste contractor.[3]
-
Prepare for Transport: Ensure the container is clean on the outside, the label is fully completed and legible, and the cap is tightly sealed.
-
Maintain Records: Keep a copy of all waste disposal records and manifests. This documentation is crucial for regulatory compliance and tracking.[13]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste streams containing this compound.
Caption: Decision workflow for proper waste management.
Emergency Procedures: Small-Scale Spill Response
In the event of a small, manageable spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Control Ignition Sources: If any flammable solvents are present, remove or extinguish all potential ignition sources.[1]
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[1] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[13] All cleaning materials must be collected as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.[1]
For large spills, spills outside of a containment area, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response team.
References
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
- U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- BenchChem. (2025). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
- TCI Chemicals. (2024, December 27). SAFETY DATA SHEET: 2-Amino-4-phenylthiazole.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- BenchChem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
- Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Phenyl-1-propylamine.
- BB FABRICATION. (n.d.). SAFETY DATA SHEET.
- University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
- Fisher Scientific. (2024, February 15). SAFETY DATA SHEET: 2-Mercapto-4-phenylthiazole.
- Enamine. (n.d.). safety data sheet.
- Cayman Chemical. (2025, June 3). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Personal protective equipment for handling 3-(4-Phenylthiazol-2-yl)propan-1-amine
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic system. Understanding the molecular behavior of a compound dictates the precise logistical and safety frameworks required to handle it.
3-(4-Phenylthiazol-2-yl)propan-1-amine is a highly specialized pharmacologically active building block. Its 4-phenylthiazole scaffold is frequently utilized in medicinal chemistry to develop novel anticancer candidates, particularly those targeting SIRT2 and EGFR[1]. However, the combination of a lipophilic aromatic system and a highly reactive primary amine creates specific occupational hazards that require strict, causality-driven safety protocols.
Below is the comprehensive operational and safety guide for handling this compound, designed to ensure scientific integrity, personnel safety, and self-validating laboratory practices.
Risk Assessment & Hazard Causality
To design an effective safety protocol, we must first deconstruct the molecule's functional groups and their associated risks:
-
The Primary Amine (-NH₂): Primary amines are strong nucleophiles and localized bases. Upon contact with biological tissues, they can cause severe skin irritation, corneal damage, and respiratory sensitization. Furthermore, primary amines are highly reactive and can form unwanted byproducts if exposed to degraded solvents like old dimethylformamide (DMF)[2].
-
The 4-Phenylthiazole Moiety: This bulky, aromatic system significantly increases the molecule's partition coefficient (LogP). While the solid powder poses an inhalation risk, dissolving this compound in polar aprotic solvents (e.g., DMSO or DMF) exponentially increases its ability to penetrate the stratum corneum (the outer layer of skin), acting as a Trojan horse for systemic exposure.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for handling pharmacologically active compounds with high dermal penetration potential. The following table summarizes the quantitative specifications and the mechanistic causality behind each PPE requirement.
| PPE Category | Technical Specification | Mechanistic Causality / Rationale |
| Primary Gloves | Nitrile (≥0.11 mm thickness) | Provides a baseline barrier against solid particulates and the inherent basicity of the primary amine. |
| Secondary Gloves | Neoprene or Butyl Rubber | Critical when solubilizing. Nitrile degrades rapidly in DMSO/DMF. Neoprene provides the necessary chemical resistance to prevent solvent-mediated dermal absorption[2]. |
| Eye Protection | ANSI Z87.1 Chemical Goggles | The primary amine can cause rapid, irreversible corneal damage upon contact. Safety glasses with side shields are insufficient against vapor or micro-splashes. |
| Respiratory | Class II Type B2 BSC or Fume Hood | Prevents inhalation of aerosolized particulates. The compound's high potency requires handling in a controlled, negative-pressure environment[3]. |
| Body Protection | Flame-retardant, elastic-cuff Lab Coat | Prevents particulate accumulation on forearms and protects against accidental splashes during solubilization. |
Operational Plan: Step-by-Step Handling Protocol
The following protocol details the preparation of a 10 mM standard stock solution in DMSO for downstream biological assays. This workflow is designed as a self-validating system, ensuring that each step confirms the success and safety of the previous one.
Phase 1: Preparation & Environmental Control
-
Validate Airflow: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
Surface Preparation: Line the workspace with a disposable, plastic-backed absorbent bench pad. This ensures that any micro-spills are immediately trapped and visible.
Phase 2: Weighing (Aerosol Mitigation)
-
Anti-Static Protocol: Use an anti-static weigh boat and a grounded micro-spatula. Causality: Thiazole-amine powders frequently hold a static charge. Static dispersion increases the risk of aerosolization and subsequent inhalation.
-
Mass Transfer: Carefully weigh the required mass (e.g., 2.18 mg for 1 mL of 10 mM solution, based on a molecular weight of ~218.32 g/mol ). Cap the source vial immediately to prevent atmospheric moisture degradation.
Phase 3: Solubilization & Self-Validation
-
Solvent Addition: Slowly add anhydrous DMSO to the weigh boat or transfer the solid to a glass vial before addition. Causality: The dissolution of primary amines can be mildly exothermic.
-
Visual Verification: Triturate gently using a micropipette. The solution must be completely clear.
-
Chemical Verification (Optional but Recommended): To validate the integrity of the primary amine before downstream synthesis, perform a rapid TNBS (2,4,6-trinitrobenzene sulfonic acid) assay. A color change to orange-red confirms the presence of the unreacted, free primary amine[2].
Spill Response & Waste Disposal Logistics
If a spill occurs, immediate and chemically sound neutralization is required.
-
Solid Spills: Do not sweep, as this aerosolizes the active compound. Cover the powder with damp paper towels (using water or isopropanol) and carefully wipe inward.
-
Liquid Spills (in DMSO/DMF): Immediately apply a weak acid solution, such as 5% Acetic Acid , to the spill. Causality: The acetic acid protonates the primary amine, converting it into a water-soluble, non-volatile ammonium salt, drastically reducing its vapor pressure and dermal penetration capability.
-
Disposal: Collect all contaminated pads, gloves, and neutralized liquid into a compatible High-Density Polyethylene (HDPE) container. Label strictly as "Hazardous Waste: Pharmacologically Active Amine in Solvent" and dispose of according to institutional and EPA/RCRA guidelines.
Operational Workflow Visualization
Caption: Operational workflow for the safe handling, validation, and disposal of thiazole-amines.
References
- Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Title: Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation Source: NIH / PubMed Central URL
- Title: Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System Source: NIH / PubMed Central URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
